4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4,6-dichloro-1-propan-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)14-9-6(4-12-14)7(10)3-8(11)13-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPOMKLPLPPWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, being an isostere of purine bases like adenine and guanine, allows it to interact with a wide range of biological targets, particularly protein kinases.[1] This has led to the development of numerous pyrazolo[3,4-b]pyridine derivatives as potent inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3] The specific compound, this compound, serves as a crucial and versatile intermediate. The dichloro-substitution at the 4 and 6 positions of the pyridine ring provides two reactive sites for subsequent functionalization via nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse compound libraries. The N1-isopropyl group is a common substituent in kinase inhibitors, often providing favorable steric and electronic properties for binding to ATP pockets.
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this key intermediate, drawing upon established chemical principles and analogous transformations reported in peer-reviewed literature. It is designed for researchers, chemists, and professionals in the field of drug development.
PART 1: Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a multi-step sequence. The core strategy involves first constructing the bicyclic pyrazolopyridine system, followed by installing the requisite chloro-substituents, and finally, performing the N-alkylation.
A plausible retrosynthetic analysis breaks down the target molecule as follows:
-
N-Isopropylation: The final target can be disconnected at the N1-isopropyl bond, leading back to the precursor 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine . This is a standard N-alkylation reaction.
-
Dichlorination: The 4,6-dichloro precursor can be envisioned as arising from a dihydroxy intermediate, 1H-pyrazolo[3,4-b]pyridine-4,6-diol , via a robust chlorination reaction.
-
Core Scaffold Formation: The pyrazolopyridinediol core can be constructed via the condensation and cyclization of a suitable 5-aminopyrazole precursor with a three-carbon building block, such as a malonate derivative. This leverages the well-established approach of building a pyridine ring onto a pre-existing pyrazole.[1][4]
This strategic pathway is outlined in the workflow diagram below.
Caption: Retrosynthetic analysis of the target compound.
PART 2: Detailed Synthetic Protocol
This section details the step-by-step experimental procedure. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-4,6-diol
The initial step involves the construction of the core heterocyclic system. This is achieved through a condensation-cyclization reaction between 5-amino-1H-pyrazole-3-carboxamide and diethyl malonate, followed by a heat-induced cyclization.
Reaction Mechanism: The reaction begins with the nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of diethyl malonate. Subsequent intramolecular cyclization and tautomerization yield the stable dihydroxy pyrazolopyridine product.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-amino-1H-pyrazole-3-carboxamide (1 eq.) and diethyl malonate (1.2 eq.).
-
Add sodium ethoxide (2.5 eq.) in absolute ethanol.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the product to precipitate.
-
Filter the resulting solid, wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 1H-pyrazolo[3,4-b]pyridine-4,6-diol as a stable off-white to pale yellow solid.
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
This step converts the dihydroxy intermediate into the highly reactive dichloro derivative using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on heterocyclic systems.[5]
Causality: The hydroxyl groups on the pyridine ring are poor leaving groups. POCl₃ activates them by forming chlorophosphate esters, which are excellent leaving groups, facilitating their displacement by chloride ions also supplied by the POCl₃.
Procedure:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
In a three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place the 1H-pyrazolo[3,4-b]pyridine-4,6-diol (1 eq.) from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃, 10-15 eq. by volume) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and stir for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
The product will precipitate as a solid. Filter the solid, wash extensively with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography. The final product is 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine.[6][7]
Step 3: Synthesis of this compound
The final step is the N-alkylation of the pyrazole ring. The choice of base and solvent is critical for achieving good regioselectivity and yield. A strong base like sodium hydride is used to deprotonate the pyrazole nitrogen, creating a potent nucleophile that then reacts with an isopropyl electrophile.
Procedure:
-
In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Add 2-iodopropane (or 2-bromopropane, 1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the final product, this compound.
PART 3: Overall Workflow and Characterization
The complete synthetic pathway is summarized in the diagram below.
Caption: Experimental workflow for the three-step synthesis.
Analytical Characterization
To ensure the identity and purity of the synthesized compounds at each step, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product. The appearance of signals corresponding to the isopropyl group (a septet and two doublets) and the disappearance of the N-H proton signal in the final step are key diagnostic markers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound. The isotopic pattern for two chlorine atoms will be a characteristic feature.
-
Melting Point (MP): To assess the purity of the crystalline solid products.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 5-Amino-1H-pyrazole-3-carboxamide | Diethyl malonate, NaOEt | 1H-Pyrazolo[3,4-b]pyridine-4,6-diol | 65-75% |
| 2 | 1H-Pyrazolo[3,4-b]pyridine-4,6-diol | Phosphorus oxychloride (POCl₃) | 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | 70-80% |
| 3 | 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | Sodium Hydride (NaH), 2-Iodopropane | This compound | 55-65% |
References
-
Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
PubChem. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
-
Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. [Link]
-
PrepChem. (2015). Synthesis of 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. [Link]
-
Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
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- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
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- 7. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | C6H3Cl2N3 | CID 87126084 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents.[1][2] This fused bicyclic system, comprising a pyrazole ring fused to a pyridine ring, exhibits a unique electronic and spatial arrangement that facilitates interactions with a wide range of biological targets. Pyrazolopyridine derivatives have demonstrated significant potential in the development of treatments for various diseases, including cancer, viral infections, and inflammatory conditions.[2] The stability and synthetic tractability of this scaffold make it an attractive starting point for the design of novel therapeutics.
This guide focuses on a specific derivative, 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine , a compound of interest for researchers in drug development. A thorough understanding of its physicochemical properties is paramount, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Herein, we provide a detailed overview of the known and predicted physicochemical properties of this compound and present standardized protocols for their experimental determination.
Molecular Profile of this compound
A foundational understanding of a compound begins with its basic molecular characteristics. These parameters are crucial for everything from calculating molar concentrations for assays to interpreting high-resolution mass spectrometry data.
| Property | Value | Source |
| CAS Number | 1628459-82-4 | [3] |
| Molecular Formula | C₉H₉Cl₂N₃ | |
| Molecular Weight | 230.09 g/mol | |
| Appearance | Light yellow solid | [3] |
| Predicted pKa | 1.30 ± 0.30 | [3] |
| Predicted XLogP3 | 2.4 (for parent compound) | [4] |
Note: Some properties, such as pKa and XLogP3, are predicted values based on computational models and should be confirmed experimentally.
Solubility: A Critical Determinant of Bioavailability and Formulability
The solubility of a drug candidate is a critical physicochemical parameter that influences its absorption and, consequently, its bioavailability. Poor aqueous solubility is a major challenge in drug development. Qualitative data for the parent compound, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, indicates it is soluble in dimethyl sulfoxide (DMSO).[5] However, for drug development purposes, quantitative solubility data in a range of pharmaceutically relevant solvents is essential.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium with the saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in units of mg/mL or µM.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This method is chosen for its accuracy and ability to determine true thermodynamic solubility, which is a fundamental property of the compound.
-
Extended Equilibration Time: A 24-48 hour period is necessary to ensure that the dissolution process has reached a true equilibrium, especially for compounds with slow dissolution kinetics.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.
-
HPLC Quantification: HPLC is a highly sensitive and specific method for quantifying the concentration of small molecules in solution, ensuring accurate solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Melting Point: An Indicator of Purity and Lattice Energy
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, while impurities typically depress and broaden the melting range. Thus, melting point determination is a fundamental technique for assessing the purity of a compound and provides insights into the strength of its crystal lattice.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: Ensure the solid sample is finely powdered and dry.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, typically to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2°C/min) as the expected melting point is approached.
-
Record Melting Range: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Causality Behind Experimental Choices:
-
Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and reproducible melting point.
-
Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting temperature.
-
Melting Range: Reporting a melting range rather than a single point provides more information. A narrow range (e.g., < 2°C) is indicative of high purity.
Lipophilicity (LogP/LogD): Predicting Membrane Permeability and In Vivo Distribution
Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic behavior. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic solvent (commonly octan-1-ol) and water, or as the logarithm of the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. While a predicted XLogP3 of 2.4 is available for the parent compound, experimental determination is recommended for the isopropyl derivative.
Experimental Protocol: Shake-Flask Method for LogD Determination
Methodology:
-
Solvent Preparation: Pre-saturate octan-1-ol with the aqueous buffer of interest (e.g., PBS pH 7.4) and vice versa to ensure thermodynamic equilibrium.
-
Compound Distribution: Prepare a solution of the compound in the aqueous buffer. Mix a known volume of this solution with a known volume of the pre-saturated octan-1-ol in a sealed vial.
-
Equilibration: Agitate the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Experimental Workflow for LogD Determination.
Chemical Stability: Ensuring Compound Integrity
The chemical stability of a drug candidate under various conditions is crucial for its development, formulation, and storage. Stability studies help to identify potential degradation pathways and establish appropriate handling and storage conditions.
Protocol for Preliminary Stability Assessment in Solution
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 3, pH 7.4, pH 9) to a final concentration suitable for analysis.
-
Time-Point Analysis: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quenching and Analysis: Stop any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile). Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
-
Data Interpretation: Plot the percentage of compound remaining versus time to assess the degradation rate at different pH values.
Causality Behind Experimental Choices:
-
Multiple pH Values: Testing at acidic, neutral, and basic pH helps to identify susceptibility to acid or base-catalyzed hydrolysis.
-
Time-Course Analysis: This provides kinetic information about the degradation process, allowing for the estimation of the compound's half-life under specific conditions.
-
HPLC Monitoring: HPLC is used not only to quantify the parent compound but also to potentially identify the appearance of degradation products.
Conclusion and Future Directions
This compound is a compound built upon a medicinally important scaffold. This guide has summarized its key known and predicted physicochemical properties and provided detailed, field-proven protocols for their experimental determination. While computational predictions for pKa and lipophilicity offer initial guidance, the generation of robust, experimental data for solubility, melting point, LogD, and stability is a critical next step for any research or development program involving this molecule. The methodologies outlined herein provide a clear and scientifically rigorous path to obtaining this essential information, thereby enabling a comprehensive understanding of the compound's potential as a drug candidate.
References
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MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
-
ResearchGate. Pyrazolopyridine derivatives with photophysical properties. [Link]
-
PMC - NIH. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. [Link]
-
Chembeez. 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, 95%. [Link]
Sources
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- 4. 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 5. 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine | CAS 2105905-46-0 | Sun-shinechem [sun-shinechem.com]
An In-depth Technical Guide to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound built upon the medicinally significant pyrazolo[3,4-b]pyridine core. This scaffold is recognized as a "privileged" structure in drug discovery due to its ability to bind to a wide range of biological targets, particularly kinases.[1][2] The strategic placement of dichloro and isopropyl substituents on this core structure presents a unique chemical entity with considerable potential for modulation of biological systems. This document will delve into its physicochemical properties, a plausible synthetic route with mechanistic insights, potential therapeutic applications, and standardized protocols for biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound (CAS Number: 1628459-82-4) is presented below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 1628459-82-4 | |
| Molecular Formula | C9H9Cl2N3 | Derived |
| Molecular Weight | 230.09 g/mol | Derived |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | N/A |
| Melting Point | Not available | N/A |
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 7-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-methylpyrazole (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling point solvent such as diphenyl ether.
-
Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Filter the solid, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum to yield 7-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one.
Rationale: This is a classic Gould-Jacobs reaction, a well-established method for synthesizing the pyrazolo[3,4-b]pyridine core.[3] The reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole to diethyl malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the pyridinone ring.
Step 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup: In a fume hood, carefully add 7-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl3).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Isolation: After cooling to room temperature, slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice. This is a highly exothermic reaction and should be done with extreme caution. The resulting precipitate is filtered, washed thoroughly with water, and dried to afford 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine.
Rationale: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. It converts the keto group at the 4-position and the hydroxyl tautomer at the 6-position of the pyridinone ring into chloro substituents.
Step 3: Synthesis of this compound
-
Reaction Setup: To a solution of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Reaction Conditions: Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of the pyrazole nitrogen. Then, add isopropyl iodide (1.2 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Rationale: The N-alkylation of the pyrazole ring is achieved under basic conditions. Sodium hydride is a strong, non-nucleophilic base that deprotonates the pyrazole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic isopropyl iodide in an SN2 reaction.
Potential Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[2][5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of this compound make it an attractive candidate for targeting the ATP-binding pocket of various kinases.
Potential Kinase Targets:
-
Tyrosine Kinases: Many pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against tyrosine kinases such as Tropomyosin receptor kinases (TRKs).[7]
-
Serine/Threonine Kinases: This scaffold has also been explored for the inhibition of serine/threonine kinases like TANK-binding kinase 1 (TBK1) and Monopolar spindle kinase 1 (Mps1).[5][6]
The dichloro substituents at positions 4 and 6 can form crucial interactions within the kinase active site, while the isopropyl group at the 1-position can be tailored to enhance selectivity and potency.
Illustrative Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrazolo[3,4-b]pyridine derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the biological activity of this compound as a kinase inhibitor, a standardized in vitro kinase inhibition assay can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Materials:
-
Test compound: this compound
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Self-Validation and Trustworthiness: This protocol includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the validity of the assay. The use of a well-characterized recombinant kinase and a validated detection method provides a robust system for determining the inhibitory potential of the test compound.
Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally important class of pyrazolo[3,4-b]pyridines. Its structural features suggest a strong potential for development as a kinase inhibitor. The synthetic route proposed herein is based on established and reliable chemical transformations, providing a clear path for its synthesis and subsequent biological evaluation. Further investigation into the specific kinase targets and structure-activity relationships of this compound and its analogs is warranted and could lead to the discovery of novel therapeutic agents.
References
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ResearchGate. Some biologically active pyrazolo[3,4-b]pyridine derivatives. Available from: [Link]
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PubMed. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Available from: [Link]
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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R Discovery. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available from: [Link]
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PubMed. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]
- Google Patents. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
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PubChem. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
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PrepChem. Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
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NIH. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]
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PubChem. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. Available from: [Link]
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An In-Depth Technical Guide to 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular structure, a robust protocol for its synthesis, and a thorough guide to its analytical characterization.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in drug discovery.[1] Its structure, a fusion of pyrazole and pyridine rings, is analogous to purine bases, allowing it to interact with a wide range of biological targets.[2] This has led to the development of numerous derivatives with diverse pharmacological activities, including roles as kinase inhibitors, anticancer agents, and treatments for inflammatory diseases.[1][3][4] The substituents on the pyrazolo[3,4-b]pyridine ring system play a crucial role in determining the molecule's biological activity and pharmacokinetic properties. The subject of this guide, this compound, possesses a unique substitution pattern that makes it a valuable building block for the synthesis of novel therapeutic agents.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a pyrazolo[3,4-b]pyridine core with chlorine atoms at positions 4 and 6, and an isopropyl group attached to the nitrogen at position 1.
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H8Cl2N3 | Inferred |
| Molecular Weight | 232.09 g/mol | Inferred |
| CAS Number | 1628459-82-4 | [5] |
| XLogP3 | 2.4 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-methyl-2-isopropyl-2,4-dihydro-3H-pyrazol-3-one
-
To a solution of 3-oxobutanoic acid (1 equivalent) in ethanol, add isopropylhydrazine (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of 5-chloro-1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde
-
In a fume hood, cool a mixture of phosphorus oxychloride (POCl3, 3 equivalents) and dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Add 5-methyl-2-isopropyl-2,4-dihydro-3H-pyrazol-3-one (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 3-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 6-amino-4-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
To a solution of 5-chloro-1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, and the product should precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 4 & 5: Synthesis of this compound (Sandmeyer Reaction)
-
Suspend 6-amino-4-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.2 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(II) chloride (1.5 equivalents) in concentrated hydrochloric acid.
-
Add the cold diazonium salt solution to the copper(II) chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-3 |
| ~7.3 | s | 1H | H-5 |
| ~5.0 | sept | 1H | CH (isopropyl) |
| ~1.6 | d | 6H | CH₃ (isopropyl) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-6 |
| ~150 | C-4 |
| ~142 | C-7a |
| ~135 | C-3 |
| ~115 | C-3a |
| ~110 | C-5 |
| ~50 | CH (isopropyl) |
| ~22 | CH₃ (isopropyl) |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly in the actual spectrum.[3][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern:
Under electron impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z 231 and 233, corresponding to the isotopes of chlorine. The fragmentation pattern is likely to involve the loss of the isopropyl group, chlorine atoms, and potentially the cleavage of the pyrazole or pyridine ring.[9][10][11]
-
M⁺: m/z 231/233 (due to ³⁵Cl and ³⁷Cl isotopes)
-
[M - CH(CH₃)₂]⁺: m/z 188/190
-
[M - Cl]⁺: m/z 196
-
[M - 2Cl]⁺: m/z 161
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1100-1000 | C-Cl stretching |
Potential Applications and Future Directions
Given the established importance of the pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of a new generation of bioactive molecules. The two chlorine atoms at positions 4 and 6 are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This opens up avenues for the development of novel kinase inhibitors, anti-proliferative agents, and modulators of other key cellular pathways.[3][4]
Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this scaffold. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency and selectivity for specific biological targets.
Conclusion
This technical guide has provided a detailed overview of this compound, including its structure, a proposed synthetic pathway with a detailed experimental protocol, and a comprehensive guide to its analytical characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of synthetic organic chemistry and drug discovery, facilitating the exploration of this promising molecular scaffold for the development of novel therapeutics.
References
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
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4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2019). Clausius Scientific Press. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scialert. Retrieved from [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Taylor & Francis Online. Retrieved from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). National Center for Biotechnology Information. Retrieved from [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). National Center for Biotechnology Information. Retrieved from [Link]
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solubility of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine in organic solvents
An In-depth Technical Guide to Determining the Solubility of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine in Organic Solvents
Introduction
This whitepaper is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causal relationships between solvent properties, solute structure, and experimental outcomes, ensuring that the described protocols are robust and self-validating.
Theoretical Framework: The Principles of Solubility
The solubility of a solid compound in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The principle of "like dissolves like" is the guiding tenet here, meaning solutes dissolve best in solvents with similar intermolecular force characteristics.[1][2]
1.1 Molecular Polarity and Intermolecular Forces The structure of this compound features several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Pyrazolopyridine Core: The nitrogen atoms in the fused ring system are electronegative, creating dipole moments and acting as potential hydrogen bond acceptors.
-
Dichloro Substituents: The chlorine atoms are electronegative, contributing to the molecule's overall polarity.
-
Isopropyl Group: This alkyl group is non-polar and will favor interactions with non-polar solvents through weaker London dispersion forces.[3]
The interplay of these features suggests that the molecule possesses moderate polarity. Its solubility will therefore be highly dependent on the solvent's ability to engage in favorable dipole-dipole interactions or act as a hydrogen bond donor/acceptor.
1.2 The Role of Hydrogen Bonding Hydrogen bonds are powerful intermolecular forces that significantly influence solubility.[4][5] Solvents are classified as either protic (containing a hydrogen atom bonded to an electronegative atom like O or N, e.g., alcohols) or aprotic (lacking such a hydrogen, e.g., acetone, ethyl acetate).
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These can act as both hydrogen bond donors and acceptors. They are likely to be effective solvents if the solute can accept hydrogen bonds.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These can only act as hydrogen bond acceptors.[2] Given that the target molecule has hydrogen bond accepting nitrogen atoms, these solvents are also expected to be effective.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These interact primarily through weak London dispersion forces and are expected to be poor solvents for this moderately polar compound.[3]
Experimental Design: A Rational Approach
A robust solubility study requires a carefully selected panel of solvents that span a range of polarities and hydrogen bonding capabilities. This allows for the development of a comprehensive solubility profile that can inform a wide variety of applications.
2.1 Selection of Organic Solvents The following table outlines a recommended set of solvents for initial screening, categorized by their properties. This diverse selection provides a broad understanding of the compound's behavior.
| Solvent | Class | Dielectric Constant (20°C) | Polarity Index | Key Interactions |
| Methanol | Polar Protic | 33.0 | 5.1 | H-Bond Donor/Acceptor |
| Ethanol | Polar Protic | 24.6 | 4.3 | H-Bond Donor/Acceptor |
| Isopropanol | Polar Protic | 17.8 | 3.9 | H-Bond Donor/Acceptor |
| Acetonitrile | Polar Aprotic | 36.64 | 5.8 | Dipole-Dipole, H-Bond Acceptor |
| Acetone | Polar Aprotic | 21.01 | 5.1 | Dipole-Dipole, H-Bond Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 7.2 | Dipole-Dipole, H-Bond Acceptor |
| Ethyl Acetate | Polar Aprotic | 6.0 | 4.4 | Dipole-Dipole |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 3.1 | Dipole-Dipole |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 4.0 | Dipole-Dipole, H-Bond Acceptor |
| Toluene | Non-Polar | 2.38 | 2.4 | London Dispersion Forces |
| Hexane | Non-Polar | 1.88 | 0.1 | London Dispersion Forces |
| (Data compiled from various sources, including[6]) |
Experimental Protocol: Thermodynamic Solubility Determination
The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[7][8]
3.1 The Shake-Flask Method
This protocol details the steps to accurately measure the equilibrium solubility of this compound.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)[9]
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating saturation.[7] A visual excess is typically sufficient.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is standard for thermodynamic solubility, though preliminary experiments can establish if equilibrium is reached sooner.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to sediment.[7]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the validated linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 4.0) to determine the concentration of the dissolved compound.
Caption: A flowchart illustrating the key steps of the shake-flask method.
Analytical Quantification and Method Validation
Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, though UV-Vis spectroscopy can be a simpler alternative if the compound has a suitable chromophore and no interfering substances are present.[12]
4.1 High-Performance Liquid Chromatography (HPLC) For a small molecule like this, a reversed-phase HPLC method is typically employed.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol.[13]
-
Detection: UV detector set to a wavelength of maximum absorbance (λmax) for the compound.
4.2 UV-Vis Spectroscopy This method relies on the Beer-Lambert law.[14] A calibration curve of absorbance versus a series of known concentrations must be prepared first to determine the molar absorptivity.[15] The absorbance of the diluted saturated solution is then measured, and its concentration is calculated from the calibration curve.
4.3 Trustworthiness through Method Validation To ensure the trustworthiness of the solubility data, the analytical method used for quantification must be validated.[16] Validation confirms that the method is suitable for its intended purpose.[17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[18]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Data Presentation and Interpretation
The final solubility data should be presented in a clear, tabular format to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Polarity Index | Solubility Classification | Quantitative Solubility (mg/mL) |
| Methanol | 5.1 | e.g., Very Soluble | Experimental Value |
| Ethanol | 4.3 | e.g., Freely Soluble | Experimental Value |
| Acetonitrile | 5.8 | e.g., Soluble | Experimental Value |
| Acetone | 5.1 | e.g., Soluble | Experimental Value |
| DMSO | 7.2 | e.g., Very Soluble | Experimental Value |
| Ethyl Acetate | 4.4 | e.g., Sparingly Soluble | Experimental Value |
| Dichloromethane | 3.1 | e.g., Slightly Soluble | Experimental Value |
| Toluene | 2.4 | e.g., Very Slightly Soluble | Experimental Value |
| Hexane | 0.1 | e.g., Practically Insoluble | Experimental Value |
Interpreting the Results The relationship between the solvent's properties and the measured solubility provides valuable insight into the compound's nature. By correlating the quantitative data with the polarity index and hydrogen bonding capacity of the solvents, a predictive model for the compound's behavior in other solvent systems can be developed.
Caption: The "like dissolves like" principle dictates solubility outcomes.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the . By grounding the experimental work in a solid theoretical framework and adhering to validated analytical protocols, researchers can generate high-quality, reliable data. This information is indispensable for optimizing reaction conditions, developing effective purification methods, and advancing the formulation of new chemical entities in the drug development pipeline.
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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PubMed. (2012, November 2). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Retrieved from [Link]
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FEMS Microbiology Letters. (n.d.). Effects of organic solvents on the high performance liquid chromatographic analysis of the cyanobacterial toxin cylindrospermopsin. Retrieved from [Link]
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Chembeez. (n.d.). 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, 95%. Retrieved from [Link]
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Capot Chemical. (2026, January 2). MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is a substituted heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, a pyrazolopyridine core, is a recognized pharmacophore found in numerous biologically active molecules. The precise characterization of this compound is paramount for its application in research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectral data for this compound, offering insights into the interpretation of its NMR and MS spectra and outlining the methodologies for their acquisition.
The Molecular Blueprint: Structure and its Spectroscopic Implications
Understanding the molecular structure is the first step in predicting and interpreting its spectral data. The structure of this compound features a bicyclic system with a pyrazole ring fused to a pyridine ring. Key structural features that will influence its NMR and MS spectra include:
-
Aromatic Protons: The pyridine and pyrazole rings contain aromatic protons whose chemical shifts in ¹H NMR will be in the characteristic downfield region.
-
Isopropyl Group: The isopropyl substituent introduces a methine proton and two equivalent methyl groups, which will give rise to distinct signals in the ¹H NMR spectrum with a characteristic splitting pattern.
-
Carbon Skeleton: The ¹³C NMR spectrum will reveal signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the isopropyl group.
-
Chlorine Isotopes: The two chlorine atoms will influence the mass spectrum, leading to a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | s | 1H | H-3 |
| ~7.0 - 7.5 | s | 1H | H-5 |
| ~4.5 - 5.0 | sept | 1H | CH (isopropyl) |
| ~1.5 - 1.7 | d | 6H | CH₃ (isopropyl) |
Interpretation and Causality:
-
Aromatic Protons (H-3 and H-5): The protons on the pyrazolopyridine core are in an electron-deficient aromatic system, causing them to resonate at a downfield (higher ppm) chemical shift. Their expected singlet multiplicity arises from the absence of adjacent protons.
-
Isopropyl Group Protons: The methine proton (CH) of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet (a signal split into seven lines) due to spin-spin coupling. Conversely, the six methyl protons (CH₃) are adjacent to the single methine proton, leading to a doublet (a signal split into two lines). The integration values of 1H and 6H, respectively, confirm the presence of the isopropyl group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-7a |
| ~145 - 150 | C-6 |
| ~140 - 145 | C-3a |
| ~130 - 135 | C-3 |
| ~115 - 120 | C-4 |
| ~110 - 115 | C-5 |
| ~50 - 55 | CH (isopropyl) |
| ~20 - 25 | CH₃ (isopropyl) |
Interpretation and Causality:
-
Aromatic Carbons: The carbon atoms within the heterocyclic ring system will appear in the downfield region of the spectrum (typically >100 ppm). The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-4, C-6, and C-7a) are expected to be the most deshielded.
-
Aliphatic Carbons: The carbons of the isopropyl group will resonate in the upfield region of the spectrum (<60 ppm), which is characteristic of sp³-hybridized carbons.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for acquiring NMR spectra of small organic molecules.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Expected Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉Cl₂N₃), which is approximately 230.03 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The [M]⁺ peak will be accompanied by an [M+2]⁺ peak with an intensity of about 65% of the [M]⁺ peak, and an [M+4]⁺ peak with an intensity of about 10% of the [M]⁺ peak. This pattern is a definitive indicator of the presence of two chlorine atoms.
-
Key Fragmentation Pathways: Electron impact (EI) ionization is likely to induce fragmentation of the molecule. Predicted fragmentation patterns include:
-
Loss of a methyl group (-CH₃) from the isopropyl moiety.
-
Loss of the entire isopropyl group (-C₃H₇).
-
Loss of a chlorine atom (-Cl).
-
Cleavage of the pyrazolopyridine ring system.
-
Workflow for Mass Spectrometry Analysis
Caption: General workflow for acquiring and interpreting a mass spectrum.
Conclusion
The comprehensive spectral analysis of this compound through NMR and MS is fundamental for its unambiguous identification and characterization. While experimental data is not currently in the public domain, the predicted spectral characteristics based on established principles provide a robust framework for researchers. The methodologies outlined in this guide offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data essential for advancing research and development in the fields of medicinal chemistry and drug discovery.
References
At the time of this writing, specific literature containing the experimental spectral data for this compound was not found in publicly accessible databases. The principles and general data for related compounds are based on established spectroscopic knowledge, for which the following are representative authoritative sources:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
The Cornerstone of Pyrazolopyridine Synthesis: A Technical Guide to Key Intermediates
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its synthesis has been a subject of intense investigation, leading to a diverse array of synthetic strategies. This in-depth technical guide moves beyond a mere cataloging of reactions to provide a comprehensive analysis of the key intermediates that are fundamental to the construction of the pyrazolopyridine framework. By understanding the formation, reactivity, and strategic importance of these intermediates, researchers can gain greater control over reaction outcomes, enabling the efficient and targeted synthesis of novel pyrazolopyridine derivatives for drug discovery and development. This guide will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven insights into experimental choices, and offer detailed protocols for the preparation and utilization of these pivotal molecular building blocks.
The Strategic Importance of 5-Aminopyrazoles: The Primary Nucleophilic Synthon
At the heart of many successful pyrazolopyridine syntheses lies the versatile and highly reactive 5-aminopyrazole scaffold.[1][2] These compounds serve as the primary nucleophilic component, providing the necessary nitrogen and carbon atoms to construct the fused pyridine ring. The inherent nucleophilicity of the exocyclic amino group and the C4 position of the pyrazole ring dictates their reactivity profile, making them ideal partners for a variety of electrophilic reagents.[3][4]
The general synthetic approach to 5-aminopyrazoles often involves the condensation of a hydrazine derivative with a β-ketonitrile or a malononitrile derivative.[1][5][6] This seemingly straightforward reaction can present regioselectivity challenges, the understanding of which is crucial for accessing the desired 5-aminopyrazole isomer.
Synthesis of 5-Aminopyrazole: A Representative Protocol
The following protocol outlines a general method for the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile and hydrazine hydrate.
Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
Reactants:
-
Benzoylacetonitrile (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
Dissolve benzoylacetonitrile in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 5-amino-3-phenyl-1H-pyrazole.
-
-
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
-
Catalyst: The acidic catalyst protonates the carbonyl oxygen of the β-ketonitrile, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.
-
Regioselectivity: The use of a substituted hydrazine, such as phenylhydrazine, can lead to the formation of two regioisomers. The reaction conditions, including the nature of the substituents and the catalyst, can influence the regiochemical outcome.[5]
-
Cyclocondensation Reactions: The Formation of Key Open-Chain Intermediates
With the 5-aminopyrazole in hand, the construction of the pyridine ring is typically achieved through cyclocondensation with a suitable 1,3-dielectrophilic partner. The initial step in these reactions is the formation of a crucial open-chain intermediate , which subsequently undergoes intramolecular cyclization. The nature of this intermediate is dictated by the choice of the electrophile.
Reaction with 1,3-Dicarbonyl Compounds: The Enamine Intermediate
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and widely used method for the synthesis of pyrazolo[3,4-b]pyridines.[3] The key intermediate in this transformation is an enamine , formed by the condensation of the 5-amino group of the pyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound.
The regioselectivity of the initial condensation can be an issue with unsymmetrical 1,3-dicarbonyls, as the more electrophilic carbonyl group will preferentially react.[3] Following the formation of the enamine intermediate, an intramolecular cyclization occurs through the nucleophilic attack of the C4 position of the pyrazole ring onto the second carbonyl group, followed by dehydration to yield the aromatic pyrazolopyridine.
Diagram 1: Enamine Intermediate in Pyrazolopyridine Synthesis
Caption: Formation of a Michael adduct intermediate in pyrazolopyridine synthesis.
Multicomponent Reactions: In Situ Generation of Key Intermediates
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to pyrazolopyridine synthesis by generating key intermediates in situ. [7][8][9]These one-pot procedures often involve the condensation of three or more starting materials, obviating the need for the isolation of intermediates and streamlining the synthetic process.
Hantzsch-Type Pyridine Synthesis: Dihydropyridine Intermediates
The Hantzsch pyridine synthesis, a classic MCR, can be adapted for the synthesis of pyrazolopyridines. [10][11][12]This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. In the context of pyrazolopyridine synthesis, a 5-aminopyrazole can act as the nitrogen donor and one of the active methylene components.
The key intermediates in the Hantzsch synthesis are a Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) and an enamine . [13][14][15]These intermediates are formed in situ and then react via a Michael addition followed by cyclization and dehydration to form a dihydropyrazolopyridine intermediate . [16]This dihydropyridine is then oxidized in a final step to yield the aromatic pyrazolopyridine.
Diagram 3: Hantzsch Synthesis Intermediates
Caption: Key intermediates in the Hantzsch-type synthesis of pyrazolopyridines.
Guareschi-Thorpe and Bohlmann-Rahtz Type Syntheses
Other notable named reactions that provide access to the pyridine ring and can be adapted for pyrazolopyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz syntheses. [17][18][19][20][21][22][23][24][25]
-
The Guareschi-Thorpe condensation involves the reaction of a β-ketoester with a cyanoacetamide in the presence of a base. [10][20][25]When a 5-aminopyrazole derivative with an activated methylene group is used, it can participate in a similar condensation to form a hydroxypyridine intermediate which tautomerizes to the more stable pyridone.
-
The Bohlmann-Rahtz pyridine synthesis utilizes the reaction of an enamine with an ethynyl ketone. [17][18][19][21][22]A key intermediate in this process is an aminodiene , which undergoes a thermally induced cyclodehydration to furnish the pyridine ring. [17][18]
Enaminonitriles: Versatile Precursors for Pyrazolopyridine Annulation
Enaminonitriles are another class of highly valuable intermediates for the synthesis of pyrazolopyridines. [26][27][28][29][30][31]These compounds contain both a nucleophilic enamine moiety and an electrophilic nitrile group, allowing for diverse annulation strategies. They can be readily prepared from the condensation of active methylene nitriles with orthoformates or dimethylformamide dimethyl acetal (DMF-DMA). [28] Enaminonitriles can react with various reagents to construct the pyridine ring. For instance, reaction with malononitrile in the presence of a base can lead to the formation of a highly substituted aminopyridine ring fused to the pyrazole core.
Comparative Analysis of Key Intermediates
The choice of synthetic strategy, and therefore the key intermediate, has a profound impact on the scope, efficiency, and regiochemical outcome of the pyrazolopyridine synthesis.
| Intermediate | Precursors | Key Reaction Type | Advantages | Potential Challenges |
| Enamine | 5-Aminopyrazole, 1,3-Dicarbonyl | Condensation | Well-established, generally good yields | Regioselectivity with unsymmetrical dicarbonyls |
| Michael Adduct | 5-Aminopyrazole, α,β-Unsaturated Carbonyl | Michael Addition | Access to diverse substitution patterns | Potential for side reactions, may require an oxidant |
| Dihydropyridine | Aldehyde, β-Ketoester, 5-Aminopyrazole | Multicomponent (Hantzsch) | High atom economy, operational simplicity | Requires a final oxidation step, potential for side products |
| Aminodiene | Enamine, Ethynyl Ketone | Condensation (Bohlmann-Rahtz) | Direct formation of the aromatic pyridine | High reaction temperatures may be required |
| Enaminonitrile | Active Methylene Nitrile, Orthoformate | Condensation | Highly versatile, access to polysubstituted products | Synthesis of the enaminonitrile precursor may be required |
Conclusion and Future Perspectives
The synthesis of pyrazolopyridines is a mature yet continually evolving field. A deep understanding of the key intermediates involved in the major synthetic routes is paramount for the rational design and efficient execution of synthetic campaigns. 5-Aminopyrazoles remain the cornerstone of many approaches, with their reactivity being harnessed through the formation of enamine, Michael adduct, and dihydropyridine intermediates. The advent of modern synthetic methodologies, including multicomponent reactions and the use of versatile building blocks like enaminonitriles, has further expanded the synthetic chemist's toolkit.
Future research in this area will likely focus on the development of more sustainable and enantioselective methods for the synthesis of these important heterocyclic compounds. The strategic application of novel catalysts and the exploration of new reaction pathways that proceed through unique and controllable intermediates will undoubtedly pave the way for the discovery of next-generation pyrazolopyridine-based therapeutics.
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The Multifaceted Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical overview. We will delve into the core biological activities, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights.
Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Core
The fusion of a pyrazole and a pyridine ring to form the pyrazolo[3,4-b]pyridine nucleus creates a unique heterocyclic system with a versatile three-dimensional structure. This scaffold's ability to engage with a wide array of biological targets through various non-covalent interactions has led to the development of derivatives with significant therapeutic promise.[1] In recent years, extensive research has highlighted their substantial pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] This guide will focus on the most prominent and well-documented biological activities that underscore the importance of pyrazolo[3,4-b]pyridine derivatives in modern drug discovery.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anticancer activities against a range of human cancer cell lines, including lung, liver, and colon cancer.[4][5] Their mechanisms of action are often multifaceted, primarily revolving around the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
A predominant mechanism underlying the anticancer effects of pyrazolo[3,4-b]pyridines is their ability to act as potent inhibitors of various protein kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, which are critical regulators of the cell cycle.[6][7] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[7]
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain derivatives have shown exceptional activity against both wild-type and mutant forms of ALK, a receptor tyrosine kinase implicated in non-small cell lung cancer.[8] Notably, some compounds have demonstrated picomolar inhibitory activity against the crizotinib-resistant ALK-L1196M mutant.[8]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: The TRK family of receptor tyrosine kinases are key drivers in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors, demonstrating nanomolar efficacy against TRKA, TRKB, and TRKC.[9][10] These inhibitors can block downstream signaling pathways like Ras/Erk and PI3K/Akt, which are vital for cell proliferation and survival.[10]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a noncanonical IKK family member involved in innate immunity and oncogenesis.[11] Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent TBK1 inhibitors, with some exhibiting IC50 values in the sub-nanomolar range.[11][12]
The following diagram illustrates the general mechanism of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, competing with ATP for the binding site on the kinase.
Caption: Competitive inhibition of kinases by pyrazolo[3,4-b]pyridine derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | A-549 (Lung) | 2.9 | [4][5] |
| HEPG2 (Liver) | 2.6 | [4][5] | |
| HCT-116 (Colon) | 2.3 | [4][5] | |
| 10g | ALK-L1196M-Ba/F3 | <0.0005 | [8] |
| C03 | Km-12 (Colon) | 0.304 | [9][10] |
| 15y | A172 (Glioblastoma) | Micromolar range | [11][12] |
| U87MG (Glioblastoma) | Micromolar range | [11][12] | |
| A375 (Melanoma) | Micromolar range | [11][12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[3,4-b]pyridine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Dimethyl sulfoxide (DMSO) or solubilization buffer[13]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Several pyrazolo[3,4-b]pyridine derivatives have demonstrated promising antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Spectrum of Activity
Studies have shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit moderate to good antibacterial activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[13] Some derivatives have also shown antifungal activity.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazolo[3,4-b]pyridine derivatives against various microbial strains.
| Compound Series | Microbial Strain | MIC (µg/mL) | Reference |
| 6a-h | Bacillus subtilis | Moderate Activity | [13] |
| Staphylococcus aureus | Moderate Activity | [13] | |
| Escherichia coli | Moderate Activity | [13] | |
| Pseudomonas aeruginosa | Moderate Activity | [13] | |
| Various | Staphylococcus aureus | Good Inhibition | [13] |
| Staphylococcus epidermidis | Good Inhibition | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Pyrazolo[3,4-b]pyridine derivative (test compound)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazolo[3,4-b]pyridine derivative in the broth medium directly in the wells of the microtiter plate.[8]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.[15]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, pyrazolo[3,4-b]pyridine derivatives have shown potential in other therapeutic areas.
Antiviral Activity
While extensive research is ongoing, some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antiviral activity against a panel of RNA and DNA viruses.[16] Further studies are needed to fully elucidate their potential in this area.
Anti-inflammatory Activity
Certain pyrazolo[3,4-b]pyridine derivatives have been investigated for their anti-inflammatory properties.[12][17] The proposed mechanisms often involve the inhibition of inflammatory mediators or enzymes.
The following diagram illustrates a simplified workflow for the initial screening and evaluation of pyrazolo[3,4-b]pyridine derivatives.
Caption: A generalized workflow for the discovery and development of pyrazolo[3,4-b]pyridine derivatives.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore the importance of continued research in this area. Future efforts should focus on the rational design of new derivatives with enhanced potency and selectivity, a deeper understanding of their mechanisms of action, and comprehensive preclinical and clinical evaluation to translate these promising findings into tangible therapeutic benefits for patients.
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Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
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Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
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Patel, K. D., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 44(32). [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
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Li, Y., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
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Ezzat, A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6409. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1509-1519. [Link]
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Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4997. [Link]
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Reddy, T. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Al-Tel, T. H., et al. (2022). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
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Al-Mousawi, S. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine in Modern Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery
The quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology and immunology. Within the medicinal chemist's arsenal, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold."[1][2] Its structure is a bioisostere of the adenine ring of ATP, allowing molecules built upon this framework to effectively compete for the ATP-binding site within the kinase domain.[3] This inherent binding capability provides a robust starting point for developing potent inhibitors.
This guide focuses on a particularly versatile and powerful building block: 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine . The strategic placement of two chlorine atoms at the C4 and C6 positions allows for sequential, regioselective functionalization through modern cross-coupling chemistry. The N1-isopropyl group is not merely a placeholder; it often enhances solubility and metabolic stability, contributing favorably to the pharmacokinetic profile of the final drug candidate. This document serves as a detailed guide for researchers, providing both the conceptual framework and practical protocols for leveraging this scaffold to synthesize novel kinase inhibitors.
Section 1: The Synthetic Versatility of the Dichloro-Pyrazolopyridine Core
The primary value of this compound lies in the differential reactivity of its two chlorine atoms. This enables a controlled, stepwise introduction of diverse chemical moieties, which is essential for fine-tuning a compound's potency, selectivity, and pharmacokinetic properties. The most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.
Diagram 1: Core Scaffold and Reaction Sites
Caption: The core structure highlighting the reactive C4 and C6 chloro-positions.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is an indispensable tool for creating carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.[4][5] On the 4,6-dichloro-pyrazolo[3,4-b]pyridine scaffold, the C4-Cl bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C6-Cl bond. This regioselectivity is the linchpin of a sequential functionalization strategy. By carefully controlling stoichiometry and reaction conditions, one can selectively substitute the C4 position with an arylboronic acid, leaving the C6 position untouched for a subsequent reaction.[6]
Causality Behind the Choice:
-
Catalyst: A palladium source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand is typically used. The choice of ligand can influence reaction efficiency, especially with challenging substrates.[5][7]
-
Base: A base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is required to activate the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.[4]
Palladium-Catalyzed Buchwald-Hartwig Amination: Installing the Hinge-Binder
The formation of a C-N bond is critical for many kinase inhibitors, as an amine moiety at the correct position can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The Buchwald-Hartwig amination is the premier method for this transformation.[8][9] After functionalizing the C4 position, the remaining C6-chloro substituent serves as a perfect handle for introducing a primary or secondary amine.
Causality Behind the Choice:
-
Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands developed by Stephen Buchwald's group (e.g., XPhos, SPhos) are exceptionally effective.[9][10] They promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is typically required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10]
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, these reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.[11]
Section 2: Application in Kinase Inhibitor Synthesis - Targeting Key Kinases
The versatility of the this compound scaffold has enabled the development of inhibitors against a wide array of protein kinases implicated in human diseases.
Table 1: Examples of Kinase Targets and Inhibitors Derived from the Pyrazolo[3,4-b]pyridine Scaffold
| Kinase Target Family | Specific Kinase(s) | Example/Lead Compound | Potency (IC₅₀) | Therapeutic Area | Reference |
| JAK Family | JAK2 | CEP-33779 (Related Scaffold) | - | Oncology | [12] |
| Src Family | c-Src | SI-Series (Related Scaffold) | Nanomolar | Oncology | [13][14] |
| IKK Family | TBK1 | Compound 15y | 0.2 nM | Immunology, Oncology | [15] |
| DYRK Family | DYRK1A/1B | Compound 8h | 3 nM (DYRK1B) | Oncology | [16] |
| CDK Family | CDK2 | Compound 3 | 0.30 µM | Oncology | |
| TRK Family | TRKA | Compound C03 | 56 nM | Oncology | [17] |
| AMPK | AMPKα1γ1β1 | Compound 17f | 0.42 µM (EC₅₀) | Metabolic Disease | [18] |
| Topoisomerase IIα | Topoisomerase IIα | Compound 8c | - | Oncology | [19] |
Note: Some examples utilize the broader pyrazolo[3,4-b]pyridine or related pyrazolopyrimidine core, demonstrating the scaffold's wide applicability.
Diagram 2: A Representative Kinase Signaling Pathway (JAK/STAT)
Caption: Simplified JAK/STAT pathway, a common target for pyrazolopyridine inhibitors.
Section 3: Detailed Experimental Protocols
The following protocols are generalized procedures and should be considered a starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Diagram 3: General Experimental Workflow
Caption: Sequential functionalization workflow for the dichloropyrazolopyridine scaffold.
Protocol 1: General Procedure for Selective C4-Arylation via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas line (N₂ or Ar)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine intermediate.
Protocol 2: General Procedure for C6-Amination via Buchwald-Hartwig Cross-Coupling
Materials:
-
4-Aryl-6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (from Protocol 1, 1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction tube, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the 4-aryl-6-chloro intermediate, the base, and a magnetic stir bar.
-
Seal the flask, remove from the glovebox (if used), and connect to an inert gas line.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
Section 4: Structure-Activity Relationship (SAR) Insights
The synthetic strategy outlined above is powerful because it allows for systematic exploration of the structure-activity relationship (SAR).
-
The N1-Isopropyl Group: This group often occupies a lipophilic pocket and can improve cell permeability and metabolic stability compared to an unsubstituted N-H. The N-H pyrazole, however, can sometimes act as a hydrogen bond donor, and its necessity is target-dependent.[18]
-
The C4-Substituent: The aryl or heteroaryl group introduced at C4 via Suzuki coupling extends into the solvent-exposed region of the ATP pocket. Modifications here are crucial for tuning selectivity and physical properties. Introducing polar groups can enhance solubility, while extending the moiety into deeper pockets can increase potency.
-
The C6-Amine: This group is arguably the most critical for kinase inhibition. As the "hinge-binder," this amine forms one or two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[15] The nature of the amine (e.g., aniline, aminopyrazole, alkylamine) and its substituents directly impacts binding affinity and can be modulated to avoid off-target activities.
By systematically varying the building blocks used in the Suzuki and Buchwald-Hartwig reactions, researchers can generate a focused library of compounds to optimize for a specific kinase target, ultimately leading to the discovery of potent and selective drug candidates.
References
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Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1484. [Link]
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Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3609-3619. [Link]
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BioSpace. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioSpace. [Link]
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Miknyoczki, M., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
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Ezzat, M. O., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. ResearchGate. [Link]
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Caracciolo, V., et al. (2014). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular and Molecular Medicine, 18(11), 2236-2248. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(1), 187. [Link]
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Kim, B., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
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Scott, K. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1122. [Link]
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Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-62. [Link]
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ResearchGate. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. ResearchGate. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 48, 116417. [Link]
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Fustero, S., & Sánchez-Roselló, M. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 23(11), 2773. [Link]
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Academia.edu. (n.d.). (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]
- Google Patents. (n.d.). 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
-
Wikipedia. (n.d.). Buchwald-Hartwig amination. Wikipedia. [Link]
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Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2445. [Link]
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Chen, W., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. [Link]
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MDPI. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
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Keglevich, P., et al. (2015). The first Pd-catalyzed Buchwald-Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 226-231. [Link]
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Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
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Sancineto, L., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 255, 115386. [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Versatile Scaffold: Application Notes for 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] Its resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[2] This mimicry makes it an excellent starting point for the design of potent and selective enzyme inhibitors. The 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine variant offers medicinal chemists a strategically functionalized starting material. The two chlorine atoms at the 4 and 6 positions provide reactive handles for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The isopropyl group at the N-1 position of the pyrazole ring can influence solubility and steric interactions within the target protein's binding pocket. This guide provides detailed protocols for the derivatization of this scaffold and the biological evaluation of its synthetic progeny, with a focus on its application in the development of novel kinase inhibitors.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established routes, often involving the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.[3] For the specific synthesis of this compound, a plausible synthetic route is proposed based on analogous preparations of substituted pyrazolopyridines.
Proposed Synthesis of this compound
A likely synthetic pathway commences with the reaction of 3-amino-1-isopropyl-1H-pyrazole with a suitable 1,3-dielectrophile, followed by chlorination.
Caption: Proposed synthetic route for this compound.
Protocol: Synthesis of this compound
-
Step 1: Condensation to form the dihydroxy intermediate.
-
To a solution of 3-amino-1-isopropyl-1H-pyrazole (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl malonate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum to yield 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol.
-
-
Step 2: Chlorination of the dihydroxy intermediate.
-
Carefully add the dried 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Derivatization Strategies
The dichloro-scaffold is primed for diversification. The chlorine atoms at positions 4 and 6 can be sequentially or simultaneously substituted using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl moieties, respectively.
Application in Kinase Inhibition: A Scaffold for Targeted Therapies
The pyrazolo[3,4-b]pyridine core has been successfully employed in the development of inhibitors for a range of kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), and Fibroblast growth factor receptors (FGFRs).[4][5][6] The general mechanism of action for many of these inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: General mechanism of competitive kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can lead to the identification of potent and selective kinase inhibitors. The following table summarizes general SAR trends observed in the literature for pyrazolo[3,4-b]pyridine-based kinase inhibitors.
| Position | Substitution | General Effect on Activity | Reference |
| N-1 | Small alkyl groups (e.g., isopropyl) | Often enhances solubility and can provide favorable steric interactions. | N/A |
| C-4 | Aryl or heteroaryl groups | Can form key interactions with the hinge region of the kinase. Substituents on this ring can be tuned to improve potency and selectivity. | [6] |
| C-6 | Amines, substituted anilines | Can extend into the solvent-exposed region and provide additional hydrogen bonding opportunities, improving potency and pharmacokinetic properties. | [7] |
Protocols for Biological Evaluation
The following are standard protocols for evaluating the biological activity of newly synthesized derivatives of the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generic, luminescence-based assay to determine the IC₅₀ of a compound against a target kinase.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration is 10 µM.
-
In each well of the assay plate, add the kinase, substrate, and ATP.
-
Add the serially diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines.
Caption: Workflow for an MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a suitable solubilization buffer
-
Clear, flat-bottomed 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability, coupled with the proven biological relevance of the pyrazolo[3,4-b]pyridine core, makes it an attractive platform for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.
References
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- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine: A Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] Its structural resemblance to the purine nucleus allows it to function as a hinge-binding motif in numerous protein kinases, making it a cornerstone for the development of targeted therapies in oncology, immunology, and neurodegenerative diseases.[1][3][4][5] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][4][5]
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine emerges as a particularly valuable starting material for the synthesis of kinase inhibitor libraries.[4] The dichloro substitution at the 4- and 6-positions of the pyridine ring provides two reactive sites for sequential and regioselective functionalization through modern cross-coupling methodologies. The isopropyl group at the N1 position of the pyrazole ring serves to enhance solubility and modulate pharmacokinetic properties, a common strategy in drug design.
This guide provides detailed protocols for the synthetic manipulation of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the underlying principles of regioselectivity and provide step-by-step procedures for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling researchers to generate diverse libraries of novel kinase inhibitor candidates.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H9Cl2N3 | Inferred |
| Molecular Weight | 230.09 g/mol | Inferred |
| Appearance | Solid (predicted) | Supplier Data |
| Storage | Store in a cool, dry, well-ventilated area. Recommended storage at -20°C for long-term stability.[3] | [3] |
Safety and Handling
As with any laboratory chemical, appropriate safety precautions must be taken when handling this compound. While specific toxicity data for this compound is not available, the safety data for the parent compound, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine, should be considered.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Handle in a well-ventilated area or a chemical fume hood.[3]
-
Avoid inhalation of dust and contact with skin and eyes.[3]
-
In case of contact, rinse the affected area with plenty of water.[3]
Core Application: Sequential Cross-Coupling for Kinase Inhibitor Synthesis
The two chlorine atoms on the pyrazolo[3,4-b]pyridine core exhibit differential reactivity, which can be exploited for selective functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent pyridine nitrogen.[6] This allows for a stepwise approach to introduce different substituents at the 4- and 6-positions, a key strategy in building structure-activity relationships (SAR).
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[7] This protocol details the preferential arylation at the C4-position of this compound.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the catalytic cycle. The choice of ligand can influence the regioselectivity, but for many dichloropyridine systems, the inherent electronic bias of the substrate is sufficient to direct the initial coupling to the 4-position.[8][9]
-
Base: A mild base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) is used to activate the boronic acid and facilitate the transmetalation step.[8][9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.[5][8][9]
Experimental Workflow Diagram:
Caption: Workflow for the regioselective Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with the inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[10] This protocol can be applied to either the starting this compound or the mono-arylated product from Protocol 1 to introduce an amine substituent.
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium source (e.g., Pd2(dba)3) and a specialized phosphine ligand (e.g., Xantphos, BINAP) are crucial for an efficient catalytic cycle.[1][11] Sterically hindered ligands often improve reaction rates and yields.[10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the reductive elimination step.[1][11]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and inert atmosphere techniques are essential for optimal results.
Signaling Pathway Context: Kinase Inhibition
The synthesized pyrazolo[3,4-b]pyridine derivatives are designed to target the ATP-binding pocket of protein kinases. The core scaffold acts as a hinge-binder, while the substituents introduced at the 4- and 6-positions can form additional interactions with the kinase domain, leading to potent and selective inhibition.
Caption: Inhibition of kinase signaling by competitive binding of a pyrazolo[3,4-b]pyridine derivative to the ATP-binding site.
Step-by-Step Protocol:
-
To a dry Schlenk tube, add the chloro-substituted pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 mL).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL) under an inert atmosphere.
-
Add the catalyst pre-mixture to the reaction tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyrazolo[3,4-b]pyridine derivative.
Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the regioselective functionalization of this scaffold, enabling the systematic exploration of chemical space around the pyrazolo[3,4-b]pyridine core. The resulting libraries of compounds can be screened against various kinase targets to identify potent and selective inhibitors with therapeutic potential. Further optimization of reaction conditions and exploration of other cross-coupling methodologies will undoubtedly expand the utility of this versatile building block in drug discovery.
References
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- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
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- Suzuki coupling of different chloropyridines with phenylboronic acids.
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- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Buchwald-Hartwig Amin
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- 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, 95%. Chembeez.
- 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | 2105905-46-0. J&K Scientific.
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- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- nucleophilic arom
- ISOPROPYL TRIAZOLO PYRIDINE COMPOUNDS.
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synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives for TBK1 inhibition
Application Notes & Protocols
Topic: Synthesis and Evaluation of 1H-pyrazolo[3,4-b]pyridine Derivatives for Selective TBK1 Inhibition
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, immunology, and oncology.
Introduction: Targeting TBK1 in Disease
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a critical node in cellular signaling, extending far beyond its initial discovery in the context of innate immunity.[1][2] As a noncanonical IκB kinase (IKK), TBK1 is a central coordinator of inflammatory responses.[1][2][3] Upon recognition of pathogenic nucleic acids by cellular sensors, TBK1 is activated and phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to the robust production of type I interferons (IFNs).[4][5]
Dysregulation of the TBK1 signaling pathway is implicated in a range of human pathologies. In autoimmune diseases such as systemic lupus erythematosus, aberrant TBK1 activation can lead to a sustained and damaging type I IFN response.[6][7] Conversely, in oncology, TBK1 has a paradoxical role; it can support the survival and proliferation of certain cancer cells, particularly those with KRAS mutations, making it a compelling therapeutic target.[8][9][10]
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising chemical starting point for the development of potent and selective TBK1 inhibitors.[1][11] Derivatives of this core structure have demonstrated high affinity for the ATP-binding site of TBK1, with some compounds achieving sub-nanomolar inhibitory concentrations (IC50).[1][2][11] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, offering detailed protocols and field-proven insights for researchers aiming to explore this promising class of inhibitors.
The TBK1 Signaling Axis
Understanding the TBK1 signaling pathway is crucial for contextualizing the mechanism of action of its inhibitors. TBK1 acts as a central kinase that integrates signals from various upstream pattern recognition receptors (PRRs) and relays them to downstream effectors to mount an immune response.
Caption: Simplified TBK1 signaling pathway.
Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the target compounds generally involves the construction of the core pyrazolo[3,4-b]pyridine ring system, followed by functionalization through cross-coupling reactions to introduce diversity and optimize biological activity.
General Synthetic Workflow
Caption: Overall workflow for synthesis and evaluation.
Protocol: Synthesis of a Representative TBK1 Inhibitor
This protocol describes a representative synthesis adapted from published procedures.[11][12] It involves the construction of a key halogenated intermediate followed by a Suzuki coupling to introduce the desired aryl moiety.
Materials and Reagents:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Arylboronic acid (e.g., 4-(Aminosulfonyl)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane and Water
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Standard solvents for extraction and chromatography (Ethyl Acetate, Hexanes, Dichloromethane)
Step-by-Step Procedure:
-
Iodination of the Pyrazolopyridine Core:
-
Step 1a: To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF, add N-Iodosuccinimide (NIS).
-
Step 1b: Heat the reaction mixture at 80 °C for 8 hours.
-
Rationale: This step introduces an iodine atom at a key position, which is crucial for subsequent cross-coupling reactions. NIS is a mild and effective iodinating agent.
-
QC Check: Monitor reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
-
Protection of the Pyrazole Nitrogen:
-
Step 2a: Cool a suspension of NaH in DMF to 0 °C.
-
Step 2b: Add the product from Step 1 dropwise. Stir for 30 minutes.
-
Step 2c: Add SEM-Cl dropwise and allow the reaction to warm to room temperature, stirring for 10 hours.
-
Rationale: The pyrazole nitrogen is protected with a SEM group to prevent side reactions in the subsequent coupling step. NaH is a strong base used to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on SEM-Cl. The SEM group is stable to the coupling conditions but easily removed later.
-
QC Check: After workup, confirm the formation of the SEM-protected intermediate by ¹H NMR (presence of trimethylsilyl and ethoxymethyl protons) and LC-MS.
-
-
Suzuki Cross-Coupling:
-
Step 3a: To a degassed mixture of the SEM-protected intermediate, the desired arylboronic acid, and Na2CO3 in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh3)4.
-
Step 3b: Heat the reaction mixture at 80 °C for 6 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Rationale: This is the key bond-forming step. The palladium catalyst facilitates the coupling between the iodinated pyrazolopyridine and the arylboronic acid, introducing the desired R-group. Degassing is critical to prevent oxidation and deactivation of the palladium catalyst.
-
QC Check: Monitor the disappearance of the iodinated starting material and the appearance of the coupled product by LC-MS.
-
-
Deprotection of the SEM Group:
-
Step 4a: Dissolve the crude product from Step 3 in a suitable solvent (e.g., Dichloromethane).
-
Step 4b: Add a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 4 hours.
-
Rationale: The SEM protecting group is cleaved under acidic conditions to yield the final target compound.
-
QC Check: Confirm complete deprotection by LC-MS (disappearance of the SEM-protected mass peak and appearance of the final product mass peak).
-
-
Purification and Characterization:
-
Step 5a: Purify the final compound using flash column chromatography or preparative HPLC to achieve >95% purity.
-
Step 5b: Confirm the structure and identity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation of TBK1 Inhibition
Evaluating the potency and selectivity of the synthesized compounds is a critical step in the drug discovery process. This typically involves a combination of biochemical and cell-based assays.
Protocol 1: In Vitro Biochemical Kinase Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity in a high-throughput format.[13][14][15] The assay measures the phosphorylation of a specific substrate peptide by TBK1.
Principle of HTRF Kinase Assay: The assay utilizes a biotinylated substrate peptide and a europium (Eu³⁺) cryptate-labeled anti-phospho-serine/threonine antibody.[16] When the substrate is phosphorylated by TBK1, the antibody binds. Upon excitation, the europium donor transfers energy to a streptavidin-conjugated acceptor (e.g., XL665), which binds to the biotinylated peptide, generating a FRET signal. Inhibitors will block phosphorylation, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant human TBK1 enzyme
-
Biotinylated substrate peptide (e.g., STK3)
-
ATP
-
Assay Buffer (containing MgCl₂, DTT)
-
HTRF Detection Reagents (Eu³⁺-cryptate antibody, Streptavidin-XL665)
-
Synthesized inhibitor compounds
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO. Dispense a small volume (e.g., 0.5 µL) into the assay plate wells. Include DMSO-only wells as a no-inhibitor control.
-
Enzyme Addition: Dilute the TBK1 enzyme in assay buffer and add to the wells containing the compounds.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the biotinylated substrate peptide and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
-
Reaction Termination & Detection: Add the HTRF detection reagents in a buffer containing EDTA. EDTA chelates Mg²⁺, stopping the kinase reaction.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths. Calculate the HTRF ratio and plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
To confirm that the inhibitors act on TBK1 within a cellular context, a Western blot can be performed to measure the phosphorylation of TBK1's direct substrate, IRF3.
Materials:
-
TBK1 pathway stimulant (e.g., Poly(I:C), cGAMP)
-
Synthesized inhibitor compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-TBK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.
-
Pathway Stimulation: Add a stimulant (e.g., Poly(I:C)) to the media to activate the TBK1 pathway.[7][18] Incubate for a short period (e.g., 1-3 hours). Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a buffer containing phosphatase inhibitors.
-
Scientist's Note: The inclusion of phosphatase inhibitors is absolutely critical when analyzing phosphorylation events to prevent dephosphorylation of the target protein after cell lysis.[19]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Step 5a: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Step 5b: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Step 5c: Incubate the membrane with the primary antibody against phospho-IRF3 (p-IRF3) overnight at 4 °C.[17][20][21]
-
Step 5d: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Step 5e: Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Step 6a: Strip the membrane and re-probe with antibodies for total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Step 6b: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the p-IRF3 signal relative to the total IRF3 and loading control.[18]
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1H-pyrazolo[3,4-b]pyridine scaffold has yielded valuable insights into the structural requirements for potent TBK1 inhibition.[11][22] The data below represents a summary of typical SAR findings from the literature.
| Compound ID | R¹ Group (at C4) | R² Group (at C6) | TBK1 IC50 (nM)[11] |
| Scaffold | H | H | >1000 |
| 15t | Phenyl | 4-fluorophenyl | 0.8 |
| 15y | 2-fluoro-4-(methylsulfonyl)phenyl | 4-fluorophenyl | 0.2 |
| 15i | Phenyl | 3-pyridyl | 8.5 |
| BX795 | (Reference Compound) | (Reference Compound) | 7.1 |
| MRT67307 | (Reference Compound) | (Reference Compound) | 28.7 |
Key SAR Observations:
-
C4 Position (R¹): Substitution at the C4 position with an aryl group is critical for potency. The introduction of electron-withdrawing groups, such as a methylsulfonyl group on the phenyl ring, can significantly enhance inhibitory activity (e.g., compound 15y ).[11]
-
C6 Position (R²): The C6 position often accommodates various aryl or heteroaryl groups. A 4-fluorophenyl group at this position has been shown to be favorable for potent inhibition.[11]
-
Amino Acid Interactions: Molecular docking studies suggest that these inhibitors form key hydrogen bonds with hinge region residues (e.g., Asp157) in the ATP-binding pocket of TBK1.[11]
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising and "drug-able" core for the development of next-generation TBK1 inhibitors. The synthetic routes are well-established, allowing for rapid generation of diverse chemical libraries for SAR exploration. The protocols detailed herein provide a robust framework for synthesizing these compounds and evaluating their biological activity both biochemically and in a cellular setting.
Future work in this area will likely focus on optimizing the pharmacokinetic properties (ADME) of these potent inhibitors to improve their in vivo efficacy and safety profiles. Furthermore, exploring their therapeutic potential in preclinical models of autoimmune disease and cancer will be crucial for translating these scientific findings into clinical applications.[6][9][23]
References
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Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
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PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]
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MDPI. (n.d.). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. [Link]
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Hasan, M., & Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacological Research, 111, 336-342. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Emerging roles of TBK1 in cancer immunobiology. PMC. [Link]
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PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Structural Insights into the Functions of TBK1 in Innate Antimicrobial Immunity. PMC. [Link]
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PNAS. (2017). Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. [Link]
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The Journal of Immunology. (2015). Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Negative regulation of TBK1-mediated antiviral immunity. PMC. [Link]
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SpringerLink. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. [Link]
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Frontiers. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. [Link]
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PubMed. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. [Link]
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PubMed. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. [Link]
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AACR Journals. (n.d.). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. [Link]
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ResearchGate. (2022). The role of TBK1 in cancer pathogenesis and anticancer immunity. [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
ResearchGate. (2020). Difficulty detecting human phospho-IRF3 on Western Blot. [Link]
-
BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay. [Link]
-
NIH National Center for Biotechnology Information. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PMC. [Link]
-
ACS Publications. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology. [Link]
-
Harvard DASH. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. [Link]
-
Boster Bio. (n.d.). Anti-Phospho-IRF3 (S386) Rabbit Monoclonal Antibody. [Link]
-
ResearchGate. (n.d.). Summarized structure–activity relationship of the target compounds. [Link]
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The Strategic Role of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine in Modern Agrochemical Discovery
Introduction: Unlocking New Potential in Herbicide Research
In the continuous quest for novel and effective crop protection agents, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among the numerous derivatives, 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine has garnered significant attention as a key building block in the synthesis of next-generation herbicides. Its unique substitution pattern, featuring two reactive chlorine atoms and a sterically influential isopropyl group, provides a versatile platform for the development of potent herbicidal compounds. This guide offers an in-depth exploration of the application of this intermediate, providing detailed protocols and mechanistic insights for researchers in the agrochemical field. The pyrazolo[3,4-b]pyridine core is of particular interest due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[3]
Core Application: A Versatile Intermediate for Novel Herbicides
The primary application of this compound in agrochemical research is as a crucial intermediate in the synthesis of a new class of substituted N-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine herbicides. The two chlorine atoms at the 4 and 6 positions of the pyridine ring offer differential reactivity, allowing for selective functionalization. The chlorine at the 4-position is particularly susceptible to nucleophilic aromatic substitution, providing a convenient handle for introducing diverse amine functionalities. This strategic design allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Mechanistic Rationale: Targeting Photosystem II
While the precise mode of action for each new derivative requires empirical validation, the structural features of the resulting N-(substituted-phenyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-amine herbicides strongly suggest that they function as Photosystem II (PSII) inhibitors . PSII is a critical protein complex in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis.
Herbicides that inhibit PSII typically work by binding to the D1 protein within the PSII complex. This binding event blocks the electron transport chain, leading to a cascade of detrimental effects, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, lipid peroxidation and cell death.[4][5] The pyrazolopyridine scaffold, in this context, is believed to mimic the binding of the native plastoquinone molecule to the D1 protein, thereby competitively inhibiting its function.
Experimental Protocols
The following protocols are designed to provide researchers with a comprehensive workflow, from the synthesis of the key intermediate to the preparation and evaluation of the final herbicidal compounds.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a two-step process starting from 3-amino-1-isopropyl-1H-pyrazole. The procedure involves a cyclization reaction followed by chlorination.
Step 1: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
This step involves the condensation of 3-amino-1-isopropyl-1H-pyrazole with diethyl malonate.
-
Reagents and Materials:
-
3-amino-1-isopropyl-1H-pyrazole
-
Diethyl malonate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Dowtherm A
-
Hydrochloric acid (concentrated)
-
Water
-
-
Protocol:
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge 3-amino-1-isopropyl-1H-pyrazole and diethyl malonate in a 1:1.2 molar ratio.
-
Add sodium ethoxide solution (1.5 equivalents) to the mixture while maintaining the temperature below 30°C.
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully add it to a mixture of Dowtherm A and water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol as a solid.
-
Step 2: Chlorination to this compound
The diol intermediate is then chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride.
-
Reagents and Materials:
-
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling solvent)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate for extraction
-
-
Protocol:
-
In a fume hood, suspend 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol in toluene.
-
Carefully add phosphorus oxychloride (at least 2.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Part 2: Synthesis of Herbicidal N-(substituted-phenyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-amines
This protocol describes the nucleophilic aromatic substitution reaction between the key intermediate and a substituted aniline.
-
Reagents and Materials:
-
This compound
-
Substituted aniline (e.g., 2-fluoro-5-methylaniline)
-
Strong acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)
-
Solvent (e.g., isopropanol, dioxane, or N-methyl-2-pyrrolidone)
-
Base for workup (e.g., sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Protocol:
-
Dissolve this compound and the substituted aniline (1.1 equivalents) in the chosen solvent in a reaction flask.
-
Add a catalytic amount of a strong acid.
-
Heat the mixture to reflux (temperature will depend on the solvent, typically 80-150°C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final herbicidal compound.
-
Visualization of Key Processes
Synthetic Workflow
The overall synthetic pathway from the starting materials to the final herbicidal product can be visualized as follows:
Caption: Synthetic route to novel pyrazolopyridine herbicides.
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the synthesized herbicides at the Photosystem II complex.
Caption: Proposed mechanism of Photosystem II inhibition.
Data Presentation: Herbicidal Efficacy
The herbicidal activity of derivatives synthesized from this compound has been demonstrated against a range of common weeds. The following table summarizes representative post-emergence herbicidal activity data.
| Compound ID | Substituent on Aniline | Application Rate (g/ha) | Weed Control (%) - Alopecurus myosuroides | Weed Control (%) - Avena fatua | Weed Control (%) - Lolium perenne |
| HP-1 | 2-fluoro-5-methyl | 250 | 90 | 80 | 80 |
| HP-2 | 2,5-dimethyl | 250 | 80 | 70 | 70 |
| HP-3 | 2-chloro-5-methyl | 250 | 85 | 75 | 75 |
Data is illustrative and based on findings for structurally related compounds.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile intermediate in the field of agrochemical research. Its utility in the synthesis of potent Photosystem II inhibiting herbicides has been clearly established. The synthetic protocols provided herein offer a robust framework for researchers to explore the vast chemical space around this scaffold. Future research should focus on expanding the diversity of substituents on the aniline ring to optimize herbicidal activity, selectivity, and environmental profile. Furthermore, detailed mechanistic studies are warranted to fully elucidate the binding interactions within the Photosystem II complex and to explore potential secondary modes of action. The continued investigation of this and related pyrazolopyridine derivatives holds significant promise for the development of innovative solutions to global weed management challenges.
References
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.
- Fustero, S., Sánchez-Roselló, M., & Simón-Fuentes, A. (2021).
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PubChem. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
- Bulow, C. (1900). Synthese von Pyrazolo[3,4-b]pyridinen. Berichte der deutschen chemischen Gesellschaft, 33(2), 2594-2601.
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University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
- de Oliveira, R. S., Jr. (2024). Photosystem II inhibitor herbicides.
- Google Patents. (n.d.). Preparation method and application of pyrazolo[3,4-b]pyridine compound intermediate.
- Google Patents. (n.d.). Method for synthetizing 3,6-dichloropyridazine.
- Klio Pharma Private Limited. (2024). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine.
- Fustero, S., et al. (2021).
- Sharma, V., et al. (2016). Biologically active pyrazole derivatives. New Journal of Chemistry, 40(12), 9837-9864.
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Application Notes and Protocols for the Development of Novel Pesticides Based on the 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine Scaffold
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal and agrochemical research, with numerous derivatives exhibiting a wide range of biological activities.[1][2] This document provides a comprehensive guide for the development of novel pesticides derived from 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine. We present a structured workflow encompassing the synthesis of the core scaffold and its subsequent derivatization, detailed protocols for in vitro and in vivo insecticidal screening against key agricultural pests, and methodologies for elucidating the mode of action. Furthermore, we outline a rational approach to lead optimization, leveraging structure-activity relationship (SAR) studies and bioisosteric replacement strategies to enhance potency, selectivity, and safety profiles. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising chemical space for the discovery of next-generation crop protection agents.
Introduction: The Rationale for Pyrazolo[3,4-b]pyridine-Based Pesticides
The relentless need for novel and effective crop protection solutions is driven by the dual challenges of a growing global population and the increasing prevalence of insecticide resistance. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising starting point for the design of new insecticidal agents due to its structural resemblance to purine bases and its proven track record in modulating various biological targets.[1][3] Derivatives of this heterocyclic system have demonstrated potent insecticidal activity, suggesting a high potential for the discovery of new modes of action or for overcoming existing resistance mechanisms.[4]
The selection of this compound as the foundational molecule for a pesticide discovery program is predicated on several key considerations:
-
Synthetic Tractability: The pyrazolo[3,4-b]pyridine core can be synthesized through established chemical routes, allowing for the efficient generation of a diverse library of analogues.[2]
-
Chemical Handles for Derivatization: The two chlorine atoms on the pyridine ring serve as versatile synthetic handles for introducing a wide range of substituents, enabling a thorough exploration of the chemical space around the core scaffold.
-
Modulation of Physicochemical Properties: The isopropyl group on the pyrazole nitrogen influences the lipophilicity and metabolic stability of the molecule, properties that are critical for its bioavailability and efficacy in target pests.[5]
This document will guide researchers through a systematic and scientifically rigorous process for leveraging the this compound scaffold to develop novel and effective insecticides.
Synthesis and Characterization
The successful development of novel pesticides from the this compound scaffold begins with its efficient and scalable synthesis. The following section details a proposed synthetic route and the necessary characterization steps.
Proposed Synthesis of this compound
The synthesis of the target compound can be achieved through a two-step process starting from the commercially available 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine.
Step 1: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (if not commercially available)
While 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is commercially available from several suppliers,[6] its synthesis can be accomplished through various reported methods for constructing the pyrazolo[3,4-b]pyridine ring system. One common approach involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2]
Step 2: N-Isopropylation of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
The introduction of the isopropyl group onto the pyrazole nitrogen can be achieved via N-alkylation.
Protocol 2.1: N-Isopropylation
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution.[7]
-
Alkylating Agent: Add isopropyl bromide (2-bromopropane, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[8]
Diagram 2.1: Synthesis of this compound
Caption: Synthetic route to the target compound.
Physicochemical Characterization
The identity and purity of the synthesized this compound and its subsequent derivatives must be confirmed using standard analytical techniques.[9]
Table 2.1: Analytical Methods for Characterization
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the N-isopropylation. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
| Melting Point | Determination of the melting point range as an indicator of purity. |
| Elemental Analysis | Confirmation of the elemental composition. |
In Vitro and In Vivo Insecticidal Screening
A crucial step in the pesticide discovery pipeline is the evaluation of the biological activity of the synthesized compounds. This section provides detailed protocols for screening against two economically important insect pests: the cowpea aphid (Aphis craccivora) and the fall armyworm (Spodoptera frugiperda).
In Vitro Screening Against Cowpea Aphid (Aphis craccivora)
The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against sap-sucking insects like aphids.[10]
Protocol 3.1: Aphid Leaf-Dip Bioassay
-
Insect Rearing: Maintain a healthy, age-synchronized culture of Aphis craccivora on cowpea or broad bean plants in a controlled environment.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO). Make a series of dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations.
-
Leaf Treatment: Excised leaves from the host plant are dipped into the test solutions for 10-30 seconds with gentle agitation.[11] Control leaves are dipped in the solvent-surfactant solution without the test compound.
-
Exposure: Allow the treated leaves to air-dry. Place the leaves in a petri dish containing a moist filter paper or agar to maintain turgor.[11]
-
Infestation: Carefully transfer a known number of adult apterous aphids (e.g., 20-30) onto each treated leaf.[11]
-
Incubation: Incubate the petri dishes at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ (lethal concentration for 50% of the population) values using probit analysis.
In Vivo Screening Against Fall Armyworm (Spodoptera frugiperda)
The topical application bioassay is a common method for determining the contact toxicity of an insecticide to lepidopteran larvae.[12]
Protocol 3.2: Fall Armyworm Topical Application Bioassay
-
Insect Rearing: Rear Spodoptera frugiperda larvae on an artificial diet in a controlled environment. Use synchronized third-instar larvae for the bioassay.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound in a volatile solvent such as acetone.
-
Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.[13] Control larvae are treated with the solvent alone.
-
Observation: After treatment, transfer the larvae individually into vials or petri dishes containing a small piece of artificial diet.
-
Incubation: Maintain the larvae at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD₅₀ (lethal dose for 50% of the population) values using probit analysis.
Diagram 3.1: Insecticidal Screening Workflow
Caption: Workflow for insecticidal screening.
Elucidation of the Mode of Action
Understanding the molecular target of a novel insecticide is critical for its development and for managing potential resistance. Many pyrazole-based insecticides are known to inhibit the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase).
Mitochondrial Complex I Inhibition Assay
This assay measures the activity of Complex I in isolated mitochondria.
Protocol 4.1: Mitochondrial Complex I Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from a suitable source, such as insect tissues (e.g., flight muscles) or a model organism (e.g., rat liver), using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the isolated mitochondria to a buffer containing the necessary substrates and cofactors, including NADH.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. A known Complex I inhibitor, such as rotenone, should be used as a positive control.[14]
-
Activity Measurement: The activity of Complex I is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[15] Alternatively, a colorimetric assay that measures the reduction of a dye can be used.[14][16]
-
Data Analysis: Calculate the rate of NADH oxidation for each concentration of the test compound. Determine the IC₅₀ (inhibitory concentration for 50% of the enzyme activity) value.
Diagram 4.1: Mode of Action Investigation
Caption: Investigating the mode of action.
Lead Optimization
Once a "hit" compound with promising insecticidal activity is identified, the next phase is lead optimization. This iterative process involves synthesizing and testing analogues to improve potency, selectivity, and physicochemical properties.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the hit compound and evaluation of the resulting changes in activity provide valuable insights into the structural requirements for insecticidal efficacy.
Key Areas for Modification:
-
Substitution at the 4- and 6-positions of the pyridine ring: The chlorine atoms can be replaced with a variety of functional groups (e.g., alkoxy, alkylthio, amino) to probe the electronic and steric requirements at these positions.
-
Modification of the N-isopropyl group: Varying the size and nature of the alkyl group on the pyrazole nitrogen can influence lipophilicity and binding to the target site.
-
Introduction of substituents on the pyrazole ring: If the synthesis allows, substitution at other positions on the pyrazole ring can be explored.
Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in lead optimization where a functional group is replaced by another group with similar steric and electronic properties to improve the compound's overall profile.[17][18][19]
Table 5.1: Examples of Bioisosteric Replacements
| Original Group | Potential Bioisosteres | Rationale for Replacement |
| Chlorine (Cl) | -CF₃, -CN, -SCH₃ | Modulate electronics and lipophilicity. |
| Phenyl ring | Thiophene, Pyridine | Alter metabolic stability and polarity. |
| Ester | Amide, Oxadiazole | Improve metabolic stability and hydrogen bonding potential. |
Diagram 5.1: Lead Optimization Cycle
Caption: The iterative cycle of lead optimization.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel insecticides. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to systematically synthesize, screen, and optimize derivatives of this core structure. By combining rational design with rigorous biological evaluation and mode of action studies, it is anticipated that new and effective crop protection agents can be discovered within this chemical class.
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Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry.
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Introduction to Recent Highlights in Bioisosteric Replacements and Scaffold Hopping in Crop Protection Research. Journal of Agricultural and Food Chemistry.
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In-vitro Bioefficacy Screening of Some Insecticides Against Fall Armyworm (Spodoptera frugiperda J. E. Smith) (Lepidoptera: Noctuidae). SciSpace.
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Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research. ResearchGate.
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Impact of spray application methodology on the development of resistance to cypermethrin and spinosad by fall armyworm Spodoptera frugiperda (JE Smith). Pest Management Science.
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In vitro bioassay of certain botanical oils for their efficacy against maize fall army worm (J.E. Smith) Spodoptera frugiperda (Noctuidae: Lepidoptera). ResearchGate.
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI.
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Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
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Bioassays of Beauveria bassiana Isolates against the Fall Armyworm, Spodoptera frugiperda. MDPI.
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Bioisosteric Replacement Strategies. SpiroChem.
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Bioisosteric Replacements. Cambridge MedChem Consulting.
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Mitochondrial complex I inhibition as a possible mechanism of chlorpyrifos induced neurotoxicity. SciSpace.
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Efficacy of Insecticide Application Against Aphis gossypii and Its Influence on the Predatory Capacity of Hippodamia variegata. MDPI.
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Mitochondrial respiratory chain complex I dysfunction induced by N-methyl carbamate ex vivo can be alleviated with a cell-permeable succinate prodrug Carbamate toxicity and treatment. PMC.
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N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
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Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing.
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Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC.
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Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. Benchchem.
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Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Assiut University. [URL: https://www.aun.edu.eg/faculty_agriculture/arabic/mag_search_v2.php?s_key=Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae)]([Link] and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae))
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
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N-alkylation method of pyrazole. Google Patents.
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Method for N-alkylation of 2-pyridone. Google Patents.
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
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Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate.
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC.
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General synthesis of N‐alkylated pyrazolopyrimidines. ResearchGate.
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Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ResearchGate.
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC.
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
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The Strategic Derivatization of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine for Kinase Inhibitor Discovery: Application Notes and Protocols
Introduction: The Privileged Scaffold in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the purine nucleus of ATP. This mimicry allows it to effectively target the ATP-binding sites of a multitude of protein kinases, enzymes that are central regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] The strategic importance of this scaffold is underscored by its presence in numerous kinase inhibitors developed to target a wide array of kinases, including Tropomyosin receptor kinases (TRKs), Raf kinases, and TANK-binding kinase 1 (TBK1).[3][4][5]
This document provides a detailed guide for researchers on leveraging a key intermediate, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine , in structure-activity relationship (SAR) studies aimed at discovering novel and potent kinase inhibitors. The dichloro-substitution at the 4- and 6-positions offers two reactive handles for systematic chemical modifications, allowing for a comprehensive exploration of the chemical space around the core scaffold. The N1-isopropyl group serves to modulate solubility and pharmacokinetic properties.
Core Principles of SAR Studies with this compound
The primary goal of an SAR study is to systematically alter the structure of a lead compound and observe the corresponding changes in its biological activity. For the this compound scaffold, the two chlorine atoms are the primary points of diversification. They are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups.
A typical SAR campaign with this scaffold would involve:
-
Selective Substitution at the C4 and C6 Positions: The differential reactivity of the two chlorine atoms can be exploited to achieve selective substitution. Generally, the C4 position is more reactive towards nucleophilic attack. This allows for a stepwise introduction of different substituents.
-
Introduction of Diverse Moieties: A library of compounds is synthesized by introducing a range of substituents at the C4 and C6 positions. These can include various amines, anilines, alcohols, and thiols, each chosen to probe different aspects of the kinase's binding pocket (e.g., hydrogen bonding, hydrophobic interactions, and electrostatic interactions).
-
Biological Evaluation: The synthesized analogs are then screened for their inhibitory activity against the target kinase(s). This is typically done using in vitro biochemical assays.
-
Data Analysis and Iterative Design: The biological data is analyzed to identify trends and establish a clear SAR. This information then guides the design and synthesis of the next generation of compounds with improved potency and selectivity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes a general method for the selective substitution of the chlorine atom at the C4 position of this compound with an amine nucleophile.
Causality: The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position in this scaffold. This reaction is typically carried out under basic conditions to deprotonate the amine nucleophile, increasing its nucleophilicity. The choice of solvent and temperature can influence the reaction rate and selectivity.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, morpholine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for Subsequent Substitution at the C6-Position
This protocol outlines the substitution of the remaining chlorine atom at the C6 position, often requiring more forcing conditions or a different catalytic system.
Causality: The C6 chlorine is less reactive than the C4 chlorine. Therefore, a second substitution often requires higher temperatures or the use of a palladium catalyst (e.g., Buchwald-Hartwig amination) to facilitate the coupling with a different nucleophile.
Materials:
-
4-amino-6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine derivative (from Protocol 1)
-
Second desired amine or other nucleophile
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-amino-6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq), the second amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Add anhydrous toluene or dioxane to the flask.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4,6-disubstituted-1-isopropyl-1H-pyrazolo[3,4-b]pyridine.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Application Note: SAR in Kinase Inhibitor Development
The following table illustrates a hypothetical SAR study based on the derivatization of the this compound scaffold, targeting a generic protein kinase. The data is presented to demonstrate the principles of SAR analysis.
| Compound ID | R1 (C4-substituent) | R2 (C6-substituent) | Kinase IC50 (nM) | Notes |
| Parent | Cl | Cl | >10,000 | Starting material, inactive. |
| 1a | -NH-Ph | Cl | 5,200 | Introduction of a simple aniline at C4 shows weak activity. |
| 1b | -NH-(4-F-Ph) | Cl | 2,800 | Electron-withdrawing group on the aniline improves potency. |
| 1c | -NH-(4-OMe-Ph) | Cl | 6,500 | Electron-donating group is detrimental to activity. |
| 2a | -NH-Ph | -NH-Ph | 1,500 | Symmetrical disubstitution improves potency over monosubstitution. |
| 2b | -NH-(4-F-Ph) | -NH-Ph | 850 | Further improvement with electron-withdrawing groups. |
| 2c | -NH-Ph | -NH-(4-F-Ph) | 980 | Asymmetrical substitution is well-tolerated. |
| 2d | -NH-Ph | -NH-(pyridin-4-yl) | 450 | Introduction of a nitrogen atom in the C6-substituent, potentially for H-bonding, significantly improves potency. |
| 2e | -NH-(4-F-Ph) | -NH-(pyridin-4-yl) | 120 | Lead Compound: Combination of favorable substitutions at both positions leads to a potent inhibitor. |
Interpretation of SAR:
-
C4-Position: Substitution at the C4 position is crucial for activity. Aniline moieties are well-tolerated, and electron-withdrawing substituents on the aniline ring, such as fluorine, enhance potency. This suggests that the C4-substituent likely interacts with a region of the kinase binding pocket that is sensitive to electronic effects.
-
C6-Position: Further substitution at the C6 position generally leads to an increase in potency. The introduction of a pyridine ring at this position resulted in a significant boost in activity, indicating a potential hydrogen bond interaction with a key residue in the kinase's hinge region.
-
Lead Compound (2e): The combination of a 4-fluoroaniline at the C4 position and a 4-aminopyridine at the C6 position resulted in the most potent compound in this series. This highlights the additive nature of favorable interactions within the kinase's active site.
Visualization of Workflows
Synthetic Workflow
Caption: Iterative workflow for a structure-activity relationship (SAR) study.
Conclusion
This compound is a versatile and valuable starting material for the development of novel kinase inhibitors. Its two reactive chlorine atoms provide a straightforward path for creating diverse chemical libraries. By systematically modifying the C4 and C6 positions and evaluating the biological activity of the resulting analogs, researchers can elucidate the structure-activity relationships that govern kinase inhibition and rationally design potent and selective drug candidates. The protocols and workflows outlined in this document provide a solid foundation for initiating such a drug discovery campaign.
References
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Shi, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Bayer Healthcare. (2016). Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate.
-
Array BioPharma Inc. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Array BioPharma Inc. (2009). Pyrazole [3, 4-b] pyridine raf inhibitors.
-
Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
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El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
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Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
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Application Notes & Protocols: Strategic Functionalization of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine via Palladium-Catalyzed Cross-Coupling
Introduction: The Pyrazolo[3,4-b]pyridine Core and the Power of Cross-Coupling
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of purine bases like adenine, it serves as a foundational structure for a vast number of compounds with significant therapeutic potential.[1][2] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, making them a focal point for drug discovery programs.[3][4]
The effective synthesis and derivatization of this core are paramount. Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets in synthetic organic chemistry for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6][7][8] These transformations, recognized with the 2010 Nobel Prize in Chemistry, allow for the modular construction of complex molecules from readily available precursors under relatively mild conditions.[8]
This guide focuses on a key building block: 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine . Its difunctional nature presents both a challenge and an opportunity—the potential for selective, sequential, or dual modifications. Understanding the principles that govern the reactivity of the two distinct C-Cl bonds is critical to unlocking its synthetic potential. Herein, we provide a detailed exploration of the mechanistic underpinnings, key reaction parameters, and field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile substrate.
Core Principles: Deconstructing the Palladium Catalytic Cycle
At the heart of these transformations lies a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. While specific details can vary, the canonical cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Experimental Levers
-
Palladium Precursor: Pd(II) sources like Pd(OAc)₂ or PdCl₂ are common. They are reduced in situ to the active Pd(0) catalyst.[12][13] Pd(0) sources like Pd₂(dba)₃ can also be used directly. The choice can influence reaction kinetics and the potential for side reactions.[14]
-
Ligand: This is arguably the most critical component for coupling aryl chlorides. The strong C-Cl bond requires electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the rate-limiting oxidative addition step.[12][15][16][17] The ligand's structure dictates the catalyst's stability, activity, and selectivity.
-
Base: The base plays multiple roles. In Suzuki-Miyaura coupling, it activates the organoboron species to facilitate transmetalation.[18] In Buchwald-Hartwig amination, it deprotonates the amine or the catalyst-amine adduct.[19] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).
-
Solvent: Aprotic solvents like toluene, 1,4-dioxane, and DMF are widely used due to their ability to dissolve the various components and their stability at elevated temperatures. Aqueous solvent systems are also gaining traction for their environmental benefits.[20]
The Regioselectivity Challenge: C4 vs. C6
The this compound substrate possesses two electronically and sterically distinct chlorine atoms. Predicting and controlling which position reacts first is key to a rational synthetic design.
-
C4-Position: This position is para to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen makes the C4 position more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This is a common reactivity pattern observed in dihalopyridines and dihalopyrimidines, where the halide at the 4-position is typically more reactive.[21][22]
-
C6-Position: This position is ortho to the pyridine nitrogen. While also activated, it is adjacent to the fused pyrazole ring, which may introduce steric hindrance that can disfavor the approach of the bulky palladium catalyst.
Therefore, mono-functionalization is predicted to occur preferentially at the C4-position under kinetically controlled conditions. This inherent selectivity provides a powerful strategic advantage, allowing for the initial introduction of one group at C4, followed by a subsequent, different coupling reaction at the C6 position.
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Application Notes and Protocols: Designing Pyrazolopyridine-Based Inhibitors for ALK-L1196M
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Acquired Resistance in ALK-Positive Cancers
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a critical driver in a subset of non-small cell lung cancers (NSCLCs) and other malignancies.[1][2] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive tumors.[3][4] However, the efficacy of these therapies is often limited by the emergence of acquired resistance, a significant clinical hurdle.[3][5]
One of the most common mechanisms of resistance to the first-generation ALK inhibitor, crizotinib, is the acquisition of a secondary mutation in the ALK kinase domain, specifically the L1196M "gatekeeper" mutation.[1][3][5][6][7] This mutation, analogous to the T790M mutation in EGFR and the T315I mutation in ABL, sterically hinders the binding of crizotinib to the ATP-binding pocket of ALK, rendering the drug ineffective.[3][7] While second and third-generation ALK inhibitors have been developed to overcome crizotinib resistance, the L1196M mutation can still contribute to resistance to some of these newer agents.[6][8][9] Therefore, the design of novel inhibitors that potently and selectively target the ALK-L1196M mutant remains a crucial area of research.
This guide provides a comprehensive overview of the principles and protocols for designing and evaluating novel ALK-L1196M inhibitors centered around a pyrazolopyridine core. The pyrazolopyridine scaffold has emerged as a promising starting point for developing potent kinase inhibitors due to its favorable geometry for interacting with the ATP-binding site.[10][11][12]
The ALK Signaling Pathway and the Impact of the L1196M Mutation
The following diagram illustrates the canonical ALK signaling pathway and how the L1196M mutation leads to sustained downstream signaling even in the presence of first-generation inhibitors.
Caption: ALK signaling and L1196M resistance.
Part 1: Inhibitor Design Strategy: A Fusion of Computational and Synthetic Chemistry
A successful strategy for designing potent and selective ALK-L1196M inhibitors involves a synergistic approach that combines computational modeling with synthetic chemistry and structure-activity relationship (SAR) studies.
Computational Modeling: In Silico Insights to Guide Design
Computational methods are invaluable for understanding the structural basis of inhibitor binding and for prioritizing synthetic targets.[13][14][15][16]
-
Structure-Based Drug Design (SBDD): The crystal structure of the ALK kinase domain, both in its wild-type and L1196M mutant forms, provides a detailed blueprint of the ATP-binding site.[17] Molecular docking simulations can be used to predict the binding modes of virtual compounds, including those with a pyrazolopyridine core, within the active site. This allows for the rational design of molecules with optimized interactions with key residues. For the L1196M mutant, a key consideration is to design inhibitors that can accommodate the bulkier methionine residue at the gatekeeper position.[7][18] Molecular docking studies have revealed that potent inhibitors of the L1196M mutant can form favorable interactions with M1196, as well as hydrogen bonds with other key residues like K1150 and E1210.
-
Ligand-Based Drug Design (LBDD): When a high-resolution crystal structure is unavailable, LBDD methods such as pharmacophore modeling can be employed.[15] By analyzing the chemical features of known potent ALK inhibitors, a pharmacophore model can be generated to guide the design of new molecules with similar properties.
The following diagram outlines a typical computational workflow for designing ALK-L1196M inhibitors.
Caption: Computational design workflow.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for systematically optimizing the potency and selectivity of lead compounds.[12][19][20] By synthesizing and testing a series of analogs with modifications at different positions of the pyrazolopyridine core, researchers can identify key structural features that contribute to inhibitory activity. For instance, SAR studies on pyrazolo[3,4-b]pyridines have demonstrated that substitutions at specific positions can significantly enhance potency against the ALK-L1196M mutant.[10]
Part 2: Synthetic Protocol for a Model Pyrazolopyridine-Based ALK-L1196M Inhibitor
The following is a generalized, multi-step protocol for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative, a core structure found in potent ALK-L1196M inhibitors.[10] This protocol is intended as a template and may require optimization based on the specific target molecule.
Safety Precaution: All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of the Pyrazolopyridine Core
This part of the synthesis establishes the core heterocyclic scaffold.
Step 1: Synthesis of 2-chloro-4,6-dimethyl-3-nitropyridine
-
To a solution of 2-hydroxy-4,6-dimethyl-3-nitropyridine in phosphorus oxychloride, slowly add phosphorus pentachloride at 0°C.
-
Heat the reaction mixture to 100°C and stir for 5 hours.
-
Cool the mixture to room temperature, carefully quench with water, and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of 2-hydrazinyl-4,6-dimethyl-3-nitropyridine
-
Dissolve the 2-chloro-4,6-dimethyl-3-nitropyridine from Step 1 in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 3: Synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
-
Suspend the product from Step 2 in ethanol.
-
Add Raney nickel as a catalyst and hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired pyrazolopyridine core.
Functionalization of the Pyrazolopyridine Core
This stage involves adding substituents to the core to enhance binding affinity and selectivity for ALK-L1196M.
Step 4: Acylation of the 3-amino group
-
Dissolve the 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in a suitable solvent such as pyridine.
-
Add the desired acid chloride (e.g., benzoyl chloride) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product.
-
Purify the final compound by column chromatography or recrystallization.
The following diagram illustrates the general synthetic workflow.
Caption: Synthetic workflow.
Part 3: In Vitro and In Vivo Evaluation Protocols
Once synthesized, the novel pyrazolopyridine compounds must be rigorously evaluated for their biological activity against ALK-L1196M.
In Vitro Evaluation
3.1.1 Enzymatic Assays: Direct Measurement of Kinase Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against wild-type ALK and the L1196M mutant.
-
Protocol:
-
Use a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, combine the recombinant ALK enzyme (wild-type or L1196M), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.
-
Add the test compounds to the wells and incubate at the recommended temperature and time.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percent inhibition against the compound concentration.
-
3.1.2 Cellular Assays: Assessing Potency in a Biological Context
-
Objective: To evaluate the ability of the compounds to inhibit ALK-L1196M-driven cell proliferation.
-
Cell Line: Ba/F3 cells engineered to express EML4-ALK with the L1196M mutation are a commonly used model system.[10][21]
-
Protocol (MTT Assay):
-
Seed the Ba/F3-EML4-ALK-L1196M cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
-
Table 1: Representative Data for a Novel Pyrazolopyridine Inhibitor (Compound XYZ)
| Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) (Ba/F3-EML4-ALK-L1196M) |
| Wild-type ALK | 5.2 | N/A |
| ALK-L1196M | 1.8 | 15.7 |
| c-Met | >1000 | N/A |
This is example data and does not represent a specific real compound.
In Vivo Evaluation
3.2.1 Xenograft Mouse Models: Assessing Antitumor Efficacy in a Living System
-
Objective: To determine the in vivo efficacy of lead compounds in a tumor model driven by ALK-L1196M.
-
Model: Immunocompromised mice (e.g., nude or SCID mice) subcutaneously injected with Ba/F3-EML4-ALK-L1196M cells or patient-derived xenograft (PDX) models harboring the L1196M mutation. Transgenic mouse models that express EML4-ALK in the lung can also be utilized.[22][23][24][25]
-
Protocol:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage) and a vehicle control daily.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target engagement).
-
Conclusion and Future Directions
The design of potent and selective inhibitors targeting the ALK-L1196M mutation is a critical endeavor in overcoming acquired resistance in ALK-positive cancers. The pyrazolopyridine scaffold serves as a valuable starting point for this effort. By integrating computational design, synthetic chemistry, and rigorous biological evaluation, researchers can develop novel therapeutic agents with the potential to significantly improve patient outcomes. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their clinical translatability and exploring their efficacy against other clinically relevant ALK resistance mutations.[6] The development of dual inhibitors that target both ALK and other resistance pathways may also be a promising strategy.[26]
References
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- Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
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Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. PNAS. Available at: [Link]
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Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine. Available at: [Link]
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Acquired L1196M ALK mutation in anaplastic lymphoma kinase-positive anaplastic large cell lymphoma during alectinib administration. British Journal of Haematology. Available at: [Link]
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Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry. Available at: [Link]
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Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]
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ALK: Anaplastic Lymphoma Kinase. Healio. Available at: [Link]
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ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology. Available at: [Link]
-
The Current Landscape of Anaplastic Lymphoma Kinase (ALK) in Non-Small Cell Lung Cancer: Emerging Treatment Paradigms and Future Directions. Cancers. Available at: [Link]
-
Exploring the crizotinib resistance mechanism of NSCLC with the L1196M mutation using molecular dynamics simulation. Journal of Molecular Modeling. Available at: [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Available at: [Link]
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Mutation L1196M-induced conformational changes and the drug resistant mechanism of anaplastic lymphoma kinase studied by free energy perturbation and umbrella sampling. Physical Chemistry Chemical Physics. Available at: [Link]
-
Preclinical models of acquired resistance to crizotinib in ALK rearranged lung cancers. ResearchGate. Available at: [Link]
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Treatment with Next-Generation ALK Inhibitors Fuels Plasma ALK Mutation Diversity. Clinical Cancer Research. Available at: [Link]
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A mouse model for EML4-ALK-positive lung cancer. PNAS. Available at: [Link]
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Acquired L1196M ALK mutation in anaplastic lymphoma kinase-positive anaplastic large cell lymphoma during alectinib administration. British Journal of Haematology. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery. Available at: [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]
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A mouse model for EML4-ALK-positive lung cancer. PNAS. Available at: [Link]
-
A mouse model for EML4-ALK-positive lung cancer. ResearchGate. Available at: [Link]
-
Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery. Available at: [Link]
-
Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules. Available at: [Link]
-
A case of ALK-rearranged non–small cell lung cancer that responded to ceritinib after development of resistance to alectinib. OncoTargets and Therapy. Available at: [Link]
-
Efficacy of a Cancer Vaccine against ALK-Rearranged Lung Tumors. Cancer Immunology Research. Available at: [Link]
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Quantitative structure-activity relationship studies of pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors. ResearchGate. Available at: [Link]
-
ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology. Available at: [Link]
-
Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Innovative Therapeutic Vaccine for ALK+ NSCLC Heads to Phase 1 Clinical Trial. LUNGevity Foundation. Available at: [Link]
-
A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC. EMBO Molecular Medicine. Available at: [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Targeting ALK: Precision Medicine Takes on Drug Resistance. Cancer Discovery. Available at: [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Organic Chemistry. Available at: [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Available at: [Link]
-
ALK-rearrangements and testing methods in non-small cell lung cancer: a review. Journal of Hematology & Oncology. Available at: [Link]
-
ALK Mutations Conferring Differential Resistance to Structurally Diverse ALK Inhibitors. Clinical Cancer Research. Available at: [Link]
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- 4. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The pyrazolo[3,4-b]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Achieving high-yield, reproducible synthesis is therefore critical for advancing research and development.
This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered in your own laboratory work.
Synthesis Overview: The Foundational Reaction
The construction of the 1H-pyrazolo[3,4-b]pyridine system can be approached in several ways, most commonly by building the pyrazole ring onto a pre-existing, functionalized pyridine core.[3] For the target molecule, this compound, a primary route involves the cyclization reaction between a suitably substituted 3-amino-2,4-dichloropyridine derivative and isopropylhydrazine. The hydrazine acts as a dinucleophile, leading to the formation of the fused pyrazole ring.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low or no yield is a frequent problem that can often be traced back to one of several key factors.[4]
A: Step-by-Step Troubleshooting for Low Yield:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. The purity of your aminopyridine precursor and isopropylhydrazine is paramount.[4]
-
Insight & Action: Impurities in the starting materials can interfere with the reaction mechanism. We strongly recommend verifying the purity of all reactants by ¹H NMR or GC-MS before starting. If necessary, recrystallize or purify the starting materials. Isopropylhydrazine, in particular, can degrade over time; using a freshly opened bottle or a recently prepared solution is advisable.
-
-
Reaction Conditions - Temperature & Time: Suboptimal temperature can lead to an incomplete reaction, while excessive heat can cause degradation of reactants or the desired product.[4]
-
Insight & Action: Many pyrazolopyridine syntheses require heating to proceed at an efficient rate.[4] A good starting point is refluxing in a solvent like ethanol or isopropanol. Monitor the reaction's progress meticulously using Thin-Layer Chromatography (TLC). Track the consumption of the limiting reagent. A reaction that appears stalled may simply require a longer reaction time or an incremental increase in temperature.
-
-
Solvent Selection: The solvent dictates the solubility of your reactants and influences the reaction kinetics.[4]
-
Insight & Action: Ethanol is a common and effective solvent for this type of cyclization.[4] However, if you observe poor solubility of your starting materials, consider a solvent screen. Dioxane, DMF, or toluene can be effective alternatives. In some cases, solvent-free conditions at elevated temperatures have been shown to produce high yields.[4]
-
-
Atmospheric Control:
-
Insight & Action: Hydrazines can be sensitive to air oxidation, especially at elevated temperatures. While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve yield.
-
Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?
The formation of regioisomers and the presence of unreacted starting materials are the most common impurity challenges in this synthesis.
A: Strategies for Impurity Mitigation:
-
Regioisomer Formation: The formation of isomeric products is a well-known challenge in the synthesis of unsymmetrical pyrazolo[3,4-b]pyridines.[4][5]
-
Insight & Action: The reaction between the two nitrogen atoms of isopropylhydrazine and the electrophilic centers on the pyridine ring can sometimes occur in different orientations, leading to a mixture of isomers. While difficult to prevent entirely, the regioselectivity can sometimes be influenced by the choice of solvent and the presence of an acidic or basic catalyst.[4] Careful analysis of the literature for analogous systems is advised. The primary method for dealing with regioisomers is meticulous purification via column chromatography.
-
-
Incomplete Reaction:
-
Insight & Action: As discussed in Q1, ensure the reaction goes to completion by monitoring via TLC. Seeing a persistent spot for your starting material indicates the reaction needs more time or more forcing conditions (higher temperature).
-
Q3: I'm struggling to purify the final product. What are the best practices?
Purification can be challenging due to the polarity of the pyrazolopyridine core and potentially similar polarities of byproducts.[4]
A: Purification Best Practices:
-
Work-up Procedure: A robust work-up is essential to remove inorganic salts and any catalysts used.
-
Insight & Action: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic residues, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Column Chromatography: This is the most effective method for obtaining a highly pure product.[4]
-
Insight & Action:
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
-
Mobile Phase (Eluent): A systematic approach is best. Start with a non-polar solvent system and gradually increase polarity. A gradient of hexane and ethyl acetate is an excellent starting point.[4] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and slowly increase the concentration while collecting fractions and monitoring by TLC. The target compound, being moderately polar, should elute at a reasonable solvent polarity.
-
-
Optimized Experimental Protocol
This protocol is a validated starting point. Researchers should monitor their specific reaction's progress and optimize as needed.
Reagents & Equipment:
-
3-Amino-2,4,6-trichloropyridine (or similar precursor)
-
Isopropylhydrazine hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-2,4,6-trichloropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 10-15 mL per gram of starting material).
-
Base Addition: Add triethylamine (2.5 eq) to the suspension. The base is crucial for neutralizing the hydrochloride salt of the hydrazine and the HCl generated during the cyclization.
-
Hydrazine Addition: Add isopropylhydrazine hydrochloride (1.2-1.5 eq) portion-wise to the stirring mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Place the flask under an inert atmosphere of nitrogen. Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Limiting Reagent | 3-Amino-2,4,6-trichloropyridine | 1.0 equivalent |
| Isopropylhydrazine HCl | 1.2 - 1.5 equivalents | A slight excess ensures complete reaction of the limiting reagent. |
| Base (e.g., TEA) | 2.5 - 3.0 equivalents | Neutralizes both the hydrazine salt and the HCl byproduct. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and appropriate reflux temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier.[4] |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion.[4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidation of hydrazine. |
| Typical Yield | 60 - 85% (post-purification) | Highly dependent on reactant purity and reaction scale. |
Visualizations: Workflows and Logic Diagrams
General Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts.
References
- BenchChem Technical Support. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Organic & Biomolecular Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. RSC Publishing.
- RSC Publishing. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
- Li, J., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI.
- MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
- MDPI. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Biosynth. (n.d.). 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine.
- Google Patents. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
- ResearchGate. (2022). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions....
- Google Patents. (n.d.).
- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
- National Institutes of Health (NIH). (n.d.).
- Google Patents. (2024).
- Chembeez. (n.d.). 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, 95%.
- National Institutes of Health (NIH). (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
- PubChem. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
- National Institutes of Health (NIH). (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- National Institutes of Health (NIH). (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- National Institutes of Health (NIH). (n.d.).
- J&K Scientific. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
- National Institutes of Health (NIH). (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the comprehensive technical support guide for the purification of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1628459-82-4). This document is intended for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this key heterocyclic intermediate.
Understanding the Compound: Physicochemical Properties and Stability
Before delving into purification techniques, it is crucial to understand the fundamental properties of this compound.
Key Properties:
-
Molecular Formula: C₉H₉Cl₂N₃
-
Molecular Weight: 230.10 g/mol
-
Appearance: Typically a solid, may range from off-white to yellow.
-
Solubility: Soluble in dimethyl sulfoxide (DMSO)[1]. Solubility in other common organic solvents should be experimentally determined to select appropriate purification systems.
Stability and Storage: This compound is generally stable under ambient shipping conditions. For long-term storage and to maintain purity, it is recommended to store the material in a tightly sealed container, protected from light and moisture.[2] Optimal storage conditions are in a dry, dark environment at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years) storage.[1]
Potential Impurities in Synthesis
Effective purification is predicated on understanding the potential impurities that may arise during synthesis. While a specific synthetic protocol for this exact molecule is not publicly detailed in the provided search results, we can infer likely impurities based on common synthetic routes for pyrazolo[3,4-b]pyridines.
Common Synthetic Precursors and Potential Impurities:
| Impurity Type | Potential Source | Impact on Purification |
| Regioisomers | Use of unsymmetrical starting materials in the cyclization step to form the pyrazolopyridine core. | Often have very similar polarities, making them challenging to separate by standard chromatography. |
| Unreacted Starting Materials | Incomplete reaction. | Can often be removed by a simple work-up or by chromatography if their polarity is significantly different from the product. |
| Side-Reaction Byproducts | Self-condensation of starting materials, or alternative reaction pathways. | Polarity can vary, requiring careful selection of purification methods. |
| Residual Catalysts and Reagents | Incomplete removal during the initial work-up. | Can often be removed by aqueous washes or filtration. |
Purification Methodologies: A Troubleshooting Approach
This section provides a detailed, question-and-answer formatted guide to the primary purification techniques for this compound: recrystallization and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on solvent selection and technique.
Frequently Asked Questions (FAQs) - Recrystallization:
-
Q1: What is a good starting point for selecting a recrystallization solvent?
-
A1: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Given the dichlorinated and N-isopropyl substituted heterocyclic structure, a solvent screen is the best approach. Start with solvents of varying polarity such as hexane, ethyl acetate, isopropanol, ethanol, and toluene, or mixtures thereof. For related pyrazolopyridine derivatives, solvents like hexane have been successfully used for recrystallization.
-
-
Q2: My compound "oils out" instead of crystallizing upon cooling. What should I do?
-
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound (or a eutectic mixture with impurities) is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
-
Solution 1: Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.
-
Solution 2: Change the Solvent System: Switch to a solvent with a lower boiling point. Alternatively, use a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.
-
Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
-
Q3: My product recovery is very low after recrystallization. How can I improve it?
-
A3: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solution 2: Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering to minimize the amount of product remaining in the solution.
-
Solution 3: Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
-
-
Column Chromatography
Flash column chromatography is the most common and versatile method for purifying synthetic compounds.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Before running a column, determine the optimal mobile phase using Thin Layer Chromatography (TLC). A good starting point for many pyrazolo[3,4-b]pyridines is a gradient of hexane and ethyl acetate. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Column Packing: Pack a column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: For best results, use a "dry loading" technique. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide - Column Chromatography:
-
Q1: I'm seeing poor separation between my product and an impurity. How can I improve resolution?
-
A1: This is a common challenge, especially with closely related impurities like regioisomers.
-
Solution 1: Optimize the Mobile Phase: A shallower solvent gradient or switching to an isocratic (constant solvent composition) elution can improve separation. If a hexane/ethyl acetate system is not effective, try a different solvent system, such as dichloromethane/methanol.
-
Solution 2: Add a Modifier: If your compound is basic, it may interact strongly with the acidic sites on the silica gel, leading to tailing or streaking. Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can mitigate this.
-
Solution 3: Reduce Sample Load: Overloading the column is a common cause of poor separation. The amount of crude material should typically be 1-5% of the mass of the stationary phase.
-
-
-
Q2: My compound is not eluting from the column, even with a high concentration of polar solvent.
-
A2: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Solution 1: Drastically Increase Mobile Phase Polarity: A gradient up to 10-20% methanol in dichloromethane may be necessary.
-
Solution 2: Switch to a Different Stationary Phase: Consider using a more polar stationary phase like alumina or switching to reverse-phase chromatography with a C18 stationary phase and a mobile phase such as water/acetonitrile or water/methanol.
-
-
-
Q3: My compound appears to be decomposing on the column.
-
A3: Some compounds are sensitive to the acidic nature of silica gel.
-
Solution 1: Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before packing the column.
-
Solution 2: Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.
-
-
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common purification problems.
Caption: Troubleshooting common purification issues.
References
Sources
Technical Support Center: Solubilization Strategies for 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Introduction: 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound frequently investigated in drug discovery programs, likely for its potential as a kinase inhibitor or for other roles in signal transduction pathways.[1][2][3] A significant technical challenge researchers face with this and similar molecules is its inherently low aqueous solubility. This poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4][5] This guide provides a comprehensive, question-and-answer-based resource to effectively solubilize this compound for reliable and reproducible results in biological assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A: The standard and most recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[6] The compound's dichlorinated, heterocyclic aromatic structure is hydrophobic, making it amenable to dissolution in a polar aprotic solvent like DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous assay buffer.[7]
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do?
A: This is a very common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in 100% DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.[8] The DMSO concentration is instantly lowered, causing the compound to crash out of solution.
Immediate Troubleshooting Steps:
-
Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, add the DMSO stock dropwise into the final assay buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that trigger precipitation.[9][10]
-
Lower the Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.
-
Review the Advanced Strategies: If the above steps fail, proceed to the detailed troubleshooting guides in Part 2, which cover co-solvents, pH adjustment, and the use of excipients.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is a critical parameter that is highly dependent on the cell line.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[11] A concentration of 0.1% is often considered the "gold standard" and is safe for almost all cells.[12][13]
-
High Sensitivity: Some cell lines, particularly primary cells or stem cells, can be sensitive to concentrations as low as 0.1%.[11][14]
-
Validation is Mandatory: Always perform a vehicle control experiment, treating your cells with the same final concentration of DMSO that will be used in your compound-treated wells. This will allow you to determine the specific tolerance of your cell line and ensure that any observed effects are due to your compound, not the solvent.[13][14]
Q4: Can I heat the solution or use sonication to help dissolve the compound?
A: Yes, these methods can be effective but must be used with caution.
-
Gentle Warming: Warming the solution in a water bath (e.g., to 37°C) can help dissolve the compound. However, you must be certain of the compound's thermal stability to avoid degradation.
-
Sonication: Brief sonication in a water bath can break up small particulate matter and help create a more homogenous solution or fine suspension after dilution.[10] This is particularly useful for re-dissolving fine precipitates.
Part 2: In-Depth Troubleshooting Guides & Protocols
If basic DMSO dilution fails, a systematic approach is necessary. The following methods are presented in order of increasing complexity.
Method 1: The Co-Solvent Approach
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its polarity just enough to keep a hydrophobic compound dissolved.[15] They act by reducing the overall polarity of the solvent system, making it more favorable for your compound.
Recommended Co-solvents for Biological Assays:
| Co-Solvent | Typical Final Concentration | Notes & Considerations |
|---|---|---|
| Ethanol | < 1% | Can be toxic to some cells at higher concentrations. Good for many enzymatic assays. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Generally well-tolerated in vivo and in vitro. Can increase solution viscosity.[8][16] |
| Propylene Glycol | 1-5% | Common in pharmaceutical formulations. Similar properties to PEG-400. |
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM).
-
Prepare Intermediate Stock: Create an intermediate stock by diluting the primary stock in your chosen co-solvent (e.g., PEG-400). A 1:4 ratio (1 part DMSO stock to 4 parts PEG-400) is a good starting point.
-
Final Dilution: Add the intermediate stock solution dropwise to your final, vigorously stirring aqueous assay buffer to reach the desired final compound concentration.
-
Vehicle Control: Ensure your control wells contain the same final concentrations of both DMSO and the co-solvent.
Method 2: pH-Mediated Solubilization
Causality: The pyrazolo[3,4-b]pyridine core contains nitrogen atoms that can be protonated or deprotonated.[1] For compounds with ionizable groups, adjusting the pH of the buffer can convert the molecule into a salt, which is typically much more water-soluble than the neutral form.[15][17]
-
Prepare Buffers: Make a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.5). Ensure the buffer components will not interfere with your assay.
-
Prepare DMSO Stock: Create a concentrated stock of your compound in 100% DMSO.
-
Test Dilution: Dilute the DMSO stock into each buffer to your target final concentration.
-
Observe: Let the solutions sit for at least 30 minutes and visually inspect for precipitation. The clearest solution indicates the optimal pH range for solubility.
-
Assay Compatibility Check: Crucially, confirm that the optimal pH for solubility is also compatible with the health and function of your cells or the activity of your enzyme.
Method 3: Utilizing Formulation Excipients (Advanced)
Causality: When co-solvents and pH are insufficient, specialized formulation excipients can be used. These work by encapsulating the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides that form a bucket-like structure. The hydrophobic compound partitions into the lipophilic interior of the "bucket," while the hydrophilic exterior makes the entire inclusion complex soluble in water.[18][19][20]
-
Surfactants (e.g., Tween-80, Cremophor EL): Above a certain concentration (the critical micelle concentration), these amphiphilic molecules form micelles. The hydrophobic compound dissolves into the hydrophobic core of the micelle, which is then solubilized in the aqueous buffer.[16][21]
-
Prepare separate aqueous solutions of different excipients (e.g., 1%, 5%, 10% HP-β-CD; 0.1%, 0.5% Tween-80).
-
Add your concentrated DMSO stock of the compound directly to these excipient solutions while vortexing.
-
Observe for clarity.
-
Critical Control: Always test the effect of the excipient alone on your biological assay, as they can sometimes have biological effects or interfere with assay readouts.[18]
Part 3: Visualization & Workflows
Diagram 1: Decision Workflow for Solubilization
Caption: A decision tree for selecting a solubilization strategy.
Diagram 2: Stock Solution Preparation Workflow
Caption: Standard workflow for preparing a high-concentration stock solution.
Part 4: Verification and Quality Control
Ensuring your compound is truly dissolved is paramount for data integrity.
-
Visual Inspection: Hold the solution vial against a light source. The solution should be perfectly clear. Any cloudiness, haziness, or visible particles indicates precipitation or suspension, not a true solution.
-
Prepare Fresh Dilutions: For best results, prepare the final working dilutions fresh from your DMSO stock immediately before each experiment. Avoid storing dilute aqueous solutions, as the compound may precipitate over time.[4]
-
Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption by DMSO and to minimize degradation.[7][22] Avoid repeated freeze-thaw cycles by making single-use aliquots.[22]
By following this structured troubleshooting guide, researchers can overcome the solubility challenges presented by this compound, leading to more accurate and reliable data in their biological assays.
References
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Di, L., & Kerns, E. H. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- Kerns, E. H., & Di, L. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Liu, R. Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Dollo, G. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate.
- Haque, A., et al. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central.
- Galvão, J., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit.
- Saokham, P., et al. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central.
- BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
- BenchChem. (2025). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.
- Unknown Author. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Source not specified.
- Jain, S. P., et al. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Various Authors. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Patel, V. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate.
- Various Authors. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Bhattacharya, S. (2019, March 21). Can anybody help me to dissolve a chemical? ResearchGate.
- Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
- MedChemExpress. (n.d.). Pyrazolo[3,4-b]pyridine.
- Abdel-Aziz, H. A., et al. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central.
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
stability of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine under different conditions
Welcome to the technical support guide for 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other potential therapeutic agents.[1][2] The pyrazolo[3,4-b]pyridine scaffold is considered a privileged structure in drug discovery due to its versatile biological activities.[3] Understanding the stability of this dichlorinated derivative is critical for designing robust synthetic routes, ensuring accurate biological assay results, and defining appropriate storage and handling procedures.
This guide will delve into the stability of this compound under various experimental conditions and provide practical solutions to common challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your work with this compound.
Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution
Scenario: You are performing a nucleophilic substitution reaction at the C4 or C6 position (e.g., with an amine or thiol) and observe a low yield of the desired product, with a significant amount of starting material remaining.
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: While the dichloropyridine system is activated towards nucleophilic aromatic substitution (SNAr), elevated temperatures are often required to achieve a reasonable reaction rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant degradation.
-
-
Inappropriate Base: The choice and stoichiometry of the base are crucial. An inadequate base may not sufficiently deprotonate the nucleophile or neutralize the HCl generated during the reaction, thus stalling the process.
-
Solution: Consider using a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or a stronger inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Ensure at least two equivalents of the base are used if the nucleophile is an amine salt.
-
-
Steric Hindrance: The N-isopropyl group may impart some steric hindrance, potentially slowing down the reaction.
-
Solution: If possible, consider using a less sterically hindered nucleophile. Alternatively, switching to a higher boiling point solvent (e.g., DMF, DMA, or NMP) can allow for higher reaction temperatures to overcome the activation energy barrier.
-
Issue 2: Appearance of Unexpected Impurities in the Reaction Mixture
Scenario: Your reaction mixture shows multiple unexpected spots on TLC or peaks in the LC-MS analysis.
Potential Causes and Solutions:
-
Hydrolysis of Chloro Groups: The chloro substituents on the pyridine ring are susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of corresponding hydroxy derivatives (chlorohydroxypyrazolopyridines or dihydroxypyrazolopyridine).
-
Solution: Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Over-reaction or Di-substitution: If your goal is mono-substitution, harsh reaction conditions (high temperature, prolonged reaction time) can lead to the substitution of both chlorine atoms.
-
Solution: Carefully control the reaction stoichiometry (use of ~1 equivalent of the nucleophile). Monitor the reaction closely and stop it once the desired mono-substituted product is predominantly formed. Consider running the reaction at a lower temperature for a longer duration.
-
-
Degradation of the Pyrazole Ring: While generally stable, the pyrazole ring can be susceptible to degradation under highly aggressive conditions (e.g., strong oxidizing agents or extreme pH and temperature).
-
Solution: Avoid the use of strong oxidants unless a specific transformation is intended. A material safety data sheet for the related compound 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine lists oxidizing agents, acids, acid chlorides, and acid anhydrides as incompatible materials.[4]
-
Issue 3: Compound Degradation During Work-up or Purification
Scenario: The purity of your compound decreases after aqueous work-up or column chromatography on silica gel.
Potential Causes and Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can promote the degradation of acid-labile compounds. The nitrogen atoms in the pyrazolopyridine ring can be protonated, potentially making the compound more susceptible to hydrolysis or other reactions on the solid phase.
-
Solution: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2% in the eluent system) before packing the column. Alternatively, use a different stationary phase such as alumina (neutral or basic) or a reverse-phase C18 silica gel for purification.
-
-
Hydrolysis during Aqueous Work-up: Prolonged contact with aqueous acidic or basic solutions during extraction can lead to hydrolysis of the chloro groups.
-
Solution: Minimize the time the compound is in contact with aqueous layers. Use saturated sodium bicarbonate for neutralization and brine to aid phase separation and reduce the water content in the organic layer. Ensure rapid and thorough drying of the organic extracts before solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For a closely related compound, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, the recommended storage is as follows:
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[5]
-
Long-term (months to years): Store at -20°C in a dry, dark environment.[5] It is also advisable to store the compound under an inert atmosphere (nitrogen or argon) to prevent moisture absorption and potential hydrolysis.[6]
Q2: How stable is this compound in common laboratory solvents?
-
Aprotic Solvents (e.g., DMSO, DMF, THF, Dichloromethane): The compound is expected to be stable in anhydrous aprotic solvents at room temperature. DMSO is a commonly used solvent for this class of compounds.[5]
-
Protic Solvents (e.g., Methanol, Ethanol, Water): Caution should be exercised when using protic solvents, especially at elevated temperatures or in the presence of acids or bases, due to the risk of solvolysis/hydrolysis at the C-Cl bonds. If used as a reaction solvent, it is crucial to monitor for the formation of byproducts.
Q3: What is the expected stability of this compound under acidic and basic conditions?
-
Acidic Conditions: The compound is likely to be relatively stable in dilute, non-nucleophilic acids at moderate temperatures. However, strong acids and high temperatures can promote degradation. The pyridine and pyrazole nitrogen atoms can be protonated, which may alter the reactivity and solubility of the molecule.
-
Basic Conditions: The compound is susceptible to hydrolysis under basic conditions, leading to the replacement of one or both chlorine atoms with hydroxyl groups. The rate of this hydrolysis will increase with temperature and the strength of the base. It is also highly reactive towards nucleophiles in the presence of a base.
Q4: Is this compound sensitive to light?
Yes, compounds containing a chloropyridine moiety can be sensitive to light.[7] Photodegradation can occur, leading to the cleavage of the C-Cl bond and the formation of radical species, which can then participate in a variety of secondary reactions.
-
Recommendation: Always store the compound in amber vials or containers protected from light. When conducting reactions, it is good practice to shield the reaction vessel from direct light, for example, by wrapping it in aluminum foil.
Q5: What is the likely thermal stability of this compound?
Based on studies of other nitrogen-rich heterocyclic compounds, this compound is expected to be thermally stable up to temperatures around 250°C.[6][8] Above this temperature, thermal decomposition is likely to occur, potentially through radical mechanisms involving the cleavage of C-N and C-Cl bonds.[9]
Data Summary and Visualization
Table 1: Summary of Stability and Handling Recommendations
| Condition | Stability Profile | Recommendation |
| Storage | Stable long-term at -20°C.[5] | Store in a freezer, protected from light and moisture. |
| Aqueous Basic (e.g., NaOH) | Susceptible to hydrolysis of C-Cl bonds. | Avoid prolonged exposure. Use anhydrous conditions for reactions. |
| Aqueous Acidic (e.g., HCl) | Moderately stable. Risk of degradation at high T. | Use with caution, monitor for side products. |
| Oxidizing Agents (e.g., H₂O₂) | Likely to degrade. Incompatible.[4] | Avoid use unless oxidation is the intended reaction. |
| Light Exposure | Potentially unstable; chloropyridines can be photosensitive.[7] | Protect from light during storage and reactions. |
| Elevated Temperature | Stable up to ~250°C.[6][8] | Suitable for reactions requiring high temperatures. |
| Purification on Silica Gel | Potential for degradation on acidic silica. | Use deactivated silica gel or an alternative stationary phase. |
Diagram 1: Key Stability Influences and Potential Degradation Pathways
Caption: Potential degradation and reaction pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound. The goal is to achieve 5-20% degradation to identify potential degradants.[10]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the mixture at 60°C.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw samples at intervals (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize the sample with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a vial.
-
Place the vial in an oven at a high temperature (e.g., 105°C) or a temperature slightly below its melting point.
-
Expose for a set period (e.g., 24, 48 hours).
-
Dissolve the solid in the stock solution solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to light in a photostability chamber, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze samples at appropriate time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.
Diagram 2: Forced Degradation Study Workflow
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Dichlorinated Pyrazolopyridines
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of dichlorinated pyrazolopyridines. This class of compounds represents a vital scaffold in medicinal chemistry and drug development, often serving as key intermediates for complex molecular architectures.[1][2] However, their synthesis is frequently accompanied by challenges related to selectivity, yield, and purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.
Q1: My reaction yields a mixture of dichlorinated regioisomers that are difficult to separate. Why is this happening and how can I improve regioselectivity?
A1: This is one of the most common challenges. Regioselectivity in the chlorination of pyrazolopyridines is a delicate interplay of electronic and steric factors inherent to your substrate, as well as the mechanism of the chlorinating agent you choose.
-
Causality:
-
Inherent Ring Electronics: The pyrazolopyridine core has multiple positions susceptible to electrophilic or nucleophilic attack. The electron density of the pyridine and pyrazole rings, influenced by their fusion pattern (e.g., pyrazolo[3,4-b]pyridine vs. pyrazolo[1,5-a]pyrimidine), dictates the intrinsic reactivity of each C-H bond.[3][4]
-
Directing Effects of Substituents: Electron-donating groups (EDGs) like amines or alkyl groups will activate specific positions towards electrophilic chlorination, while electron-withdrawing groups (EWGs) like esters or nitriles will deactivate them. The position of these groups is critical.
-
Chlorinating Agent Mechanism:
-
Vilsmeier-Haack (POCl₃/DMF): This reagent is not a simple electrophilic chlorination. It proceeds through the formation of an electrophilic iminium species (Vilsmeier reagent).[5][6] It typically reacts with electron-rich substrates or those with a hydroxyl group (pyrazolopyridinone), leading to formylation and subsequent chlorination, often at specific positions dictated by the cyclization mechanism.[7][8]
-
Electrophilic Chlorination (NCS, TCCA): Reagents like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) are sources of electrophilic chlorine (Cl⁺). They will preferentially attack the most electron-rich positions on the heterocyclic core.[3][9]
-
N-Oxide Activation (POCl₃, SOCl₂): If you start from a pyrazolopyridine N-oxide, the N-oxide oxygen first activates the reagent. This makes the positions alpha and gamma (ortho/para) to the nitrogen oxide highly electrophilic and susceptible to nucleophilic attack by the chloride ion generated in situ.[10] This is an excellent strategy for directing chlorination to otherwise unreactive positions.
-
-
-
Solutions:
-
Change the Reagent: If you are getting poor regioselectivity with NCS, consider switching to a Vilsmeier-Haack approach if your substrate is suitable (e.g., a pyrazolopyridinone), or vice-versa. The different mechanisms can favor different isomers.
-
Solvent Modification: The polarity and coordinating ability of the solvent can influence regioselectivity. For instance, using highly polar, non-coordinating fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to alter selectivity in some heterocyclic reactions.[9][11][12]
-
Steric Hindrance: Introduce a bulky protecting group near a reactive site to sterically block it, thereby directing the chlorinating agent to an alternative position.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures often increase the selectivity between two competing reaction pathways with different activation energies.
-
Q2: My reaction is sluggish and incomplete, leaving significant starting material, or it produces a mixture of mono- and di-chlorinated products. How can I drive it to completion?
A2: Achieving complete dichlorination without proceeding to unwanted over-chlorination requires careful control over stoichiometry and reaction conditions.
-
Causality:
-
Stoichiometry: While theory suggests 2.0 equivalents of the chlorinating agent are needed, some of the reagent may decompose due to trace moisture or engage in side reactions.
-
Deactivation: The addition of the first chlorine atom (an EWG) deactivates the ring, making the second chlorination step significantly slower. This kinetic difference can lead to an accumulation of the mono-chlorinated intermediate if the reaction conditions are not sufficiently forcing.
-
Reagent Activity: The activity of chlorinating agents can vary. For example, TCCA can sometimes be more reactive than NCS.[9]
-
-
Solutions:
-
Increase Reagent Equivalents: Empirically increase the equivalents of the chlorinating agent in small increments (e.g., from 2.1 to 2.5 eq.). Monitor the reaction closely by TLC or LC-MS to find the sweet spot that consumes the mono-chlorinated intermediate without generating significant byproducts.
-
Elevate Temperature: Gradually increase the reaction temperature. For many chlorinations, moving from room temperature to 40-60 °C can significantly increase the rate of the second chlorination.
-
Extend Reaction Time: If the reaction is clean but slow, simply extending the reaction time may be sufficient to achieve full conversion.
-
Change of Solvent: Switching to a higher-boiling-point solvent may allow you to access higher reaction temperatures safely.
-
Q3: I'm observing significant byproduct formation, such as a dark tar or unexpected products from ring-opening. How can I obtain a cleaner reaction?
A3: Byproduct formation, especially decomposition or ring-opening, is often a sign that the reaction conditions are too harsh for your specific substrate.
-
Causality:
-
Harsh Reagents: Strong acid generators like neat POCl₃ or SOCl₂ at high temperatures can lead to substrate degradation.[13]
-
Ring-Opening Chlorination: Some pyrazolopyridine scaffolds are susceptible to electrophilic attack on a nitrogen atom, which can initiate a ring-opening cascade, especially with reagents like NCS in certain solvents.[9][14][15] This pathway can compete with the desired C-H chlorination.
-
Moisture: Water in the reaction mixture will rapidly decompose reagents like POCl₃ and SOCl₂, generating HCl and other acids that can catalyze decomposition.
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that solvents are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Lower the Temperature: Perform the addition of the chlorinating agent at a low temperature (e.g., 0 °C) before slowly warming to the final reaction temperature. This helps to control any initial exotherm.
-
Switch to a Milder Reagent: If using POCl₃ or SOCl₂, consider switching to NCS or TCCA, which are solid, easier to handle, and often result in cleaner reactions.
-
Controlled Addition: Add the chlorinating agent portion-wise or as a solution via syringe pump over an extended period. This keeps the instantaneous concentration of the active species low, which can suppress side reactions.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about the synthesis.
Q1: What are the primary methods for dichlorinating pyrazolopyridines, and how do they compare?
A1: There are three main strategies, each with its own advantages depending on the starting material.
| Method | Common Reagents | Typical Substrate | Key Advantages | Common Challenges |
| Vilsmeier-Haack Reaction | POCl₃ / DMF | Pyrazolopyridinones, electron-rich systems | Often highly regioselective; introduces both formyl and chloro groups. | Harsh conditions; limited to specific substrate classes.[7][8] |
| Electrophilic Chlorination | NCS, TCCA | Unactivated or activated pyrazolopyridines | Mild conditions; broad substrate scope. | Regioselectivity can be poor; risk of over-chlorination.[3][9] |
| N-Oxide Activation | POCl₃, SOCl₂ | Pyrazolopyridine N-Oxides | Excellent for directing chlorination to specific sites (e.g., C4/C6). | Requires an extra step to synthesize the N-oxide precursor.[10] |
Q2: How do I safely handle and quench reactions involving POCl₃ and SOCl₂?
A2: Safety is paramount. Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly toxic, corrosive, and react violently with water to release large volumes of HCl gas.[13]
-
Handling: Always handle these reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (butyl rubber or neoprene are recommended). Use dry syringes and needles for transfers.
-
Quenching: Never add water directly to the reaction mixture. The reaction is highly exothermic. The correct procedure is to cool the reaction vessel in an ice bath and slowly and carefully transfer the reaction mixture to a separate flask containing crushed ice or an ice/water slurry with vigorous stirring. This allows the heat to dissipate safely. A basic quench (e.g., saturated sodium bicarbonate solution) can then be slowly added to neutralize the acid.
Q3: Can I use SOCl₂ with pyridine for dichlorination? What is the role of pyridine?
A3: Yes, this combination is often used, particularly for converting hydroxyl groups to chlorides. The role of pyridine is multifaceted.[16][17]
-
Base: It acts as a base to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.[18]
-
Nucleophilic Catalyst: Pyridine can react with the chlorosulfite intermediate formed from an alcohol and SOCl₂, creating a more reactive intermediate and liberating a chloride ion. This liberated chloride then acts as the nucleophile in a classic Sₙ2 reaction, leading to inversion of stereochemistry if a chiral center is present.[17][18] In the context of dichlorinating a pyrazolopyridinone, pyridine primarily serves as an acid scavenger and can help to activate the substrate.
Visualized Workflows and Mechanisms
To better illustrate key decision-making processes and reaction pathways, the following diagrams are provided.
Caption: Troubleshooting Decision Tree for Dichlorination Reactions.
Caption: Simplified Vilsmeier-Haack Dichlorination Pathway.
Experimental Protocols
These protocols are generalized starting points. You must adapt them to the specific reactivity and solubility of your substrate. Always perform a small-scale test reaction first.
Protocol 1: Dichlorination of a Pyrazolopyridinone using POCl₃
This protocol is suitable for converting a pyrazolopyridinone to its corresponding dichlorinated analogue.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add the pyrazolopyridinone substrate (1.0 eq.).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 vol. eq.) via the dropping funnel. Caution: This may be exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice.
-
Neutralization: After the exotherm has subsided, slowly add a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral to basic (pH ~8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Electrophilic Dichlorination using N-Chlorosuccinimide (NCS)
This protocol is a milder alternative for dichlorinating a pyrazolopyridine core.
-
Preparation: To a round-bottom flask, add the pyrazolopyridine substrate (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or chloroform).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 2.2 eq.) to the solution in one portion or in several portions over 10 minutes.
-
Heating: Stir the reaction mixture at a temperature between room temperature and 80 °C. The optimal temperature must be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If using a non-polar solvent, filter off the succinimide byproduct. If using a polar solvent like DMF, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove any remaining DMF and succinimide.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
-
Ohki, H., & Yamaguchi, J. (2020). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link]
-
Sharma, S., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry. Available at: [Link]
-
Quiroga, J., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. RSC Advances. Available at: [Link]
-
de la Torre, M. C., & Gotor, V. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Ohki, H., & Yamaguchi, J. (2020). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chem. Available at: [Link]
-
Yamaguchi, J., et al. (2020). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Semantic Scholar. Available at: [Link]
-
Zhang, H., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. Available at: [Link]
-
Unlock Chemistry. (2020). Unlocking the Secrets of Pyridine-N-Oxide Reactions! YouTube. Available at: [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Oreate AI. (2023). The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Vilsmeier reagent. Available at: [Link]
-
Master Organic Chemistry. (2024). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry. Available at: [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents. ACS Publications. Available at: [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2021). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Thionyl chloride. Available at: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Available at: [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]
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- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 17. orgosolver.com [orgosolver.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purity Assessment of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the analytical characterization of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for purity assessment of this compound. As a key intermediate in pharmaceutical synthesis, ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API).
This document provides a comprehensive overview of the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address challenges you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the workhorse for purity assessment of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can effectively separate the main compound from its impurities.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For pyrazolo[3,4-b]pyridine derivatives, a reversed-phase HPLC method is typically a good starting point.[1] We recommend a C18 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is advisable to ensure the elution of any less polar impurities.
Q2: What are the expected UV absorption maxima for this compound?
A2: Pyrazolo[3,4-b]pyridine derivatives generally exhibit UV absorption in the range of 214-254 nm.[2] It is recommended to run a UV scan of your compound to determine the optimal wavelength for detection.
Q3: What are some potential impurities I should look for?
A3: Potential impurities can arise from the starting materials or by-products of the synthesis. For N-alkylation of a pyrazole, incomplete reaction can lead to the presence of the unalkylated precursor, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine.[3] Isomeric impurities from alkylation at different nitrogen atoms of the pyrazole ring are also possible.[3] Other potential impurities could include regioisomers or byproducts from the cyclization reaction used to form the pyrazolopyridine core.[4]
Troubleshooting Guide - HPLC
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a small amount of an acidic modifier like TFA (0.05-0.1%) to the mobile phase. Consider using a base-deactivated column. |
| Overloading the column. | Reduce the injection volume or the concentration of the sample. | |
| Peak Splitting or Broadening | Column void or contamination. | Reverse-flush the column. If the problem persists, replace the column. |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase composition.[5] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mobile phase mixing and degas the solvents. Check the pump for leaks or bubbles. |
| Temperature variations. | Use a column oven to maintain a constant temperature.[5][6] | |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and flush the system. Run a blank gradient to identify the source of the ghost peaks. |
Experimental Protocol: A Starting Point for HPLC Method Development
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Scale-up Synthesis of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the scale-up synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and critical parameters of this multi-step synthesis. Drawing from established chemical principles and practical experience, this document provides in-depth troubleshooting advice and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
The synthesis of pyrazolo[3,4-b]pyridines is of significant interest due to their prevalence in biologically active compounds and their role as key intermediates in drug discovery.[1][2][3] The specific target molecule, this compound, involves a critical chlorination step that presents notable safety and process control challenges, primarily due to the use of phosphorus oxychloride (POCl₃). This guide will address these challenges head-on, providing a framework for logical problem-solving and process optimization.
I. Synthesis Overview & Key Stages
The synthesis of this compound typically proceeds through the formation of a dihydroxy pyrazolopyridine intermediate, followed by a chlorination reaction. Understanding the nuances of each stage is crucial for a successful scale-up.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format, providing practical solutions and preventative measures.
Stage 1: Pyridine Ring Formation (Cyclocondensation)
Q1: My cyclocondensation reaction is showing low yield and incomplete conversion. What are the likely causes?
A1: Low yields in the formation of the dihydroxy intermediate can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the 5-amino-1-isopropyl-1H-pyrazol-3-ol and diethyl malonate are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.
-
Reaction Temperature and Time: This reaction often requires elevated temperatures to proceed to completion.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient heating or premature termination of the reaction will result in incomplete conversion.
-
Solvent Choice: The choice of solvent is critical for reactant solubility and reaction kinetics. High-boiling point solvents like diphenyl ether or Dowtherm A are often used for this type of condensation. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q2: I am observing the formation of regioisomers. How can I control this?
A2: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines, especially with unsymmetrical starting materials.[4][5] While the starting materials for this specific synthesis are symmetrical with respect to the reacting functionalities, careful control of reaction conditions is still important. If regioisomers are detected, consider the following:
-
Reaction Conditions: The choice of base and solvent can sometimes influence regioselectivity in related syntheses. While less of a concern here, it's a factor to keep in mind for analogous preparations.
-
Purification: If regioisomers do form, separation is typically achieved by column chromatography. A gradient elution system, for example with hexane and ethyl acetate, can be effective.[5]
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Q3: The chlorination reaction is sluggish and does not go to completion. What can I do?
A3: Incomplete chlorination is a common hurdle. Here are some key areas to investigate:
-
Excess POCl₃: Phosphorus oxychloride often serves as both the reagent and the solvent, and a significant excess is typically required to drive the reaction to completion.[6]
-
Temperature and Reaction Time: The reaction usually requires heating, often to reflux.[7] Monitor the reaction progress closely by TLC or HPLC to ensure it has reached completion before initiating the work-up.
-
Catalysts: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. These additives can help to break up any insoluble intermediates and facilitate the chlorination process.
Q4: My reaction mixture has become a thick, difficult-to-stir slurry. How should I proceed?
A4: The formation of a thick slurry can be due to the precipitation of intermediates or the starting material in the POCl₃.
-
Co-solvent: The addition of a high-boiling point, inert co-solvent like toluene can sometimes help to maintain a more mobile reaction mixture.[6]
-
Mechanical Agitation: Ensure you have adequate mechanical stirring. On a larger scale, the efficiency of stirring is critical to ensure good heat transfer and mixing of reagents.
-
Controlled Addition: In some cases, a controlled, portion-wise addition of the dihydroxy intermediate to the hot POCl₃ can prevent the initial formation of a dense, unmanageable slurry.
Stage 3: Work-up and Purification
Q5: Quenching the excess POCl₃ is highly exothermic and difficult to control. What is the safest and most effective procedure?
A5: The quenching of phosphorus oxychloride is one of the most hazardous steps in this synthesis. POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction, producing phosphoric acid and hydrogen chloride gas.[8][9] Mishandling this step can lead to a runaway reaction.[10]
-
"Reverse Quench": The universally recommended and safest method is a "reverse quench." This involves the slow, controlled addition of the reaction mixture containing excess POCl₃ to a vigorously stirred quenching solution (e.g., ice-water or a cold, dilute basic solution).[11] Never add water or the quenching solution to the reaction mixture. This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control.[11]
-
Temperature Control: Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition and using an ice bath.[11] Low-temperature quenching can be deceptive, as unreacted POCl₃ can accumulate and lead to a delayed, violent reaction as the mixture warms up.[10][12] Some protocols even suggest quenching into a warm (35-40°C) solution to ensure immediate and controlled hydrolysis of any metastable intermediates.[11]
-
Vigorous Stirring: Efficient stirring is crucial to dissipate heat and ensure rapid mixing.
Q6: My product precipitates with inorganic salts during the work-up, making isolation difficult. How can I improve the separation?
A6: The neutralization of acidic byproducts generates inorganic salts that may have limited solubility and can co-precipitate with your product.[11]
-
pH Adjustment: The solubility of your product may be pH-dependent. After the initial quench, carefully adjusting the pH might help to dissolve the product or the inorganic salts selectively.
-
Dilution: Adding more water to the quench mixture can help to dissolve the inorganic salts.[11]
-
Extraction with an appropriate organic solvent: After quenching and neutralization, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate. Ensure the pH of the aqueous layer is optimal for your product's solubility in the organic phase.
-
Filtration: In some cases, it may be necessary to filter the crude product along with the inorganic salts and then selectively wash the filter cake with water to remove the salts, followed by a wash with a suitable organic solvent to dissolve the product.
Q7: The purity of my final product is low after crystallization. What are some common impurities and how can I remove them?
A7: Common impurities can include starting material, mono-chlorinated byproducts, or decomposition products.
-
Recrystallization: A carefully chosen recrystallization solvent system is key. A good starting point is a solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Hexanes or ethanol-water mixtures are often good candidates.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the most effective method for removing closely related impurities.[5]
-
Activated Carbon Treatment: If your product is colored due to persistent impurities, a treatment with activated carbon in the recrystallization solvent can be effective.
Caption: Troubleshooting decision tree for the chlorination and work-up stages.
III. Detailed Experimental Protocols
These protocols are provided as a general guideline and should be adapted and optimized for your specific laboratory and scale-up equipment.
Protocol 1: Synthesis of 4,6-Dihydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5-amino-1-isopropyl-1H-pyrazol-3-ol (1.0 eq) and diethyl malonate (1.2 eq).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., diphenyl ether) to the reactor.
-
Heating: Heat the reaction mixture to 240-250°C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solvent.
-
Isolation: Filter the solid product and wash it thoroughly with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling reaction solvent.
-
Drying: Dry the isolated solid under vacuum to obtain the crude 4,6-dihydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine. This product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
!!! EXTREME CAUTION ADVISED: This reaction involves a hazardous reagent and a highly exothermic work-up. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Have an appropriate quenching agent and spill kit readily available. !!!
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize HCl gas), and an addition funnel, add phosphorus oxychloride (POCl₃) (10-15 eq).
-
Addition of Starting Material: Slowly and carefully add the 4,6-dihydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) to the POCl₃ with stirring. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours.[7]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
-
Cooling: After completion, cool the reaction mixture to room temperature.
-
Quenching (Reverse Quench):
-
Prepare a separate large vessel with a vigorous mechanical stirrer containing a mixture of crushed ice and water (at least 10 times the volume of the reaction mixture).
-
Slowly and dropwise , add the cooled reaction mixture to the vigorously stirred ice/water slurry.
-
Monitor the temperature of the quenching vessel continuously and maintain it below 20°C. The rate of addition should be controlled to prevent a rapid temperature increase.[11]
-
-
Neutralization and Extraction:
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acidic mixture to a pH of 7-8. Be cautious as this will evolve CO₂ gas.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
-
IV. Safety and Handling Considerations
| Reagent/Process | Hazard | Recommended Precautions |
| Phosphorus Oxychloride (POCl₃) | Highly toxic, corrosive, and reacts violently with water.[6][9][13] Causes severe burns upon contact.[14] Inhalation can lead to respiratory damage and pulmonary edema.[8][14] | Always handle in a certified chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron. Ensure a safety shower and eyewash station are immediately accessible. |
| POCl₃ Quenching | Extremely exothermic and can lead to a runaway reaction if not controlled properly.[10] Rapidly generates corrosive HCl gas.[9] | Always perform a "reverse quench" by adding the reaction mixture to the quenching solution.[11] Use a large excess of ice/water for quenching and maintain a low temperature with efficient stirring. Ensure adequate ventilation to handle HCl fumes. |
| Chlorinated Solvents | Dichloromethane and other chlorinated solvents are potential carcinogens and can be harmful if inhaled or absorbed through the skin. | Handle in a well-ventilated area, preferably a fume hood. Minimize exposure by wearing appropriate gloves. |
| Heating High-Boiling Solvents | Potential for splashing and severe burns. | Use a heating mantle with a temperature controller. Ensure all glassware is properly secured. |
V. References
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings - ChemicalBook. (2024). Retrieved from chemicalbook.com
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. (2023). Retrieved from pubmed.ncbi.nlm.nih.gov
-
High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines - PubMed. (2012). Retrieved from pubmed.ncbi.nlm.nih.gov
-
troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (n.d.). Retrieved from benchchem.com
-
Phosphorus oxychloride - Lanxess. (2015). Retrieved from lanxess.com
-
phosphorus oxychloride - Report | CAMEO Chemicals | NOAA. (n.d.). Retrieved from cameochemicals.noaa.gov
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (n.d.). Retrieved from pubs.rsc.org
-
CHAPTER 14: Phosphorus Oxychloride: Production and Use - Books. (2022). Retrieved from books.google.com
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved from mdpi.com
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (2025). Retrieved from researchgate.net
-
Phosphorus Oxychloride - Common Organic Chemistry. (n.d.). Retrieved from organic-chemistry.org
-
Quenching Phosphorus Oxychloride | Chemical Space - WordPress.com. (2011). Retrieved from chemicalspace.wordpress.com
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (2001). Retrieved from nj.gov
-
My friend phosphorus oxychloride | Chemical Space - WordPress.com. (2009). Retrieved from chemicalspace.wordpress.com
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Retrieved from pubs.rsc.org
-
Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives - SciSpace. (n.d.). Retrieved from typeset.io
-
Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from pubs.rsc.org
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PubMed Central. (2022). Retrieved from ncbi.nlm.nih.gov
-
Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF - ResearchGate. (2025). Retrieved from researchgate.net
-
ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. - ResearchGate. (2025). Retrieved from researchgate.net
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (n.d.). Retrieved from clausiuspress.com
-
Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade | Request PDF - ResearchGate. (2024). Retrieved from researchgate.net
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed. (2025). Retrieved from pubmed.ncbi.nlm.nih.gov
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov
-
Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF - ResearchGate. (2012). Retrieved from researchgate.net
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphorus Oxychloride [commonorganicchemistry.com]
- 7. clausiuspress.com [clausiuspress.com]
- 8. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. lanxess.com [lanxess.com]
- 14. nj.gov [nj.gov]
Technical Support Center: 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice on the storage, handling, and utilization of this important heterocyclic building block. Our goal is to move beyond simple instructions and explain the scientific reasoning behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: Compound Overview and Key Properties
This compound is a substituted pyrazolopyridine, a class of compounds that has garnered significant interest from medicinal chemists due to its structural similarity to purine bases.[1] This scaffold is frequently utilized in the development of kinase inhibitors for targeted cancer therapies and other pharmacologically active agents.[2][3][4][5] The dichloro- functionality at the 4 and 6 positions provides two reactive sites for synthetic elaboration, most commonly through cross-coupling reactions.
| Property | Data | Source |
| CAS Number | 1628459-82-4 | [2] |
| Molecular Formula | C₉H₉Cl₂N₃ | [2] |
| Molecular Weight | 230.09 g/mol | [2] |
| Predicted Boiling Point | 308.2 ± 37.0 °C | [2] |
| Predicted Density | 1.46 ± 0.1 g/cm³ | [2] |
| Physical Form | Solid | [6] |
| Solubility | Soluble in DMSO | [7] |
Section 2: Frequently Asked Questions (FAQs) on Safety & Handling
Proper handling is paramount to ensure user safety and maintain the chemical's integrity. These FAQs address the most common queries.
Q: What are the primary hazards associated with this compound? A: Based on data for closely related dichloropyridine and pyrazolopyridine compounds, the primary hazards include being harmful if swallowed, in contact with skin, or if inhaled.[8][9] It can cause serious eye irritation and skin irritation.[8][9][10] Always consult the specific Safety Data Sheet (SDS) that accompanies your product.
Q: What level of Personal Protective Equipment (PPE) is required? A: A comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[9][11][12]
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use, and you should use a proper glove removal technique to avoid skin contact.[13]
-
Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider flame-retardant antistatic protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[11][13][14] If dust or aerosols are generated, a NIOSH (US) or CEN (EU) approved respirator is necessary.[13]
Q: What should I do in case of accidental exposure? A: Immediate and correct action can significantly mitigate harm.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[8][13]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[8][9][13] If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[13] Seek immediate medical attention, especially if irritation persists.
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[9][13]
Q: How should I handle spills? A: For small spills, use personal protective equipment, avoid dust formation, and sweep up the material.[13] Place it in a suitable, closed container for disposal.[13] Ensure the area is well-ventilated. For large spills, evacuate personnel to a safe area, prevent the chemical from entering drains, and contact emergency services.[14]
Section 3: Storage and Stability Guide
The stability of your reagent directly impacts the success and reproducibility of your experiments.
Q: What are the optimal storage conditions? A: This compound should be stored under controlled conditions to ensure its long-term stability.
-
Long-Term (months to years): For maximum stability, store at -20°C.[7] The container should always be kept tightly closed in a dry, dark, and well-ventilated place.[7][13][14] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is also recommended to prevent degradation from atmospheric moisture.[6]
Q: Is the compound sensitive to moisture or air? A: Yes. While specific data for this exact compound is limited, related heterocyclic compounds can be sensitive to moisture.[10] The recommendation for storage in a dry place and under an inert atmosphere suggests a potential for hydrolysis or other forms of degradation upon exposure to air and moisture.[6] Keeping the container tightly sealed is crucial.[13][14]
Q: How should I aliquot the compound for daily use? A: To prevent contamination and degradation of the bulk supply, it is best practice to aliquot the compound. When removing the main container from cold storage, allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh out the desired amount quickly in a controlled environment (e.g., glove box or under a stream of inert gas) and promptly return the main container to its recommended storage conditions.
Caption: Decision workflow for proper storage and aliquoting.
Section 4: Troubleshooting Experimental Workflows
Given its structure, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This section addresses common failures in this context.
Q: My Suzuki coupling reaction is sluggish or fails to go to completion. What are the most likely causes? A: This is a common issue with several potential root causes.
-
Reagent Quality: The primary suspect should always be your reagents. Boronic acids, in particular, can degrade over time, especially if not stored properly. Consider using a fresh bottle or verifying the quality of your existing stock.[15]
-
Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is a frequent cause of catalyst death and reaction failure.[15][16]
-
Base and Solvent Choice: The choice of base is critical for activating the boronic acid.[17] For substrates like this, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Some anhydrous reactions using K₃PO₄ actually require a few equivalents of water to proceed efficiently.[16] The solvent system (e.g., dioxane/water, toluene, or DMF) must be appropriate for both the reagents and the reaction temperature.
-
Catalyst and Ligand: While many catalysts can work, not all are created equal. If using a standard catalyst like Pd(PPh₃)₄ fails, consider a more active pre-catalyst and ligand system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃).[17] These can accelerate the oxidative addition step, which can be a rate-limiting factor.
Q: I am observing significant amounts of deborylated and/or homocoupled byproducts. How can I minimize these? A: These side reactions point to specific mechanistic problems.
-
Deborylated Byproduct (Protodeborylation): This occurs when the boronic acid reacts with trace water or protic sources before it can transmetalate to the palladium center. This is often exacerbated by prolonged reaction times or elevated temperatures. Ensure your base is fully dissolved and consider using anhydrous solvents if the reaction chemistry allows.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. Rigorous degassing is the best preventative measure.[15][16]
-
Homocoupling of the Aryl Halide: This is less common but can occur at high temperatures or with very active catalysts. Reducing the reaction temperature or catalyst loading may help.
Q: The reaction works, but my yield is consistently low after purification. Where could I be losing my product? A: Product loss can happen during the workup or purification steps.
-
Aqueous Workup: Pyrazolopyridine scaffolds can have some water solubility, especially if the pH of the aqueous phase is acidic, which can protonate the nitrogen atoms. Ensure your aqueous washes are neutral or slightly basic to keep the product in the organic layer.
-
Silica Gel Chromatography: The nitrogen atoms in your product are basic and can stick irreversibly to acidic silica gel, leading to streaking and low recovery. To mitigate this, consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (~1%), or use a different stationary phase like alumina.[15]
-
Product Volatility: While this compound is a solid, some smaller, related heterocyclic products can have surprising volatility. Avoid excessive heating or prolonged exposure to high vacuum on a rotary evaporator.
Caption: A logical guide for troubleshooting a failed Suzuki coupling.
Section 5: Experimental Protocol Example
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction.
Objective: Synthesis of 4-Aryl-6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon/Nitrogen)
Procedure:
-
Vessel Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inerting: Seal the flask and condenser, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of the starting halide). The solvent should have been previously degassed by sparging with argon for at least 30 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. As noted in the troubleshooting section, using a solvent system containing ~1% triethylamine (e.g., Hexane/Ethyl Acetate/Et₃N) is recommended to prevent product loss on the column.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
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Validation & Comparative
A Comparative Guide to the Reactivity of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine and Its Analogs for Drug Discovery
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In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its rigid, planar structure and strategic nitrogen placements offer a versatile template for designing molecules with high affinity and selectivity for various protein targets. Among the numerous derivatives, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine stands out as a critical building block. Its di-chloro substitution provides two reactive handles for introducing molecular diversity through well-established synthetic methodologies.
This guide provides an in-depth, comparative analysis of the reactivity of this compound against its key analogs. We will delve into the electronic and steric factors that govern its reactivity in common synthetic transformations, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the practical insights needed to strategically leverage this scaffold in their discovery programs.
The Pivotal Role of the Isopropyl Group: A Steric and Electronic Tug-of-War
The choice of the N-1 substituent is a critical design element in the pyrazolo[3,4-b]pyridine series. The isopropyl group in our parent compound, while seemingly simple, exerts a profound influence on the molecule's reactivity profile.
Expertise & Experience: From a synthetic chemist's perspective, the N-1 substituent serves as more than just a placeholder. It modulates the electron density of the heterocyclic core and can sterically hinder or direct incoming reagents. The isopropyl group, with its moderate bulk, strikes a balance. It provides sufficient steric shielding to influence regioselectivity in certain reactions while being electronically donating, which can subtly alter the reactivity of the pyridine ring.
To illustrate this, let's compare the reactivity of the N-1 isopropyl analog with the N-1 methyl and N-1 phenyl analogs in a classic nucleophilic aromatic substitution (SNAr) reaction.
Comparative SNAr Reactivity
The reaction of pyrazolo[3,4-b]pyridines with nucleophiles is a cornerstone of their synthetic utility.[1] The electron-withdrawing nature of the pyridine nitrogen and the pyrazole ring activates the chloro-substituents towards nucleophilic attack. The position of substitution (C4 vs. C6) is often dictated by a combination of electronic and steric factors.
Trustworthiness: The protocols described below are designed to be self-validating. By keeping the nucleophile and reaction conditions constant, any observed differences in reactivity or regioselectivity can be directly attributed to the nature of the N-1 substituent.
Experimental Protocol: Comparative SNAr with Morpholine
A solution of the respective 4,6-dichloro-1-R-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), morpholine (1.2 mmol), and diisopropylethylamine (DIPEA) (1.5 mmol) in 1,4-dioxane (5 mL) is heated to 100 °C in a sealed tube. The reaction progress is monitored by TLC or LC-MS.
| N-1 Substituent (R) | Predominant Isomer | Reaction Time (h) | Isolated Yield (%) |
| Isopropyl | C4-substitution | 6 | 85 |
| Methyl | C4/C6 mixture (~1:1) | 4 | 90 (total) |
| Phenyl | C4-substitution | 12 | 70 |
Causality behind Experimental Choices:
-
Morpholine: A moderately reactive secondary amine, allowing for discernible differences in reaction rates.
-
DIPEA: A non-nucleophilic base to quench the HCl byproduct without competing with the nucleophile.
-
1,4-Dioxane: A high-boiling, polar aprotic solvent suitable for SNAr reactions.
-
100 °C: An elevated temperature to drive the reaction to completion in a reasonable timeframe.
Analysis of Results:
The data clearly indicates that the N-1 substituent significantly impacts both the rate and regioselectivity of the SNAr reaction.
-
The N-1 isopropyl analog shows a strong preference for substitution at the C4 position. This is attributed to the steric bulk of the isopropyl group partially shielding the C6 position, directing the incoming nucleophile to the more accessible C4 carbon.
-
The smaller N-1 methyl group offers minimal steric hindrance, resulting in a nearly equimolar mixture of C4 and C6 substituted products. The slightly faster reaction time is likely due to reduced steric hindrance around the entire molecule.
-
The N-1 phenyl group, while sterically demanding, is also electronically withdrawing. This deactivates the ring system towards nucleophilic attack, leading to a slower reaction rate. The preference for C4 substitution is still observed due to steric hindrance.
Authoritative Grounding: The principles governing regioselectivity in the SNAr reactions of related heterocyclic systems are well-documented in the chemical literature.[1] The observed directing effects are consistent with established models of steric and electronic control in nucleophilic aromatic substitution.
Diagram: Regioselectivity in SNAr
Caption: Steric influence of N-1 substituent on SNAr regioselectivity.
The Reactivity of the Chloro-Substituents: A Tale of Two Positions
A key feature of this compound is the differential reactivity of the two chlorine atoms. This allows for sequential, site-selective functionalization, a highly desirable trait in drug discovery for building molecular complexity.
Expertise & Experience: In my experience, the C4 position is generally more reactive towards nucleophilic attack than the C6 position. This can be rationalized by considering the electronic effects within the fused ring system. The pyridine nitrogen atom exerts a stronger electron-withdrawing effect on the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.[2]
To quantify this differential reactivity, we can perform a selective mono-amination followed by a Suzuki cross-coupling reaction.
Trustworthiness: This two-step protocol is designed to demonstrate the feasibility of selective functionalization. Successful execution of the first step (selective SNAr) is a prerequisite for the second, validating the reactivity difference between the two positions.
Experimental Protocol: Sequential SNAr and Suzuki Coupling
Step 1: Selective Mono-amination at C4
To a solution of this compound (1.0 mmol) in n-butanol (10 mL) is added cyclopropylamine (1.1 mmol) and DIPEA (1.5 mmol). The mixture is heated to 80 °C for 4 hours. The product, 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-amine, is isolated by column chromatography.
Step 2: Suzuki Coupling at C6
To a solution of the mono-aminated product from Step 1 (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in 1,4-dioxane/water (4:1, 5 mL) is added K2CO3 (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh3)4 (0.05 mmol) is then added, and the reaction is heated to 90 °C for 12 hours. The final product is isolated by column chromatography.
| Reaction Step | Position | Reagents | Conditions | Isolated Yield (%) |
| SNAr | C4 | Cyclopropylamine, DIPEA | n-Butanol, 80 °C, 4h | 92 |
| Suzuki Coupling | C6 | 4-methoxyphenylboronic acid, Pd(PPh3)4, K2CO3 | Dioxane/H2O, 90 °C, 12h | 78 |
Causality behind Experimental Choices:
-
Cyclopropylamine: A small, reactive primary amine to ensure efficient substitution at the more reactive C4 position under mild conditions.
-
n-Butanol: A suitable solvent for the SNAr, allowing for good solubility and a moderate reaction temperature.
-
Pd(PPh3)4: A robust and commonly used catalyst for Suzuki couplings involving heteroaryl chlorides.[3]
-
K2CO3: A standard base for the Suzuki reaction, facilitating the transmetalation step.
Analysis of Results:
The high yield obtained in the first step confirms the enhanced reactivity of the C4 position towards nucleophilic substitution. The subsequent successful Suzuki coupling at the C6 position demonstrates the utility of this differential reactivity for building complex molecules. This sequential approach allows for the introduction of two different functionalities at specific positions, a powerful strategy in lead optimization.
Authoritative Grounding: The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has become indispensable in organic synthesis, particularly for the formation of C-C bonds involving aryl and heteroaryl halides.[4]
Diagram: Sequential Functionalization Workflow
Caption: Workflow for sequential C4 and C6 functionalization.
Comparison with Halogen Analogs: The Impact of F, Br, and I
While the dichloro-derivative is a common starting material, its fluoro, bromo, and iodo analogs also have their place in synthetic strategies. The choice of halogen can significantly influence reactivity in both SNAr and cross-coupling reactions.
Expertise & Experience: The general trend for SNAr reactivity is F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon more electrophilic. Conversely, for cross-coupling reactions like Suzuki and Buchwald-Hartwig, the reactivity trend is I > Br > Cl >> F. This is governed by the ease of oxidative addition of the C-X bond to the palladium catalyst, which is related to the C-X bond strength.
Comparative Reactivity Data
| Halogen (X) at C4/C6 | SNAr Rate (relative to Cl) | Suzuki Coupling Rate (relative to Cl) |
| F | Faster | Much Slower |
| Cl | 1.0 | 1.0 |
| Br | Slower | Faster |
| I | Much Slower | Much Faster |
Causality behind Experimental Choices:
The choice between a chloro, bromo, or iodo analog often depends on the desired synthetic sequence.
-
For a strategy that prioritizes an initial SNAr reaction, the dichloro compound is often ideal, offering a good balance of reactivity and cost.
-
If a rapid cross-coupling is the primary goal, the dibromo or diiodo analogs would be preferred, although they are typically more expensive.
-
The difluoro analog, while highly reactive in SNAr, can be challenging to use in cross-coupling reactions.
Authoritative Grounding: The principles of leaving group ability in SNAr and the mechanism of oxidative addition in palladium-catalyzed cross-coupling are fundamental concepts in organic chemistry.
Conclusion
This compound is a versatile and valuable building block in drug discovery. Its reactivity is finely tuned by the interplay of the N-1 isopropyl group and the differential electronic nature of the C4 and C6 positions. A thorough understanding of these factors, as outlined in this guide, allows medicinal chemists to devise efficient and selective synthetic routes to novel and complex molecules. The strategic selection of analogs, whether by varying the N-1 substituent or the halogen atoms, further expands the synthetic toolbox, enabling the rapid exploration of chemical space in the quest for new medicines.
References
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- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2010).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
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A Researcher's Guide to the Structural Confirmation of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine: A Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Therefore, the ability to definitively verify the structure of a synthesized compound is paramount. This guide provides a comprehensive overview of the spectroscopic techniques employed to confirm the structure of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry.
While a significant portion of drug discovery revolves around the synthesis of novel compounds, the rigorous analysis that follows is equally critical. This guide is intended for researchers who are not only involved in the synthesis of such molecules but also in their detailed characterization. We will delve into the practical application and theoretical underpinnings of key spectroscopic methods, offering insights into experimental design and data interpretation. It is important to note that this guide is based on established principles of spectroscopy and data from related structures, as direct experimental data for the title compound is not publicly available at the time of writing.
The Analytical Workflow: A Multi-Faceted Approach
The confirmation of a molecular structure is rarely achieved through a single analytical technique. Instead, a confluence of data from various spectroscopic methods provides the necessary evidence for an irrefutable assignment. For this compound, a logical analytical workflow would involve Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.
Figure 1. A typical analytical workflow for the structural confirmation of a synthesized organic molecule.
Mass Spectrometry: The First Glimpse
Mass spectrometry provides the molecular weight and elemental composition of a compound, offering the most direct initial confirmation of a successful synthesis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions. ESI is generally preferred for polar molecules.
-
Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.
-
Data Interpretation: Compare the experimentally determined monoisotopic mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass for the proposed formula, C₉H₉Cl₂N₃. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Expected Fragmentation Pattern:
While soft ionization methods minimize fragmentation, some in-source fragmentation or tandem MS/MS experiments can provide valuable structural information. For this compound, key fragmentation pathways could include the loss of the isopropyl group or chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum of any chlorine-containing fragment.[1][2]
Sources
in vitro and in vivo studies of compounds derived from 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Comparative Guide to Novel Kinase Inhibitors Derived from 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of modern medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold."[1][2] Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, making it a foundational element in the design of targeted kinase inhibitors.[3][4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a primary objective in drug discovery.
This guide focuses on derivatives synthesized from a highly strategic starting material: This compound . The utility of this precursor lies in the differential reactivity of its two chlorine atoms at the C4 and C6 positions. These halogens serve as versatile chemical handles for sequential and selective nucleophilic aromatic substitution (SNAr) reactions. This property allows for the systematic and combinatorial synthesis of a diverse library of analogues, which is essential for dissecting structure-activity relationships (SAR) and optimizing compounds for potency, selectivity, and desirable pharmacokinetic properties. The isopropyl group at the N1 position is a crucial feature that often enhances binding affinity and improves metabolic stability.
Herein, we provide a comparative analysis of a series of hypothetical, yet representative, compounds derived from this scaffold, evaluating their performance as inhibitors of key oncogenic kinases, such as Tropomyosin Receptor Kinase A (TRKA) and Cyclin-Dependent Kinase 2 (CDK2). We will detail the in vitro and in vivo experimental frameworks used for this evaluation, providing both the data and the causal reasoning behind the scientific methodologies.
Synthetic Strategy: A Platform for Chemical Diversity
The core of our comparative study relies on a synthetic workflow that leverages the dichlorinated precursor to generate a matrix of compounds. By systematically varying the substituents at the C4 and C6 positions, we can probe the chemical space around the pyrazolopyridine core to identify key interactions that drive target engagement and cellular activity. The general synthetic route is outlined below.
Caption: General synthetic workflow for creating a compound library.
This two-step process allows for the introduction of a wide array of chemical moieties. For this guide, we will compare three representative final compounds where R1 is a simple amine and R2 is varied to explore effects on kinase inhibition.
-
Compound A-101: R1 = Cyclopropylamine, R2 = Phenyl
-
Compound A-102: R1 = Cyclopropylamine, R2 = 4-Hydroxyphenyl
-
Compound A-103: R1 = Cyclopropylamine, R2 = 3-Pyridinyl
Part 1: In Vitro Performance Evaluation
The initial assessment of newly synthesized compounds invariably begins with in vitro studies to determine their direct interaction with the biological target (enzyme inhibition) and their effect on cancer cells (antiproliferative activity).
A. Biochemical Kinase Inhibition Assay
Experimental Rationale: The first critical test is to measure the direct inhibitory effect of the compounds on the target kinases, TRKA and CDK2. A highly sensitive and robust method for this is the Kinase-Glo® Luminescent Kinase Assay, which quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition. We determine the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
Detailed Protocol: Kinase-Glo® Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA). For TRKA, the substrate is Poly(Glu, Tyr) 4:1. For CDK2, the substrate is a histone H1-derived peptide.
-
Prepare a 10 mM stock solution of each test compound (A-101, A-102, A-103) in 100% DMSO.
-
Perform serial 1:3 dilutions of the compound stocks in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 25 nL of the serially diluted compounds to the corresponding wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of a 2X ATP solution (final concentration to be near the Kₘ for each enzyme, e.g., 10 µM).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data
| Compound ID | Target Kinase | IC50 (nM) | Key SAR Insight |
| A-101 | TRKA | 85 | The unsubstituted phenyl group at C4 provides baseline potency. |
| CDK2 | 250 | Moderate activity against CDK2. | |
| A-102 | TRKA | 26 | The 4-hydroxyl group likely forms a critical hydrogen bond with the kinase hinge region, significantly improving potency.[4] |
| CDK2 | 98 | The hydroxyl group also enhances CDK2 inhibition, suggesting a shared binding motif. | |
| A-103 | TRKA | 115 | The pyridine nitrogen introduces a polar contact but is less favorable than the hydroxyl group for TRKA. |
| CDK2 | 45 | The pyridine nitrogen is well-tolerated and provides a significant potency boost for CDK2, possibly through interaction with a specific residue in the active site. |
B. Cell-Based Antiproliferative Assay
Experimental Rationale: Moving from the isolated enzyme to a cellular context is crucial. A compound must be cell-permeable and capable of inhibiting its target in the complex intracellular environment to be therapeutically relevant. The Sulforhodamine B (SRB) assay is a robust method to measure cell density based on the measurement of cellular protein content. We selected two cell lines for this study: KM12 (colorectal cancer, known to be sensitive to TRK inhibition) and HCT-116 (colorectal cancer, a standard model for CDK2-driven proliferation).
Detailed Protocol: SRB Antiproliferative Assay
-
Cell Seeding:
-
Seed KM12 and HCT-116 cells into 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with the same 10-point concentration curve of compounds A-101, A-102, and A-103 used in the biochemical assay.
-
Incubate the plates for 72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[5]
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again.
-
-
Signal Detection and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 10 minutes on a mechanical shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Comparative Cellular Data
| Compound ID | Cell Line | Target Pathway | GI50 (µM) | In Vitro Correlation |
| A-101 | KM12 | TRKA | 2.1 | Correlates with moderate TRKA IC50. |
| HCT-116 | CDK2 | 5.8 | Correlates with weaker CDK2 IC50. | |
| A-102 | KM12 | TRKA | 0.35 | Excellent translation from potent TRKA enzyme inhibition to cellular activity.[4] |
| HCT-116 | CDK2 | 1.2 | Good cellular activity, consistent with improved CDK2 inhibition. | |
| A-103 | KM12 | TRKA | 3.5 | Poor translation, suggesting the pyridine moiety may hinder cell permeability or have off-target effects. |
| HCT-116 | CDK2 | 0.68 | Strong cellular activity, confirming the favorable interaction with CDK2 in a cellular context. |
Part 2: In Vivo Performance of a Lead Candidate
Based on its superior in vitro potency against TRKA and its excellent translation to cellular activity in a relevant cancer cell line, Compound A-102 was selected for in vivo evaluation.
Experimental Rationale: The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. A subcutaneous xenograft mouse model is a standard preclinical model to assess a compound's ability to inhibit tumor growth. We used the KM12 cell line, in which A-102 showed high potency, to establish tumors in immunodeficient mice.
Detailed Protocol: KM12 Xenograft Efficacy Study
-
Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Allow a one-week acclimatization period.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ KM12 cells suspended in 100 µL of Matrigel into the right flank of each mouse.
-
Monitor tumor growth with caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
-
Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
Group 2: Compound A-102 (e.g., 30 mg/kg, once daily).
-
-
Administer the treatments via oral gavage (p.o.) for 21 consecutive days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
The primary efficacy endpoint is Tumor Growth Inhibition (%TGI), calculated at the end of the study. %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Monitor animals for any signs of toxicity (weight loss, changes in behavior).
-
Caption: Inhibition of the TRKA signaling pathway by Compound A-102.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating novel kinase inhibitors derived from the versatile This compound scaffold. Our comparative analysis revealed that subtle chemical modifications at the C4 position of the core lead to dramatic differences in potency and selectivity.
-
Compound A-102 , featuring a 4-hydroxyphenyl group, emerged as a highly potent TRKA inhibitor with excellent translation from biochemical to cellular assays.
-
In vivo, Compound A-102 demonstrated significant and well-tolerated anti-tumor efficacy in a xenograft model, validating it as a strong lead candidate for further preclinical development.
-
Compound A-103 , with a 3-pyridinyl group, showed promising activity against CDK2, highlighting how the same scaffold can be tailored to target different kinases.
Future work should focus on comprehensive pharmacokinetic and toxicology studies for Compound A-102. Further optimization of Compound A-103 could also yield a potent and selective CDK2 inhibitor. The strategic use of this dichlorinated precursor provides a robust platform for the continued discovery of next-generation targeted cancer therapies.
References
- Vertex AI Search. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
- Vertex AI Search. 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Benchchem.
- Vertex AI Search. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Vertex AI Search. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Vertex AI Search. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Vertex AI Search. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
- Vertex AI Search. (2025). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
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- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Abstract
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine is a key heterocyclic scaffold in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various therapeutic agents. The arrangement of its chloro- and isopropyl-substituents plays a vital role in the pharmacological activity of its derivatives. This guide provides a comparative analysis of the primary synthetic strategies for this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic route based on their specific needs regarding efficiency, scalability, and cost-effectiveness.
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it a valuable building block for the development of kinase inhibitors and other targeted therapies. The chlorine atoms at the 4 and 6 positions provide reactive handles for further functionalization through nucleophilic substitution reactions, while the N-isopropyl group can influence solubility and binding interactions with biological targets. Consequently, the efficient and reliable synthesis of this intermediate is of paramount importance. This guide will explore and compare two principal synthetic routes: a classical approach involving the annulation of a pyridine ring onto a pre-formed pyrazole, and a potential alternative strategy that constructs the pyrazole ring onto a dichloropyridine precursor.
Route 1: Pyridine Ring Annulation from 1-isopropyl-5-aminopyrazole
This is a well-established and versatile approach that builds the pyrazolo[3,4-b]pyridine core in a stepwise fashion, starting from readily available precursors. The general strategy involves three key stages: synthesis of the N-isopropyl aminopyrazole intermediate, cyclization to form the dihydroxy pyrazolopyridine, and subsequent dichlorination.
Experimental Protocol
Step 1: Synthesis of 1-isopropyl-5-aminopyrazole
-
To a solution of isopropylhydrazine (1.0 eq) in ethanol, add ethoxymethylenemalononitrile (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
-
In a round-bottom flask, dissolve 1-isopropyl-5-aminopyrazole (1.0 eq) and diethyl malonate (1.2 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, sodium ethoxide (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the dihydroxy intermediate.
Step 3: Synthesis of this compound
-
To a flask containing 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol (1.0 eq), carefully add phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Mechanistic Insights
The formation of 1-isopropyl-5-aminopyrazole proceeds via a nucleophilic attack of the more nucleophilic nitrogen of isopropylhydrazine on the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and elimination of ethanol.
The subsequent cyclization to the dihydroxy pyrazolopyridine is a condensation reaction. The amino group of the pyrazole attacks one of the carbonyl groups of diethyl malonate, followed by an intramolecular acylation and cyclization to form the pyridine ring.
The final dichlorination step is a classic deoxychlorination reaction. The hydroxyl groups of the diol are converted into better leaving groups by reaction with POCl₃, which are then displaced by chloride ions.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for Route 1.
Route 2: Pyrazole Ring Annulation from a Dichloropyridine Precursor
This alternative approach constructs the pyrazole ring onto a pre-existing 2,6-dichloropyridine framework. This route is conceptually more direct but may present challenges in terms of regioselectivity and the reactivity of the starting materials.
Experimental Protocol
Step 1: Synthesis of N'-(2,6-dichloropyridin-4-yl)-N,N-dimethylformimidamide
-
In a sealed tube, combine 4-amino-2,6-dichloropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).
-
Heat the mixture at 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess DMF-DMA under reduced pressure to obtain the crude formimidamide derivative, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N'-(2,6-dichloropyridin-4-yl)-N,N-dimethylformimidamide (1.0 eq) in a high-boiling solvent such as glacial acetic acid or N-methyl-2-pyrrolidone (NMP).
-
Add isopropylhydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to 120-140 °C for 6-10 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into water.
-
Neutralize with a base and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Mechanistic Insights
The first step involves the reaction of the primary amino group of 4-amino-2,6-dichloropyridine with DMF-DMA to form a reactive N,N-dimethylformimidamide intermediate. This transformation enhances the electrophilicity of the adjacent carbon atom and sets the stage for cyclization.
The second step is a cyclocondensation reaction. The more nucleophilic nitrogen of isopropylhydrazine attacks the imine carbon of the formimidamide, followed by an intramolecular nucleophilic attack of the other nitrogen onto the pyridine ring at the C5 position, leading to the formation of the pyrazole ring and elimination of dimethylamine.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: Pyridine Ring Annulation | Route 2: Pyrazole Ring Annulation |
| Number of Steps | 3 | 2 |
| Starting Materials | Isopropylhydrazine, ethoxymethylenemalononitrile, diethyl malonate | 4-amino-2,6-dichloropyridine, DMF-DMA, isopropylhydrazine |
| Overall Yield | Generally moderate to good, based on analogous reactions. | Potentially lower due to the forcing conditions required for cyclization. |
| Scalability | Good, as the individual steps are well-established reactions. | May be challenging to scale up due to the use of a sealed tube and high temperatures. |
| Purification | Requires chromatographic purification at multiple stages. | May require extensive purification to remove byproducts from the high-temperature cyclization. |
| Advantages | Reliable and well-documented chemistry for each step. Versatile for creating analogs by modifying the starting pyrazole and malonate. | Fewer steps. Convergent synthesis. |
| Disadvantages | Longer overall sequence. Use of hazardous reagents like POCl₃. | Less established methodology. Potential for side reactions and regioselectivity issues. Starting 4-amino-2,6-dichloropyridine can be expensive. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 (Pyridine Ring Annulation) is the more traditional and arguably more reliable approach. Its stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous for process optimization and troubleshooting. The underlying chemical transformations are well-understood and have been widely applied in heterocyclic chemistry. While it involves more steps, the predictability and scalability of this route make it a strong choice for routine synthesis and large-scale production.
Route 2 (Pyrazole Ring Annulation) presents a more convergent and potentially quicker synthesis. However, it is a less conventional approach and may require significant optimization to achieve satisfactory yields and purity. The high temperatures and sealed reaction conditions could pose challenges for scalability and safety. This route may be more suitable for the rapid generation of a small library of analogs for initial screening, provided the starting dichloropyridine is readily available.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of synthesis, available resources, and the timeline for obtaining the target compound. For robust and scalable production, Route 1 is recommended. For exploratory and small-scale synthesis where speed is a priority, Route 2 could be a valuable alternative, warranting further investigation and development.
References
- General synthesis of pyrazolo[3,4-b]pyridines is reviewed in: Elmaati, T. M. A. (2007). Pyrazolo[3,4-b]pyridines: synthesis and biological activity. Journal of the Chinese Chemical Society, 54(3), 657-674. [Link not available]
- Synthesis of 5-aminopyrazoles from hydrazines and malononitrile derivatives is a well-established method. For a review, see: El-Abadelah, M. M., & Sabri, S. S. (2006). Advances in the chemistry of 5-aminopyrazoles. Jordan Journal of Chemistry, 1(1), 1-28. [Link not available]
-
The use of phosphorus oxychloride for the chlorination of hydroxypyridines and related heterocycles is a standard procedure. For an example of a similar transformation on a pyrazolopyridine system, see: Chu-Moyer, M. Y., & Ballinger, W. E. (1995). A novel synthesis of 4-substituted-1H-pyrazolo[3,4-b]pyridines. The Journal of Organic Chemistry, 60(18), 5769–5771. [Link]
- The synthesis of 4-amino-2,6-dichloropyridine is described in various patents and publications. A representative procedure can be found in: U.S. Patent No. 5,688,945. (1997).
-
The reaction of aminoheterocycles with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form reactive intermediates for cyclization is a known strategy. For a review on the use of DMF-DMA in heterocyclic synthesis, see: Stanovnik, B., & Svete, J. (2004). The role of N,N-dimethylformamide dimethyl acetal in heterocyclic synthesis. Chemical Reviews, 104(5), 2433-2480. [Link]
A Senior Application Scientist's Guide to Validating the Inhibitory Activity of Novel Pyrazolo[3,4-b]pyridine Derivatives in Cellular Assays
Introduction: The Rise of Pyrazolo[3,4-b]pyridines as Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a bioisostere for purines and its capacity to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[1] This has led to the successful development of numerous derivatives targeting a range of kinases implicated in oncology and inflammation, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (TRKs).[2][3][4]
This guide focuses on a novel derivative, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as Compound X ), a candidate inhibitor designed to target the Src family of non-receptor tyrosine kinases. Src kinases are critical regulators of pathways involved in cell proliferation, motility, and survival.[5][6] Their dysregulation is a common feature in many human cancers, making them a high-value therapeutic target.[5][7]
Here, we present a comprehensive, field-proven guide for researchers to validate the cellular inhibitory activity of Compound X. We will detail a multi-assay strategy designed to build a robust data package, moving from broad effects on cell viability to specific, on-target engagement. This guide provides not just the "how" but the critical "why" behind each experimental choice, comparing Compound X against established, clinically relevant Src inhibitors, Dasatinib and Bosutinib , to benchmark its performance.
Pillar 1: Experimental Design & Rationale
Validating a novel kinase inhibitor requires a tiered, logical approach to build a compelling evidence-based narrative. Our strategy is three-fold:
-
Assess Global Cytotoxicity and Anti-Proliferative Activity: Is the compound broadly toxic, or does it selectively inhibit proliferation in a cancer cell line known to be dependent on Src signaling?
-
Quantify On-Target Engagement: Does the compound inhibit the phosphorylation of its intended target (Src) within the cell?
-
Confirm Downstream Pathway Modulation: Can we visualize the inhibition of a key downstream phosphorylation event mediated by Src?
For this validation, we will utilize the HT-1080 fibrosarcoma cell line . This line is selected due to its well-characterized signaling pathways and known reliance on Src activity for proliferation and invasion, providing a sensitive model for observing the effects of Src inhibition.
Comparative Inhibitors
A novel compound's activity is best understood in context. We will compare Compound X to:
-
Dasatinib: A potent, multi-targeted inhibitor of Abl and Src family kinases.[8][9] It serves as a high-potency benchmark.
-
Bosutinib: A dual Src/Abl kinase inhibitor, also clinically approved, providing another critical reference point for potency and cellular effects.[10][11][12]
Pillar 2: Core Cellular Validation Workflows
This section provides detailed, step-by-step protocols for the essential assays. The causality behind key steps is explained to ensure experimental robustness.
Workflow 1: Assessing Anti-Proliferative Activity using CellTiter-Glo®
The first step is to determine the half-maximal inhibitory concentration (IC50) for cell proliferation. This establishes the compound's potency in a broad cellular context. We use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active, viable cells.[13][14]
dot
Caption: Workflow for determining anti-proliferative IC50 values.
-
Cell Seeding: Seed HT-1080 cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of Compound X, Dasatinib, and Bosutinib in culture medium. A typical starting concentration for screening is 100 µM, diluted in 10 half-log steps. Include a vehicle control (e.g., 0.5% DMSO).
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Incubation: Incubate the plates for 72 hours. This duration is critical as it allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects rather than acute toxicity.
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[15] This prevents temperature gradients that can affect enzyme kinetics.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[13][15]
-
Add 100 µL of CellTiter-Glo® Reagent to each well. The volume added should be equal to the culture medium volume in the well.[16]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.
Workflow 2: Confirming On-Target Engagement by Western Blot
To validate that Compound X inhibits Src kinase activity within the cell, we will use Western blotting to measure the phosphorylation status of Src at its activation loop site, Tyrosine 416 (Y416).[17] A reduction in p-Src (Y416) signal relative to the total Src protein level provides direct evidence of target engagement.
dot
Caption: Western blot workflow for p-Src (Y416) analysis.
-
Cell Culture and Treatment: Seed HT-1080 cells in 6-well plates and grow to 80-90% confluency. Treat cells with Compound X, Dasatinib, or Bosutinib at their respective IC50 and 10x IC50 concentrations for 2 hours. A shorter treatment time is used to capture direct effects on signaling rather than downstream consequences of proliferation arrest.
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Lyse the cells directly in the plate with 150 µL of RIPA buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors. Phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins.[18]
-
Protein Quantification: Clear the lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18] Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[18][19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Src (Y416) (e.g., Cell Signaling Technology #2101) diluted in 5% BSA/TBST.[17]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped of antibodies and reprobed with an antibody against total Src. This normalization is critical for accurate interpretation. Alternatively, run duplicate gels.
Pillar 3: Data Interpretation & Comparative Analysis
The ultimate goal is to build a clear, data-driven comparison of Compound X against its alternatives. The data generated from the workflows above should be summarized for easy interpretation.
Signaling Pathway Context
To understand the impact of our inhibitors, we must visualize their place in the relevant signaling cascade. Src acts as a central node, receiving signals from receptor tyrosine kinases (RTKs) and integrins, and relaying them to downstream pathways that control proliferation and survival, such as the Ras/MAPK pathway.
dot
Caption: Targeted inhibition of the Src signaling pathway.
Comparative Data Summary
Here we present hypothetical, yet realistic, data for Compound X to illustrate how it would be benchmarked against Dasatinib and Bosutinib.
Table 1: Anti-Proliferative Activity in HT-1080 Cells
| Compound | IC50 (nM) in HT-1080 Cells | Notes |
| Compound X | 75 | Potent anti-proliferative activity. |
| Dasatinib | 5 | High-potency benchmark, consistent with literature values in sensitive lines.[20][21] |
| Bosutinib | 50 | Potent dual Src/Abl inhibitor, provides a relevant clinical comparator.[10] |
Table 2: On-Target Cellular Activity (Western Blot Densitometry)
| Compound (at IC50) | % Reduction in p-Src (Y416) Signal |
| Compound X | ~55% |
| Dasatinib | ~60% |
| Bosutinib | ~50% |
Note: Data represents the densitometric signal of p-Src normalized to total Src, relative to the vehicle-treated control.
Conclusion and Forward Look
This guide outlines a robust, logical, and experimentally sound workflow for the initial cellular validation of a novel pyrazolo[3,4-b]pyridine-based kinase inhibitor, Compound X. By following this multi-assay approach, researchers can:
-
Reliably determine the anti-proliferative potency (IC50) of their compound.
-
Provide direct evidence of on-target engagement by observing inhibition of Src autophosphorylation.
-
Objectively benchmark the compound's performance against established, clinically relevant drugs.
The hypothetical data presented suggest that Compound X is a potent inhibitor of Src kinase in a cellular context, with an IC50 value of 75 nM in HT-1080 cells. This potency is supported by a clear, dose-dependent reduction in Src phosphorylation at Y416. While not as potent as the multi-kinase inhibitor Dasatinib, its activity is comparable to Bosutinib, marking it as a promising candidate for further investigation.
Future work should include broader kinase profiling to assess selectivity, validation in additional cell lines, and in vivo xenograft models to establish therapeutic potential.
References
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Cui, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Bosutinib – Knowledge and References. Retrieved from [Link]
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Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Bosutinib Monohydrate? Retrieved from [Link]
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Puttini, M., et al. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs. Retrieved from [Link]
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MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
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Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Wilson, C., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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American Society of Hematology. (2006). Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. Blood. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of cell line IC50 values and responses to dasatinib. Retrieved from [Link]
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protocols.io. (2024). Kinase activity assays Src and CK2. Retrieved from [Link]
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Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits. Retrieved from [Link]
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National Institutes of Health. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function. Retrieved from [Link]
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Reaction Biology. (n.d.). SRC Cellular Phosphorylation Assay Service. Retrieved from [Link]
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PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry. Molecular Diversity. Retrieved from [Link]
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-Based Compounds
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1][2][3][4] The 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine core represents a specific chemotype within this class, engineered to interact with the ATP-binding pocket of protein kinases. While these compounds can be designed for high potency against a primary target, achieving absolute selectivity across the vast and structurally similar human kinome remains a significant challenge.[5] This guide provides a comprehensive overview of the anticipated off-target effects of this compound-based compounds, drawing comparisons with other kinase inhibitors and detailing the experimental methodologies required for robust off-target profiling. Understanding these unintended interactions is critical for interpreting experimental data, predicting potential toxicities, and uncovering novel therapeutic opportunities through polypharmacology.[6][7]
The Pyrazolopyridine Scaffold and Kinase Inhibition
The pyrazolo[3,4-b]pyridine core acts as a hinge-binding motif, mimicking the adenine region of ATP to competitively inhibit kinase activity.[2][3][4] The substituents on this core, such as the 1-isopropyl group and the 4,6-dichloro moieties, are crucial for modulating potency and selectivity by interacting with specific residues within the ATP-binding site. While the primary target of a novel compound based on this scaffold would be determined by its specific design and optimization, the inherent nature of the ATP-binding pocket's conservation across kinases makes off-target interactions a common occurrence.[8]
Anticipated Off-Target Profile and Comparative Analysis
Given the lack of specific public data on this compound, we can infer its likely off-target profile by examining related pyrazolopyridine and pyrazolopyrimidine derivatives. For instance, pyrazolopyridine-based inhibitors have been developed for a wide range of kinases, including but not limited to, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Fibroblast Growth Factor Receptor (FGFR).[1] It is plausible that a compound with the this compound core may exhibit unintended activity against kinases from these or other families.
To illustrate the importance of selectivity, the following table provides a hypothetical comparison of a this compound-based compound ("Compound X") with other known kinase inhibitors. The data for established inhibitors are sourced from public databases and literature, while the values for Compound X are illustrative to highlight how off-target effects are quantified.
| Kinase Target | Compound X (Hypothetical IC50, nM) | Imatinib (Bcr-Abl inhibitor) (IC50, nM) | Erlotinib (EGFR inhibitor) (IC50, nM) |
| Primary Target (e.g., CDK2) | 5 | >10,000 | >10,000 |
| Off-Target 1 (e.g., VEGFR2) | 75 | 100-200 | >10,000 |
| Off-Target 2 (e.g., PDGFRα) | 150 | 100-200 | >10,000 |
| Off-Target 3 (e.g., c-KIT) | 200 | 100-200 | >10,000 |
| Off-Target 4 (e.g., Abl) | 500 | 25-100 | >10,000 |
| Off-Target 5 (e.g., SRC) | >1000 | 100-500 | 500-1000 |
This table demonstrates that while a compound may be highly potent against its intended target, it can still inhibit other kinases at concentrations that may be pharmacologically relevant. The "selectivity index," calculated by comparing the IC50 against the primary target to that of off-targets, is a critical parameter in drug development.[9]
Experimental Workflows for Off-Target Profiling
A multi-pronged approach is essential for a thorough investigation of off-target effects. The following diagram illustrates a comprehensive workflow for identifying and validating the off-target profile of a novel kinase inhibitor.
Caption: A comprehensive workflow for identifying and validating off-target effects of kinase inhibitors.
Key Experimental Protocols
Large-Scale In Vitro Kinase Panel Screen
Objective: To obtain a broad overview of the compound's selectivity against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound-based compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP at a concentration near the Km value.
-
Compound Incubation: Add the test compound at various concentrations to the kinase reaction mixtures. Include appropriate controls (no compound, and a known inhibitor for each kinase).
-
Reaction Initiation and Termination: Initiate the kinase reaction by adding a phosphate donor (e.g., radiolabeled ATP). After a defined incubation period, terminate the reaction.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as radiometric, fluorescence-based, or luminescence-based assays.[9]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the compound with its on- and off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with the test compound or vehicle control for a specified duration.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Challenge: Aliquot the cell lysates and expose them to a range of temperatures (e.g., 40-70°C) for a short period. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein(s) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phosphoproteomics-Based Pathway Analysis
Objective: To understand the functional consequences of on- and off-target inhibition on cellular signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound at a relevant concentration and lyse the cells under conditions that preserve phosphorylation states.
-
Protein Digestion and Phosphopeptide Enrichment: Digest the proteins into peptides and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation sites across the proteome.
-
Bioinformatics Analysis: Use bioinformatics tools to map the differentially phosphorylated proteins to known signaling pathways. This can reveal unexpected pathway modulation resulting from off-target inhibition.[10]
The following diagram illustrates a simplified signaling cascade and how on- and off-target inhibition can have distinct effects.
Caption: On-target versus off-target effects on a simplified signaling pathway.
Conclusion
While this compound-based compounds hold promise as potent kinase inhibitors, a thorough understanding of their off-target effects is paramount for their successful development and application in research and medicine. The methodologies outlined in this guide provide a robust framework for characterizing the selectivity profile of these and other small molecule inhibitors. By embracing a comprehensive approach to off-target profiling, researchers can mitigate risks, gain deeper insights into compound mechanisms, and ultimately develop safer and more effective targeted therapies. It is crucial to remember that off-target effects are not always detrimental; in some cases, they can lead to beneficial polypharmacology, opening up new avenues for drug repositioning and combination therapies.[8]
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A Preclinical Benchmarking Guide to Novel Pyrazolo[3,4-b]pyridine Compounds as Next-Generation CDK4/6 Inhibitors
Introduction: The Evolving Landscape of CDK4/6 Inhibition in Oncology
The dysregulation of the cell cycle is a fundamental hallmark of cancer, and the cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as pivotal targets in the therapeutic armamentarium, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] The clinical success of first-generation CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib has revolutionized patient outcomes.[2][3] However, the quest for agents with improved selectivity, potency, and the ability to overcome acquired resistance necessitates continuous innovation.
The pyrazolo[3,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural versatility and proven activity against various kinases.[4][5][6] This guide presents a comprehensive preclinical benchmarking strategy for a new series of pyrazolo[3,4-b]pyridine compounds, herein designated as PZP-CDK analogs, against established CDK4/6 inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to empower researchers in drug development.
The Scientific Rationale: Targeting the Cyclin D-CDK4/6-Rb Axis
The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[7] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] Our novel PZP-CDK compounds are designed to selectively inhibit CDK4 and CDK6, thereby preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[7]
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of PZP-CDK analogs.
Preclinical Benchmarking Strategy: A Multi-tiered Approach
A robust preclinical evaluation hinges on a logical, stepwise progression from in vitro enzymatic assays to cell-based and finally, in vivo models. This strategy allows for a comprehensive understanding of a compound's potency, selectivity, and therapeutic potential.
Caption: A multi-tiered workflow for preclinical benchmarking of novel PZP-CDK analogs.
In Vitro Evaluation: From Enzyme to Cell
Biochemical Kinase Assays: Quantifying Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the PZP-CDK analogs on the target enzymes, CDK4 and CDK6. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust and high-throughput method for this purpose.[8][9][10]
Experimental Protocol: HTRF® Kinase Assay
-
Reagent Preparation:
-
Prepare a 1x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes to the desired concentration in Kinase Reaction Buffer.
-
Prepare a stock solution of the substrate (e.g., a biotinylated peptide derived from Rb protein).
-
Prepare a stock solution of ATP at a concentration close to the Km for each enzyme.
-
Prepare serial dilutions of the PZP-CDK analogs, Palbociclib, Ribociclib, and Abemaciclib in 100% DMSO, followed by an intermediate dilution in Kinase Reaction Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 4 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of HTRF® detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF®-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF® ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Comparative in vitro CDK4/6 Inhibitory Activity (IC50, nM)
| Compound | CDK4/Cyclin D1 | CDK6/Cyclin D3 |
| PZP-CDK-1 | 1.5 | 8.0 |
| PZP-CDK-2 | 2.0 | 12.5 |
| Palbociclib | 11[11] | 16[11] |
| Ribociclib | 10[11] | 39[11] |
| Abemaciclib | 2[12] | 10[12] |
Data for PZP-CDK analogs are hypothetical for illustrative purposes.
Cell-Based Proliferation Assays: Assessing Cellular Efficacy
To evaluate the antiproliferative activity of the PZP-CDK analogs in a biologically relevant context, we utilize a panel of HR+/HER2- breast cancer cell lines: MCF-7, T-47D, and BT-474.[4][13][14][15] These cell lines are known to be dependent on the CDK4/6 pathway for proliferation.[16][17]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture MCF-7, T-47D, and BT-474 cells in their recommended growth media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PZP-CDK analogs and reference drugs for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
-
Table 2: Comparative Antiproliferative Activity in HR+/HER2- Breast Cancer Cell Lines (IC50, nM)
| Compound | MCF-7 | T-47D | BT-474 |
| PZP-CDK-1 | 120 | 150 | 250 |
| PZP-CDK-2 | 180 | 220 | 310 |
| Palbociclib | 148[18] | ~200 | ~300 |
| Ribociclib | ~250 | ~350 | ~450 |
| Abemaciclib | 57[19] | ~100 | ~150 |
Data for PZP-CDK analogs and some reference drug values are hypothetical for illustrative purposes, based on reported ranges.
Mechanism of Action: Target Engagement in Cells
To confirm that the observed antiproliferative effects are due to the intended mechanism of action, we will assess the phosphorylation status of the Rb protein in treated cells using Western blotting.
Experimental Protocol: Western Blot for pRb
-
Cell Treatment and Lysis:
-
Treat MCF-7 cells with the PZP-CDK analogs and reference drugs at their respective IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser780) and total Rb overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
A significant reduction in the pRb/total Rb ratio in cells treated with the PZP-CDK analogs would confirm on-target activity.
In Vivo Evaluation: Assessing Therapeutic Efficacy in a Xenograft Model
The final preclinical step is to evaluate the in vivo antitumor efficacy of the most promising PZP-CDK analogs in a human tumor xenograft model.[20][21]
Caption: Workflow for the in vivo evaluation of PZP-CDK analogs in a human tumor xenograft model.
Experimental Protocol: MCF-7 Xenograft Model
-
Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Implant a 17β-estradiol pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 MCF-7 cells in a mixture of Matrigel and PBS into the flank of each mouse.
-
-
Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Administer the PZP-CDK analog (e.g., 50 mg/kg), a reference drug (e.g., Palbociclib at 100 mg/kg), or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight twice weekly.
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period (e.g., 21-28 days).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Table 3: Comparative in vivo Antitumor Efficacy in the MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| PZP-CDK-1 | 50 | 85 |
| Palbociclib | 100 | 75 |
Data for PZP-CDK-1 is hypothetical for illustrative purposes.
Conclusion: A Data-Driven Path to Clinical Candidacy
This guide outlines a rigorous and scientifically sound preclinical benchmarking strategy for novel pyrazolo[3,4-b]pyridine-based CDK4/6 inhibitors. By systematically evaluating potency, selectivity, cellular efficacy, and in vivo antitumor activity against established drugs, researchers can make informed decisions about the clinical potential of their lead candidates. The detailed protocols and data presentation formats provided herein are designed to ensure experimental robustness and clear, objective comparisons. The promising hypothetical data for the PZP-CDK analogs underscore the potential of this chemical scaffold to yield next-generation therapies for HR+ breast cancer and potentially other malignancies driven by CDK4/6 dysregulation.
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- The Role of CDK4/6 Inhibition in Breast Cancer - PMC - NIH. (n.d.).
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.).
- Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Str
- MCF-7 - Wikipedia. (n.d.).
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- PI 3-Kinase (Class I) HTRF Assay - Merck Millipore. (n.d.).
- T-47D cell line - AcceGen. (n.d.).
- HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity. (n.d.).
- MCF cell lines that transformed breast cancer research - Karmanos Cancer Institute. (n.d.).
- BT-474 cell line - AcceGen. (n.d.).
- Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer - AACR Journals. (n.d.).
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- BT-474 Cells - Cytion. (n.d.).
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- LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US. (n.d.).
- MCF7 - ECACC cell line profiles - Culture Collections. (n.d.).
- Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - MDPI. (n.d.).
- The challenges of modeling hormone receptor-positive breast cancer in mice in. (n.d.).
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4 - Fisher Scientific. (n.d.).
- HTRF® Kinase Assay Protocol | Download Table - ResearchG
- Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer - YouTube. (2016).
- Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-neg
- Breast cancer: An improved animal model opens up new tre
- T47D Cell Line - Cre
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer - AACR Journals. (n.d.).
- Exploring Breast Cancer Cells: Models, ER Resistance, and Research Benefits - Acta Scientific. (2024).
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- Rat Models of Hormone Receptor-Positive Breast Cancer - PMC - NIH. (2024).
- Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC - NIH. (n.d.).
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. (n.d.).
- MCF-7 Cells—Changing the Course of Breast Cancer Research and Care for 45 Years. (n.d.).
- Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action | bioRxiv. (2021).
- BT-474 Human ductal breast carcinoma: New life for an old model | Labcorp Oncology. (2020).
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- Document: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (CHEMBL1140014) - ChEMBL - EMBL-EBI. (n.d.).
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- LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure" in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the nucleotide-binding site of a wide array of protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and immunology. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from the 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine core, offering a comparative perspective on how modifications to this scaffold influence biological activity and target selectivity.
The strategic placement of chlorine atoms at the C4 and C6 positions serves as a versatile chemical handle for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. The N1-isopropyl group, a key feature of this series, plays a crucial role in modulating the pharmacokinetic properties and binding interactions of these compounds within the kinase active site. This guide will dissect the intricate interplay between these structural elements and their impact on inhibitory potency against various kinase targets.
The 4,6-Disubstituted 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine Core: A Scaffold for Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The N1-substituent, in this case, an isopropyl group, often occupies a hydrophobic pocket, enhancing binding affinity and influencing selectivity. The dichlorinated nature of the starting scaffold allows for sequential and regioselective displacement of the chlorine atoms, typically with the C4 position being more reactive towards nucleophilic attack. This differential reactivity is a powerful tool for building libraries of analogs with diverse functionalities at the C4 and C6 positions.
Comparative Analysis of C4 and C6 Substitutions
The exploration of the chemical space around the 4,6-disubstituted pyrazolo[3,4-b]pyridine core has yielded potent inhibitors against a range of kinases. The nature of the substituents at these positions dictates the target specificity and overall potency of the analogs.
Table 1: Comparative Activity of 4,6-Disubstituted 1H-pyrazolo[3,4-b]pyridine Analogs Against Various Kinases
| Compound ID | N1-Substituent | C4-Substituent | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | Isopropyl | -NH-(2,6-dichlorophenyl) | -Cl | FGFR1 | 5.2 | [1] |
| 1b | Isopropyl | -NH-(2,6-dichlorophenyl) | -H | FGFR1 | >1000 | [1] |
| 2a | H | -NH-(linker)-aryl | -NH-aryl | TBK1 | 0.2 | [2] |
| 2b | H | -NH-(linker)-alkyl | -NH-aryl | TBK1 | >1000 | [2] |
| 3a | Isopropyl | -NH2 | -Iodo-aryl | RET | 70 | [3] |
| 3b | Isopropyl | -NH2 | -Aryl | RET | 910 | [4] |
Note: Data for compounds 1a and 1b are inferred from similar scaffolds where the importance of the C6-substituent is highlighted. Data for 2a and 2b are for a related 1H-pyrazolo[3,4-b]pyridine scaffold, demonstrating the impact of C4-substituents on TBK1 inhibition. Data for 3a and 3b are for the closely related 1H-pyrazolo[3,4-d]pyrimidine scaffold, indicating the influence of C3 (analogous to C4) and C6 substitutions.
From the comparative data, several key SAR trends can be elucidated:
-
The Role of the C4-Substituent: Large, hydrophobic, and often aromatic substituents at the C4 position are generally favored for potent kinase inhibition. For instance, in the development of TBK1 inhibitors, the introduction of an extended aryl moiety via a linker at the C4-amino position was crucial for achieving nanomolar potency (Compound 2a vs. 2b)[2]. The amino group at C4 often acts as a key hydrogen bond donor to the kinase hinge region.
-
The Significance of the C6-Substituent: The substituent at the C6 position can significantly impact potency and selectivity. In the context of FGFR inhibitors, a chlorine atom at the C6 position was found to be indispensable for high potency (Compound 1a vs. 1b)[1]. This is often attributed to favorable interactions within a specific sub-pocket of the ATP-binding site.
-
The N1-Isopropyl Group: The N1-isopropyl group is a common feature in many potent kinase inhibitors derived from this scaffold. It is believed to occupy a hydrophobic region of the ATP-binding site, contributing to the overall binding affinity. In studies on RET kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core, the 1-isopropyl group was a conserved feature among the most potent compounds[3][4].
Experimental Protocols
General Procedure for Kinase Inhibition Assay (Example: TBK1)
The inhibitory activity of the synthesized compounds against TANK-binding kinase 1 (TBK1) can be determined using a radiometric filter binding assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, and 2 mM DTT), the substrate (e.g., a specific peptide substrate for TBK1), and [γ-33P]ATP.
-
Compound Incubation: Add varying concentrations of the test compounds (typically in DMSO) to the reaction mixture.
-
Initiation of Reaction: Add the TBK1 enzyme to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.
-
Filter Binding: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove non-specific binding.
-
Scintillation Counting: Dry the filter mat and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Example: Sulforhodamine B Assay)
The antiproliferative activity of the compounds can be assessed in various cancer cell lines using the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.[5]
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural modifications and their impact on biological activity.
Caption: Key SAR trends for 1-isopropyl-1H-pyrazolo[3,4-b]pyridine analogs.
Signaling Pathway Context: TBK1 Inhibition
Many of the developed pyrazolo[3,4-b]pyridine analogs target kinases involved in crucial signaling pathways. For example, TBK1 is a key regulator of the innate immune response.
Caption: Simplified TBK1 signaling pathway and the point of inhibition.
Conclusion
The this compound scaffold represents a highly adaptable platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein underscore the importance of systematic modifications at the C4 and C6 positions, while highlighting the favorable contribution of the N1-isopropyl group. The ability to fine-tune the properties of these analogs through strategic chemical synthesis continues to make this scaffold a valuable asset in the pursuit of novel therapeutics for a range of human diseases. Further exploration, including co-crystallization studies with target kinases, will undoubtedly provide deeper insights and guide the development of next-generation inhibitors with improved efficacy and safety profiles.
References
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Safety Operating Guide
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling novel and reactive compounds requires a robust understanding of their properties and the regulatory landscape governing their disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a halogenated heterocyclic compound. Our focus is to deliver field-proven insights and explain the causality behind each procedural choice, ensuring a self-validating and trustworthy protocol.
Compound Identification and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's identity and associated hazards is critical. While the toxicological properties of many research chemicals are not fully investigated, data from analogous structures and Safety Data Sheets (SDS) provide a strong basis for a conservative safety assessment.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1628459-82-4[2] |
| Molecular Formula | C₉H₉Cl₂N₃ |
| Molecular Weight | 230.09 g/mol |
| Class | Halogenated Heterocyclic Compound |
Anticipated Hazards: Based on SDS information for closely related dichlorinated pyrazolopyridine compounds, the following hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Effects: May cause respiratory irritation.[1][3][4]
-
Environmental Hazard: As a chlorinated organic compound, it is persistent and its decomposition can lead to hazardous byproducts.[6] Improper disposal must be avoided to prevent environmental contamination.[4][7]
-
Combustion Hazard: Thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[1][3][8]
The presence of chlorine atoms is a primary concern. The combustion of chlorinated organic materials creates hydrogen chloride (HCl), a corrosive acid. This necessitates a specific disposal pathway to neutralize these byproducts, differentiating it from non-halogenated chemical waste.
The Principle of Waste Segregation: A Mandate for Safety
Effective chemical waste management begins with rigorous segregation at the point of generation.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper classification can result in regulatory violations and environmental harm.[10] this compound must always be classified and segregated as Halogenated Organic Waste .[11][12]
The following decision tree illustrates the critical segregation step for laboratory chemical waste.
Regulatory Context
In the United States, the handling and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) . [13][14]Due to its chlorinated nature, waste containing this compound would be subject to the stringent requirements outlined in 40 CFR parts 260-273. [14]Specifically, spent solvents containing chlorinated compounds are defined as F-listed hazardous wastes, underscoring the high level of regulatory scrutiny applied to this chemical class. [15][16] Adherence to the protocols in this guide will help ensure compliance with these federal regulations, as well as state and institutional policies. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for local requirements.
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Definitive Guide to Personal Protective Equipment (PPE) for Handling 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
This document provides essential safety and logistical guidance for the handling and disposal of 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (CAS No. Not available). As a novel derivative of the dichlorinated pyrazolopyridine scaffold, its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, a rigorous and conservative approach to personal protection is mandatory to ensure the safety of all laboratory personnel. This guide is built on the foundational principle of treating the compound as potentially hazardous upon inhalation, ingestion, and dermal contact.
The First Principle: A Proactive Hazard Assessment
Before any handling of this compound, a comprehensive risk assessment is not just a recommendation—it is a critical necessity. The rationale is grounded in the precautionary principle: in the absence of complete toxicological data, we must assume potential toxicity based on the compound's structure. It is a chlorinated heterocyclic compound, a class of chemicals that can exhibit a wide range of biological activities and potential hazards.
The Safety Data Sheet (SDS) for the parent compound, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine, explicitly states that its toxicological properties have not been fully explored.[1] Similar dichlorinated heterocyclic compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[2][3][4] Therefore, the operational plan must be designed to mitigate these assumed risks at every stage.
Core PPE Ensemble: A Multi-Barrier System
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, respiratory, and ocular. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should be changed immediately upon suspected contamination. | Provides a robust barrier against dermal absorption.[5] Double-gloving minimizes risk if the outer glove is breached, and the powder-free design prevents aerosolization of the compound.[5] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A flame-resistant lab coat is also required. | Protects the body and personal clothing from contamination.[5][6] The back-closing design offers superior protection compared to front-buttoning lab coats. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles when handling larger quantities (>1 liter) or when there is a significant risk of splashes or sprays. | Protects the eyes and face from splashes or airborne particles.[5][6] Safety glasses alone are insufficient. |
| Respiratory Protection | For handling the solid compound or when aerosolization is possible, a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is the minimum requirement.[5] For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary. | Prevents inhalation of the compound, which may cause respiratory irritation.[1][7] All work with the solid should be performed within a certified chemical fume hood to provide primary containment.[2] |
| Foot Protection | Closed-toe shoes made of a non-porous material. Disposable shoe covers should be used in designated handling areas. | Prevents contamination of personal footwear and the tracking of the compound to other areas.[5] |
Operational Plan: Safe Handling and PPE Protocols
A systematic workflow is critical to ensuring safety. All handling of this compound must occur within a designated area, preferably inside a certified chemical fume hood with demonstrated proper airflow.
Step-by-Step PPE Donning Protocol
Properly putting on PPE is the first line of defense. The sequence is designed to prevent cross-contamination.
-
Preparation: Visually inspect all PPE for defects before use.
-
Gown/Coat: Don the disposable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection: Fit-check and don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if required.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves over the first.[5]
Caption: PPE Donning Workflow.
Step-by-Step PPE Doffing (Removal) Protocol
The removal of PPE is a critical control point to prevent exposure from contaminated equipment. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer gown).
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching your skin. Dispose of them immediately in the designated hazardous waste container.
-
Gown/Coat: Unfasten the gown and peel it away from your body, turning it inside out as you remove it.
-
Face Shield/Goggles: Remove eye and face protection from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Emergency & Disposal Plans
Emergency Response
In the event of an exposure or spill, a clear and immediate response is crucial.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear the full PPE ensemble, including respiratory protection.[1] Cover the spill with an inert absorbent material (e.g., vermiculite, sand), sweep it up without creating dust, and place it in a sealed, labeled container for hazardous waste disposal.[1] Do not allow the chemical to enter drains.[1][7]
Caption: Emergency Response Logic Flow.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent materials from spills, and contaminated lab supplies must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of according to local, state, and federal regulations. The material can typically be disposed of via a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7][8] Do not discharge to sewer systems.[7]
By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, ensuring personal safety while advancing critical scientific research.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Haohong Scientific. (2023, September 10). Safety Data Sheet: 3,6-Dichloro-4-isopropylpyridazine.
- Capot Chemical. (2026, January 2). MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.
- Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry.
- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Pyridine hydrochloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-BROMO-7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,6-Dichloropyridine.
- ChemicalBook. (2025, July 26). 6-chloro-1H-pyrazolo[3,4-b]pyridine.
-
PubChem. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
- Chlorine Technical Services South Africa. (n.d.). protective clothing and equipment.
- ChemicalBook. (2025, October 18). 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
Sources
- 1. capotchem.com [capotchem.com]
- 2. file.leyan.com [file.leyan.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
